molecular formula C8H11O4- B14611628 2-Methylidene-4-oxo-4-propoxybutanoate CAS No. 57718-10-2

2-Methylidene-4-oxo-4-propoxybutanoate

Cat. No.: B14611628
CAS No.: 57718-10-2
M. Wt: 171.17 g/mol
InChI Key: OTJFVOXCJRUNNV-UHFFFAOYSA-M
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Description

2-Methylidene-4-oxo-4-propoxybutanoate is a useful research compound. Its molecular formula is C8H11O4- and its molecular weight is 171.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

57718-10-2

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

2-methylidene-4-oxo-4-propoxybutanoate

InChI

InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1

InChI Key

OTJFVOXCJRUNNV-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)CC(=C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Propyl 2-Methylidene-4-oxobutanoate: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of propyl 2-methylidene-4-oxobutanoate, a functionalized γ-keto ester with significant potential in synthetic chemistry and drug development. While not extensively cataloged, its structure combines two key reactive motifs: an α,β-unsaturated ester (a Michael acceptor) and a γ-keto group. This guide elucidates the molecule's structural characteristics, proposes a viable synthetic pathway based on established organic chemistry principles, and delves into its anticipated reactivity. Furthermore, drawing parallels with structurally related compounds like itaconic acid derivatives, we explore its promising applications as a potential anti-inflammatory agent, offering valuable insights for researchers in medicinal chemistry and materials science.

Molecular Identification and Structural Elucidation

Propyl 2-methylidene-4-oxobutanoate is a compound whose name systematically describes its structure. It is the propyl ester of 2-methylidene-4-oxobutanoic acid. The core structure is a butanoate chain, with a propyl group forming the ester. Key functional groups include a ketone at the C4 position and a terminal double bond (a methylidene group) at the C2 position.

Chemical Identifiers
  • IUPAC Name: Propyl 2-methylidene-4-oxobutanoate

  • Molecular Formula: C₈H₁₂O₃

  • Molecular Weight: 156.18 g/mol

  • SMILES: CCCCOC(=O)C(=C)CC=O

  • InChI: InChI=1S/C8H12O3/c1-3-6-11-8(10)7(2)4-5-9/h5H,2-4,6H2,1H3

Structural Diagram

The chemical structure of propyl 2-methylidene-4-oxobutanoate highlights the spatial relationship between the electron-withdrawing ester and ketone functionalities, and the reactive α,β-unsaturated system.

Caption: 2D Structure of Propyl 2-Methylidene-4-oxobutanoate.

Synthesis Strategies

The synthesis of α-methylene-γ-keto esters like propyl 2-methylidene-4-oxobutanoate is not commonly described in a single-step fashion. However, a logical and efficient pathway can be designed by combining established synthetic methodologies. A plausible approach involves the α-methylenation of a corresponding γ-keto ester precursor. The Mannich reaction is a cornerstone method for introducing an aminomethyl group, which can then be eliminated to form the desired exocyclic double bond.[1][2][3]

Proposed Synthetic Pathway: Mannich Reaction and Elimination

This two-step sequence offers a reliable route starting from the readily accessible precursor, propyl 4-oxobutanoate.

G cluster_reaction Synthetic Workflow start Propyl 4-oxobutanoate product Propyl 2-methylidene-4-oxobutanoate start->product α-Methylenation reagents1 1. (CH₂O)n, Me₂NH·HCl 2. Heat (Elimination)

Caption: Proposed synthetic workflow for propyl 2-methylidene-4-oxobutanoate.

Detailed Experimental Protocol

Objective: To synthesize propyl 2-methylidene-4-oxobutanoate from propyl 4-oxobutanoate.

Materials:

  • Propyl 4-oxobutanoate

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Dioxane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Mannich Condensation:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add propyl 4-oxobutanoate (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents).

    • Add anhydrous dioxane as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation of the Mannich Base (Intermediate):

    • Pour the cooled mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is the β-aminoketone (Mannich base).

  • Elimination to form the α-Methylene Group:

    • The crude Mannich base is often thermally unstable and can undergo elimination upon heating.

    • Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., toluene).

    • Heat the solution to reflux. The elimination of dimethylamine will occur, forming the desired α,β-unsaturated product. This step can also sometimes occur during distillation.

    • Monitor the formation of the product by TLC.

  • Final Purification:

    • After the elimination is complete, cool the mixture.

    • Remove the solvent under reduced pressure.

    • Purify the crude propyl 2-methylidene-4-oxobutanoate by vacuum distillation or column chromatography on silica gel to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of propyl 2-methylidene-4-oxobutanoate is dictated by the interplay of its two primary functional groups: the α,β-unsaturated ester and the γ-keto group. This dual functionality makes it a versatile synthon for a variety of chemical transformations.

Michael Addition

The electron-withdrawing nature of the propyl ester group polarizes the carbon-carbon double bond, making the β-carbon (C3) electrophilic. This renders the molecule an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.[4][5][6]

G cluster_reaction Michael Addition Mechanism start Propyl 2-methylidene-4-oxobutanoate + Nu⁻ intermediate Enolate Intermediate start->intermediate 1,4-Conjugate Addition product Michael Adduct intermediate->product Protonation

Caption: Generalized mechanism for the Michael addition to the title compound.

  • Causality: The stability of the resulting enolate intermediate, which is delocalized across the ester carbonyl, drives the reaction towards 1,4-addition rather than 1,2-addition to the ester carbonyl itself. This regioselectivity is a hallmark of α,β-unsaturated carbonyl compounds.

Reactions at the Ketone Carbonyl

The ketone at the γ-position (C4) behaves as a typical ketone, undergoing nucleophilic addition reactions with reagents such as Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄). The presence of two potential enolization sites (alpha to the ketone and alpha to the ester) can lead to regioselectivity challenges in base-catalyzed reactions.[7] Under kinetic control with a strong, non-nucleophilic base, deprotonation is expected to occur preferentially at the less sterically hindered α-carbon of the ketone.[7]

Diels-Alder and Other Pericyclic Reactions

The activated double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes, providing a route to complex cyclic structures.

Applications in Drug Development and Medicinal Chemistry

The structural motif of an α,β-unsaturated dicarboxylic acid ester is found in itaconic acid and its derivatives, which are known to possess significant anti-inflammatory properties.[8][9][10][11] Itaconate and its cell-permeable derivatives are emerging as promising candidates for treating a range of inflammatory diseases, including neurological disorders.[9][11]

Anti-inflammatory Potential

The electrophilic nature of the α-methylene group in propyl 2-methylidene-4-oxobutanoate makes it a potential covalent modifier of cysteine residues in proteins. This mechanism is analogous to that of itaconic acid and dimethyl fumarate (an approved drug for multiple sclerosis), which exert their anti-inflammatory effects by alkylating specific cysteine residues on proteins involved in inflammatory signaling pathways.[10][12]

Key potential mechanisms include:

  • Activation of the Nrf2 Pathway: Covalent modification of Keap1, a negative regulator of the transcription factor Nrf2, can lead to the upregulation of antioxidant and anti-inflammatory genes.[12]

  • Inhibition of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes like GAPDH through cysteine modification, thereby dampening the metabolic activity of pro-inflammatory immune cells.[10]

  • NLRP3 Inflammasome Inhibition: The structure may interfere with the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation.[9][10]

G molecule Propyl 2-Methylidene-4-oxobutanoate (Electrophilic Michael Acceptor) keap1 Alkylation of Keap1 molecule->keap1 Covalent Modification nrf2 Nrf2 Activation keap1->nrf2 are Antioxidant Response Element (ARE) Gene Expression nrf2->are anti_inflam Anti-inflammatory & Cytoprotective Effects are->anti_inflam

Caption: Potential mechanism of anti-inflammatory action via the Keap1-Nrf2 pathway.

The propyl ester group enhances the lipophilicity of the molecule compared to itaconic acid, which could improve cell permeability and bioavailability, making it an attractive scaffold for the design of novel anti-inflammatory drugs.

Conclusion

Propyl 2-methylidene-4-oxobutanoate represents a synthetically accessible and highly versatile chemical entity. Its dual functionality as a Michael acceptor and a γ-keto ester provides a rich platform for further chemical derivatization. Drawing from the well-established biological activity of structurally related itaconate derivatives, this molecule holds considerable promise as a lead compound for the development of new therapeutics targeting inflammatory pathways. The synthetic and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this and related α-methylene-γ-keto esters in drug discovery and beyond.

References

  • Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. PMC. [Link]

  • The anti-inflammatory effects of itaconate and its derivatives in neurological disorders. Cytokine & Growth Factor Reviews. [Link]

  • The role of itaconate in host defense and inflammation. Journal of Clinical Investigation. [Link]

  • Itaconic acid – from immune defense to a target in chronic disease. Biocrates. [Link]

  • Probing the mechanism of direct Mannich-type alpha-methylenation of ketoesters via electrospray ionization mass spectrometry. PubMed. [Link]

  • The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities. Frontiers in Immunology. [Link]

  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. KOASAS. [Link]

  • Tandem Chain Extension-Homoenolate Formation: The Formation of α-Methylated-γ-Keto Esters. Organic Letters. [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. iScience. [Link]

  • A simple synthesis of alpha-methyl-gamma-keto acids. ResearchGate. [Link]

  • Tandem chain extension-homoenolate formation: the formation of alpha-methylated-gamma-keto esters. PubMed. [Link]

  • Method for synthesizing 2-hydroxymethyl acrylate compound.
  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. [Link]

  • Mannich Reaction. Science of Synthesis. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Mannich Reaction. YouTube. [Link]

  • Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. PMC. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

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  • Method for synthesizing 2-hydroxypropyl methacrylate.
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  • Novel aprotic polar solvents for facile Baylis-Hillman reaction. Semantic Scholar. [Link]

  • Ch21: Michael reaction. University of Calgary. [Link]

  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. PMC. [Link]

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI. [Link]

  • ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses. [Link]

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  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • propyl 2-butenoate. Stenutz. [Link]

  • Ethyl 2-methyl-4-oxobutanoate. PubChem. [Link]

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Navigating the Isomeric Maze: A Technical Guide to 4-Propyl Itaconate and "Monopropyl Itaconate"

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Precision in Molecular Nomenclature

In the landscape of drug discovery and materials science, the precise identification of a molecule is paramount. Ambiguity in nomenclature can lead to irreproducible results, flawed interpretations of biological activity, and ultimately, the failure of promising research endeavors. This guide delves into the nuanced yet critical distinction between 4-propyl itaconate and the broader term "monopropyl itaconate." For researchers, scientists, and drug development professionals, understanding this difference is not merely a matter of semantics; it is a fundamental requirement for scientific integrity and the successful translation of research from the bench to impactful applications.

Itaconic Acid: A Bio-based Platform with Dual Functionality

Itaconic acid (2-methylenesuccinic acid) is a dicarboxylic acid of significant interest due to its bio-based origin and its versatile chemical structure. Produced through the fermentation of carbohydrates, it presents a sustainable alternative to petroleum-derived building blocks. Its key features are two carboxylic acid groups with distinct chemical environments, which is the crux of the nomenclature issue we will explore.

  • C1-Carboxyl Group: This carboxyl group is conjugated with the methylene double bond.

  • C4-Carboxyl Group: This carboxyl group is part of a saturated succinic acid-like backbone.

The differing electronic nature of these two carboxyl groups results in different reactivities, particularly in esterification reactions.

The Isomers: 1-Propyl Itaconate vs. 4-Propyl Itaconate

When itaconic acid is esterified with one equivalent of propanol, two possible isomeric products can be formed:

  • 1-Propyl Itaconate: The propyl group is attached to the C1-carboxyl group.

  • 4-Propyl Itaconate: The propyl group is attached to the C4-carboxyl group.

The term "monopropyl itaconate," without a numerical prefix, is inherently ambiguous as it could refer to either of these isomers or a mixture of both. In scientific literature and chemical catalogs, it is crucial to specify the position of the esterification to avoid confusion.

Chemical Structure and Properties

The location of the propyl ester group significantly influences the molecule's chemical and physical properties.

Property1-Propyl Itaconate4-Propyl Itaconate
IUPAC Name 2-Methylene-4-propoxy-4-oxobutanoic acid2-(Propoxycarbonylmethyl)acrylic acid
CAS Number Not readily availableNot readily available
Chemical Formula C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight 172.18 g/mol 172.18 g/mol
Key Structural Feature Ester group conjugated with the double bondEster group on the saturated backbone

The electronic and steric differences between the two isomers can affect their reactivity in polymerization, their interactions with biological targets, and their pharmacokinetic profiles.

Synonym Verdict: "Monopropyl Itaconate" is an Ambiguous Term, Not a Synonym for 4-Propyl Itaconate

Based on the principles of chemical nomenclature and evidence from scientific literature, "monopropyl itaconate" is not a synonym for "4-propyl itaconate." The term "4-propyl itaconate" specifically identifies the isomer where the propyl group is at the C4 position. In contrast, "monopropyl itaconate" is a general term that lacks the necessary precision for rigorous scientific communication.

While some contexts might use "monopropyl itaconate" with an implicit understanding of the intended isomer (often the more thermodynamically stable or synthetically accessible one), this is poor practice and should be avoided. Researchers should always use the specific nomenclature (1-propyl or 4-propyl) to ensure clarity and reproducibility. The literature frequently uses numerical designation for other monoesters of itaconic acid, such as 4-octyl itaconate[1][2][][4][5][6][7][8][9], 4-methyl itaconate[10][11][12], and 4-ethyl itaconate, further establishing the standard for precise naming[2][13]. The existence of distinct isomers like 1-methyl itaconate underscores the necessity of this specificity[10][14][11].

Practical Implications for Researchers

The distinction between 1-propyl and 4-propyl itaconate has significant practical consequences:

  • Drug Development: The biological activity of itaconate derivatives is highly dependent on their structure. For instance, cell-permeable derivatives of itaconic acid are being explored for their anti-inflammatory properties[9][15]. The specific isomer used in a study could be the difference between a potent therapeutic effect and inactivity. Using the ambiguous term "monopropyl itaconate" would make it impossible to compare results across different studies.

  • Polymer Chemistry: Itaconic acid and its esters are valuable monomers for creating bio-based polymers. The position of the ester group affects the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability.

  • Chemical Synthesis: The synthesis of itaconate monoesters can be challenging due to the potential for forming a mixture of isomers. Selective esterification of one carboxyl group over the other requires specific reaction conditions. Researchers aiming to synthesize a specific isomer must use analytical techniques to confirm the product's identity and purity.

Experimental Protocols

Synthesis of 4-Propyl Itaconate (Illustrative)

The selective synthesis of 4-propyl itaconate can be achieved through methods that favor the esterification of the less sterically hindered and non-conjugated C4 carboxyl group. One common approach involves the reaction of itaconic anhydride with propanol.

Step-by-Step Methodology:

  • Anhydride Formation: Itaconic acid is first converted to itaconic anhydride, typically by heating with a dehydrating agent like acetic anhydride.

  • Ring-Opening Esterification: The purified itaconic anhydride is then reacted with n-propanol. The nucleophilic attack of the alcohol preferentially occurs at the carbonyl group of the saturated carbon, leading to the formation of 4-propyl itaconate.

  • Purification: The product is then purified using techniques such as column chromatography or recrystallization to isolate the desired 4-propyl isomer from any unreacted starting materials or the 1-propyl isomer by-product.

Analytical Characterization to Differentiate Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between 1-propyl and 4-propyl itaconate.

  • ¹H NMR: The chemical shifts of the methylene protons adjacent to the ester group and the vinyl protons will be different for the two isomers.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the propyl group will also be distinct for each isomer.

Visualization of Concepts

Chemical Structures

Caption: Chemical structures of Itaconic Acid, 4-Propyl Itaconate, and 1-Propyl Itaconate.

Conceptual Relationship

G Itaconic Acid Itaconic Acid Monopropyl Itaconate (Ambiguous) Monopropyl Itaconate (Ambiguous) Itaconic Acid->Monopropyl Itaconate (Ambiguous) Monoesterification 4-Propyl Itaconate (Specific Isomer) 4-Propyl Itaconate (Specific Isomer) Monopropyl Itaconate (Ambiguous)->4-Propyl Itaconate (Specific Isomer) Can be 1-Propyl Itaconate (Specific Isomer) 1-Propyl Itaconate (Specific Isomer) Monopropyl Itaconate (Ambiguous)->1-Propyl Itaconate (Specific Isomer) Can be

Caption: The ambiguous nature of "monopropyl itaconate".

Conclusion: A Call for Clarity

The terms "4-propyl itaconate" and "monopropyl itaconate" are not interchangeable. The former refers to a specific, well-defined chemical entity, while the latter is an ambiguous term that can lead to confusion and hinder scientific progress. As a community of researchers, scientists, and drug development professionals, we must adhere to precise nomenclature to ensure the integrity and reproducibility of our work. When dealing with mono-substituted derivatives of polyfunctional molecules like itaconic acid, specificity is not just a preference; it is a scientific necessity.

References

  • Burdick, J. A., & Murphy, W. L. (Eds.). (2012). Biomaterials from Nature for Advanced Devices and Therapies. Wiley.
  • Okkerse, C., & van Bekkum, H. (1999). From renewable resources to polymers. Green Chemistry, 1(2), 107-114.
  • Mills, E. L., Ryan, D. G., Prag, H. A., Dikovskaya, D., Menon, D., Zaslona, Z., ... & O'Neill, L. A. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.
  • El-Batal, A. I., & El-Sayed, A. M. A. (2014). Itaconic acid production by a novel thermotolerant fungus Aspergillus terreus A-5 isolated from Egyptian soil. Journal of Applied Sciences Research, 10(1), 12-20.
  • Cunha, A. G., & Gandini, A. (2010). Turning polysaccharides into hydrophobic materials: a critical review. Part 2. Cellulose, 17(6), 1045-1065.
  • Holladay, J. E., White, J. F., Bozell, J. J., & Johnson, D. K. (2007). Top value-added chemicals from biomass. Volume II—Results of screening for potential candidates from sugars and synthesis gas. Pacific Northwest National Lab.(PNNL)
  • A patent for the preparation of polyitaconic acid describes lower esters from monomethyl to monobutyl itaconate. While not a direct synonym, it highlights the use of the general term.[16]

  • The chemical structures of itaconate derivatives and isomers, including 4-octyl itaconate (4-OI) and 4-ethyl itaconate (4-EI) are shown in a research article.[1]

  • 4-Octyl itaconate, dimethyl itaconate, and 4-ethyl itaconate have been used to mimic the biological effects of itaconate.[2]

  • A chemical supplier lists 4-Octyl itaconate with CAS number 3133-16-2.[]

  • A chemical supplier lists 4-Octyl Itaconate with CAS number 3133-16-2.[4]

  • PubChem entry for 4-Octyl itaconate with CAS 3133-16-2.[6]

  • A life sciences company sells Itaconic acid 4-octyl ester [4-Octyl Itaconate] with CAS 3133-16-2.[7]

  • A chemical supplier provides information on Monoethyl Itaconate, also listed as 4-ethyl Itaconate.[13]

  • A research article discusses the discovery of orally available prodrugs of itaconate, including 1-methyl itaconate and 4-methyl itaconate.[10]

  • A PubMed article on the discovery of orally available prodrugs of itaconate mentions 1-methyl itaconate and 4-methyl itaconate.[14]

  • An ACS publication on the discovery of orally available prodrugs of itaconate mentions 1-methyl itaconate and 4-methyl itaconate.[11]

  • A chemical supplier lists 4-METHYL ITACONATE and Monomethyl Itaconate with the same CAS number 7338-27-4.

  • A chemical supplier provides information on Monomethyl Itaconate, also listed as 4-methyl Itaconate.[12]

  • Research progress on itaconate discusses derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) for their cell permeability and anti-inflammatory effects.[15]

  • A research article discusses the use of 4-OI, an esterified form of itaconate, as an itaconate mimic due to its increased cell permeability.[9]

  • A chemical supplier lists 4-Octyl itaconate with CAS 3133-16-2.[5]

  • A chemical supplier lists 4-Octyl itaconate with synonyms including β-Monooctyl itaconate and 4-Octyl methylenesuccinate.

  • A chemical supplier provides information on 4-octyl Itaconate, a prodrug form of itaconate.[8]

Sources

propyl hydrogen itaconate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Propyl Hydrogen Itaconate (PHI) , focusing on its physicochemical properties, synthesis, and applications in polymer science and immunometabolism.

Executive Summary

Propyl Hydrogen Itaconate (PHI) (also known as monopropyl itaconate) is an amphiphilic mono-ester of itaconic acid. It serves as a critical functional monomer in the synthesis of carboxylated polymers (e.g., nitrile rubbers, hydrogels) and has emerged as a potential cell-permeable derivative for immunomodulation, analogous to 4-octyl itaconate. Unlike the diester (dipropyl itaconate), PHI retains a free carboxylic acid group, conferring pH-sensitivity and hydrogen-bonding capability to its derivatives.

Chemical Identity & Structure

PHI exists primarily as two regioisomers depending on the synthesis route. The 4-propyl ester (beta-ester) is the thermodynamic product of itaconic anhydride ring-opening, while the 1-propyl ester (alpha-ester) requires specific enzymatic or protective-group chemistry.

FeatureDetail
IUPAC Name 4-O-propyl 2-methylidenebutanedioate (4-isomer)
Common Name Propyl hydrogen itaconate; Monopropyl itaconate
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Key Functional Groups

-unsaturated carboxylic acid, Ester, Vinylidene
Isomer Dominance 4-propyl isomer (typically >90% in thermal synthesis)
Structural Visualization

The following diagram illustrates the chemical structure and the equilibrium between the 1-propyl and 4-propyl isomers.

ChemicalStructure cluster_isomers Regioisomers IA Itaconic Anhydride P4 4-Propyl Itaconate (Major Product) Free COOH at C1 IA->P4 Nucleophilic Attack (Less Steric Hindrance) P1 1-Propyl Itaconate (Minor Product) Free COOH at C4 IA->P1 Nucleophilic Attack (More Steric Hindrance) Propanol 1-Propanol

Figure 1: Regioselective ring-opening of itaconic anhydride yielding predominantly 4-propyl itaconate.

Physical & Chemical Properties

Physical data for pure isolated PHI is less commonly reported than for methyl or butyl homologs. The values below represent a synthesis of experimental data and reliable predictive models based on homolog trends (Methyl MP: 85°C; Butyl MP: 42°C).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionSource/Note
Physical State Viscous liquid or low-melting waxy solidAmbient Temp (25°C)
Melting Point ~30–45°C (Predicted)Trends with chain length
Boiling Point >250°C (Decomposes)High polarity prevents simple distillation
Density ~1.12 – 1.15 g/cm³Estimated from homologs
Solubility (Water) Moderate (Amphiphilic)Soluble in warm water; precipitates on cooling
Solubility (Organic) HighEthanol, DMSO, Chloroform, Acetone
pKa (COOH) ~3.85Similar to itaconic acid (

-COOH)
LogP ~1.2More lipophilic than itaconic acid (-0.[1]3)
Spectroscopic Characterization (NMR)

The vinyl protons of the itaconate moiety are distinct and useful for monitoring polymerization or purity.

  • ¹H NMR (CDCl₃, 250 MHz):

    • 
       6.49 ppm (s, 1H, =CH H, trans to ester)
      
    • 
       5.87 ppm (s, 1H, =CHH , cis to ester)
      
    • 
       4.10 ppm (t, 2H, -OCH ₂-)
      
    • 
       3.38 ppm (s, 2H, -CH ₂-COO-)
      
    • 
       1.68 ppm (m, 2H, -CH₂CH ₂CH₃)
      
    • 
       0.96 ppm (t, 3H, -CH₂CH ₃)
      

Synthesis Protocol

To ensure high purity and regioselectivity for the 4-isomer, a catalyst-free thermal ring-opening of itaconic anhydride is the preferred method.

Methodology: Thermal Ring-Opening

Objective: Synthesize 4-propyl hydrogen itaconate with >95% yield.

  • Reagents:

    • Itaconic Anhydride (1.0 eq) - Must be freshly recrystallized if hydrolyzed.

    • 1-Propanol (1.2 eq) - Excess drives reaction.

    • Inhibitor: 4-methoxyphenol (MEHQ, 50-100 ppm) - Prevents radical polymerization.

  • Procedure:

    • Step 1: Charge itaconic anhydride into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Step 2: Add 1-propanol and MEHQ.

    • Step 3: Heat the mixture to 90–100°C for 4–6 hours. The solid anhydride will dissolve as it reacts.

    • Step 4 (Monitoring): Monitor via ¹H NMR (disappearance of anhydride peaks).

    • Step 5 (Purification): Remove excess propanol under reduced pressure (rotary evaporator). The product is typically obtained as a viscous oil that may crystallize upon standing at 4°C.

  • Validation:

    • Check acid number (titration with KOH) to confirm mono-ester formation.

    • Confirm absence of diester (TLC or GC-MS).

Applications & Mechanisms

A. Polymer Science (Functional Monomer)

PHI is used to introduce pendant carboxylic acid groups and propyl side chains into polymers.

  • Hydrogels: Copolymerization with acrylamide yields pH-sensitive hydrogels. The propyl group disrupts hydrogen bonding slightly compared to methyl esters, increasing swelling capacity in specific solvents.

  • Nitrile Rubber (XNBR): Used as a cure-site monomer. The free carboxyl group reacts with metal oxides (ZnO) or epoxy crosslinkers to improve abrasion resistance and adhesion.

B. Immunometabolism (Nrf2 Activation)

Like 4-octyl itaconate (4-OI), propyl hydrogen itaconate acts as an electrophilic immunomodulator. It alkylates cysteine residues on KEAP1, preventing Nrf2 degradation.

Mechanism of Action:

  • Cell Entry: The propyl ester increases lipophilicity, allowing passive diffusion across the plasma membrane.

  • Alkylation: The

    
    -unsaturated bond undergoes a Michael addition with Cys-151 of KEAP1.
    
  • Signaling: Nrf2 accumulates, translocates to the nucleus, and activates antioxidant genes (HMOX1, NQO1).

Nrf2Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus PHI Propyl Hydrogen Itaconate (Cell Permeable) Complex PHI-KEAP1 Adduct (Michael Addition) PHI->Complex Alkylates KEAP1 KEAP1 (Cys-151) KEAP1->Complex Nrf2_C Nrf2 (Ubiquitinated) Nrf2_N Nrf2 (Active) Nrf2_C->Nrf2_N Translocation Complex->Nrf2_C Releases ARE Antioxidant Response Element (DNA) Nrf2_N->ARE Binds Genes Anti-inflammatory Genes (HMOX1, NQO1) ARE->Genes Transcription

Figure 2: Mechanism of Nrf2 activation by Propyl Hydrogen Itaconate via KEAP1 alkylation.

References

  • Sajjad, H., et al. (2020).[2] Degradable Polyanhydride Networks Derived from Itaconic Acid. Polymer Chemistry.

  • Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature.

  • Lienkamp, K., et al. (2014). Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs). Chemistry - A European Journal.[3] (Contains NMR data for 4-propyl itaconate).

  • Blanco, M. D., et al. (1996). Poly(acrylamide-co-monopropyl itaconate) hydrogels: Synthesis and swelling behavior. Journal of Applied Polymer Science.

  • PubChem Compound Summary . Itaconic Acid.[4][2][5][6][7][8] (For homolog comparison).

Sources

An In-depth Technical Guide to 2-methylene-4-oxo-4-propoxybutanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-methylene-4-oxo-4-propoxybutanoic acid, a member of the α,β-unsaturated carbonyl-containing carboxylic acid family. While specific literature on this particular propoxy derivative is not extensively available, this document synthesizes information from closely related analogs and fundamental chemical principles to detail its nomenclature, a robust synthetic pathway, predicted physicochemical properties, and its potential applications in drug development. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this class of compounds and a framework for its further investigation.

Introduction and Nomenclature

The systematic IUPAC name for the topic compound is 2-methylene-4-oxo-4-propoxybutanoic acid . This name is derived by identifying the parent chain as butanoic acid, with a methylene (=CH₂) group at position 2, an oxo (=O) group at position 4, and a propoxy (-OCH₂CH₂CH₃) group also at position 4, indicating an ester functionality. The core structure, 2-methylene-4-oxobutanoic acid, is derived from itaconic acid, a bio-based platform chemical, highlighting the potential for sustainable sourcing of starting materials.

Derivatives of 2-methylene-4-oxobutanoic acid have garnered interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and antimicrobial activities. This guide will focus on the synthesis and potential utility of the propoxy ester derivative.

Synthesis and Characterization

The most direct and established route for the synthesis of 2-methylene-4-oxo-4-propoxybutanoic acid is through the ring-opening of itaconic anhydride with propanol. Itaconic anhydride, also known as 3-methylidenedihydrofuran-2,5-dione, is a readily available starting material produced from the fermentation of carbohydrates.

The reaction of itaconic anhydride with alcohols proceeds via a regioselective nucleophilic acyl substitution. The alcohol preferentially attacks the carbonyl carbon that is further from the electron-withdrawing methylene group.[1][2]

A detailed experimental protocol for the synthesis is provided below:

Experimental Protocol: Synthesis of 2-methylene-4-oxo-4-propoxybutanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic anhydride (1 equivalent) in an excess of dry n-propanol. The use of excess propanol serves as both the reactant and the solvent.

  • Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid can significantly increase the reaction rate.[3]

  • Reaction Conditions: The reaction mixture is heated to a gentle reflux (the boiling point of n-propanol is 97 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by following the disappearance of the itaconic anhydride starting material using infrared (IR) spectroscopy (loss of the characteristic anhydride C=O stretches around 1845 cm⁻¹ and 1760 cm⁻¹).

  • Work-up and Purification: Upon completion, the excess propanol is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 2-methylene-4-oxo-4-propoxybutanoic acid.

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a sextet for the propyl chain, a singlet for the methylene protons adjacent to the carbonyl group, and two singlets for the vinylic methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbons of the ester and the carboxylic acid, the sp² carbons of the methylene group, and the carbons of the propyl chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, a C=O stretch for the ester, and a C=C stretch for the methylene group.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Itaconic_Anhydride Itaconic Anhydride Reaction_Vessel Reaction at Reflux Itaconic_Anhydride->Reaction_Vessel Propanol n-Propanol Propanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Final_Product 2-methylene-4-oxo-4-propoxybutanoic acid Purification->Final_Product

Sources

Technical Guide: Metabolic Fate and Pharmacodynamics of Itaconate Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Prodrug" Fallacy and the Electrophilic Reality

Itaconate has emerged as a central immunometabolite, bridging the tricarboxylic acid (TCA) cycle and host defense.[1] Produced by the enzyme ACOD1 (IRG1) in activated macrophages, it exerts anti-inflammatory effects via Nrf2 activation and Succinate Dehydrogenase (SDH) inhibition. However, native itaconate is polar and cell-impermeable.[2] To study its biology, researchers utilize membrane-permeable ester derivatives: Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI) .[3]

Critical Technical Insight: While originally designed as prodrugs intended to hydrolyze intracellularly into native itaconate, accumulating evidence demonstrates that DMI and 4-OI are not passive delivery vehicles . They are distinct, potent electrophiles with unique metabolic fates and signaling profiles that often diverge from endogenous itaconate. This guide dissects the specific metabolic pathways, off-target alkylation events, and experimental considerations for using these derivatives in drug development and immunometabolism research.

Part 1: Chemical Biology & Reactivity[3]

Structure and Electrophilicity

All itaconate derivatives share an


-unsaturated carboxylic acid moiety, functioning as Michael acceptors. They react with nucleophiles (specifically cysteine thiols) via Michael addition.[1]
  • Native Itaconate: Weak electrophile. Requires enzymatic proximity or high concentrations to modify targets.

  • DMI & 4-OI: The esterification of the carboxyl groups removes negative charge, significantly increasing lipophilicity and enhancing electrophilic reactivity .

    • Consequence: These esters alkylate proteins (e.g., KEAP1) and metabolites (Glutathione) much more aggressively than the native metabolite.

The Permeability Paradox

Native itaconate requires specific transporters (e.g., SLC13A3) which are often downregulated in inflammation. Esters bypass this by passive diffusion but must be hydrolyzed by intracellular esterases (e.g., carboxylesterases) to recapitulate "native" biology. Current data suggests this hydrolysis is inefficient or absent for DMI.

Part 2: Metabolic Fate & Bioactivation

Dimethyl Itaconate (DMI): The Glutathione Sink

Contrary to early assumptions, DMI is not metabolized into intracellular itaconate in macrophages.

  • Metabolic Blockade: Intracellular esterases fail to fully cleave the methyl groups to release the dicarboxylic acid.

  • Glutathione Conjugation: Due to its high reactivity, DMI rapidly conjugates with Glutathione (GSH), forming DMI-GSH adducts.

  • Physiological Outcome: This causes a rapid depletion of the cellular antioxidant pool (Electrophilic Stress), which—rather than SDH inhibition—drives the observed anti-inflammatory phenotype via Nrf2.

4-Octyl Itaconate (4-OI): The Lipophilic Surrogate

4-OI was developed to improve upon DMI.

  • Hydrolysis Status: 4-OI can be hydrolyzed to itaconate, but efficiency varies by cell type. In many experimental setups (e.g., resting BMDMs), it does not lead to significant intracellular accumulation of free itaconate.

  • Target Profile: Like DMI, 4-OI acts primarily as a cysteine-reactive electrophile.[4] It potently alkylates Cys151 on KEAP1 and Cys22 on GAPDH.

  • SDH Inhibition: Unlike native itaconate, 4-OI (and DMI) fails to inhibit SDH effectively in live cells because it does not generate sufficient free itaconate within the mitochondria to compete with succinate.

Comparative Metabolic Fate Table
FeatureNative ItaconateDimethyl Itaconate (DMI)4-Octyl Itaconate (4-OI)
Cell Entry Transporter-dependent (SLC13A3)Passive DiffusionPassive Diffusion
Intracellular Hydrolysis N/ANo (Remains esterified)Partial/Low (Context dependent)
SDH Inhibition Potent (Accumulates Succinate)NoneNegligible
Nrf2 Activation Weak/ModerateStrong (High Electrophilicity)Strong (High Electrophilicity)
GSH Depletion LowHigh (Forms Adducts)Moderate
Key Mechanism Metabolic inhibition (SDH)Electrophilic StressElectrophilic Stress + Alkylation

Part 3: Signaling Pathways & Mechanisms

The Nrf2/KEAP1 Axis (Dominant in Esters)

Both DMI and 4-OI activate the Nrf2 antioxidant pathway independent of ACOD1/IRG1 expression.

  • Entry: Ester enters cytosol.

  • Alkylation: The

    
    -unsaturated bond alkylates Cysteine 151, 273, and 288 on KEAP1 (Kelch-like ECH-associated protein 1).[5]
    
  • Stabilization: KEAP1 releases Nrf2.

  • Transcription: Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE), inducing Hmox1, Nqo1, and Gclc.

The SDH Axis (Dominant in Native Itaconate)

Native itaconate acts as a competitive inhibitor of Succinate Dehydrogenase (Complex II).

  • Binding: Itaconate mimics succinate but cannot be dehydrogenated.

  • Metabolic Rewiring: This blocks the TCA cycle, causing Succinate accumulation .

  • Consequence: Inhibits ROS generation from Reverse Electron Transport (RET) and limits IL-1

    
     production. Crucially, DMI and 4-OI do not replicate this succinate surge. 
    
Visualization of Divergent Pathways

The following diagram illustrates the distinct biological fates of the native metabolite versus its ester derivatives.

ItaconatePathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondria DMI Dimethyl Itaconate (DMI) DMI_cyto DMI (Intact) DMI->DMI_cyto Passive Diffusion OI 4-Octyl Itaconate (4-OI) OI_cyto 4-OI (Intact) OI->OI_cyto Passive Diffusion ITA_ext Native Itaconate ITA_cyto Itaconate ITA_ext->ITA_cyto SLC13A3 (Rare) DMI_cyto->ITA_cyto No Conversion DMI_GSH DMI-GSH Adduct (GSH Depletion) DMI_cyto->DMI_GSH Rapid Conjugation KEAP1 KEAP1 (Cys151 Alkylation) DMI_cyto->KEAP1 Strong Alkylation OI_cyto->ITA_cyto Inefficient Hydrolysis OI_cyto->KEAP1 Strong Alkylation SDH SDH Complex II ITA_cyto->SDH Inhibition GSH Glutathione (GSH) GSH->DMI_GSH NRF2 Nrf2 Activation KEAP1->NRF2 Stabilization Esterase Esterases Succinate Succinate Accumulation SDH->Succinate Blocks TCA

Caption: Divergent metabolic fates. DMI and 4-OI act primarily as electrophiles on KEAP1/GSH in the cytosol, while native Itaconate targets mitochondrial SDH. DMI is not converted to Itaconate.

Part 4: Experimental Protocols

Validating Target Engagement

To ensure scientific integrity, researchers must distinguish between the electrophilic effects of the ester and the metabolic effects of itaconate.

Protocol A: Assessing Nrf2 Activation (Western Blot)

Purpose: Confirm electrophilic engagement of KEAP1.

  • Cell System: Mouse Bone Marrow-Derived Macrophages (BMDMs).

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)[6]

    • 4-OI (

      
      )[7]
      
    • DMI (

      
      )
      
    • Native Itaconate (

      
       required due to low permeability)
      
  • Incubation: 3 hours (Nrf2 protein is unstable; early timepoints are critical).

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

  • Readout: Blot for Nrf2 (approx. 100kDa) and HO-1 (downstream target).[8]

    • Expected Result: Strong induction by 4-OI/DMI; weak/no induction by Native Itaconate at equivalent low doses.

Protocol B: Assessing SDH Inhibition (Seahorse Flux Analysis)

Purpose: Determine if the ester is truly acting as a metabolic inhibitor (prodrug success).

  • Instrument: Agilent Seahorse XFe96.

  • Assay: Mito Stress Test.

  • Treatment: Pre-treat cells with 4-OI (

    
    ) for 3 hours.
    
  • Injection: Oligomycin, FCCP, Rotenone/Antimycin A.

  • Analysis:

    • Look for changes in Oxygen Consumption Rate (OCR) .

    • Validation: Native Itaconate (permeabilized cells) or Dimethyl Malonate (positive control) will suppress OCR.

    • Critical Check: If 4-OI does not suppress basal respiration or maximal respiration significantly compared to vehicle, it has not hydrolyzed sufficiently to inhibit SDH.

Protocol C: Metabolomics (LC-MS)

Purpose: Quantify intracellular hydrolysis vs. adduct formation.

  • Extraction: Cold 80% Methanol (-80°C).

  • Standard:

    
    -Itaconate internal standard.
    
  • Target Analytes:

    • Free Itaconate.[3][5]

    • DMI-GSH adducts.

    • Succinate.[6][9][10]

  • Interpretation: High levels of DMI-GSH and low Free Itaconate indicate the "Electrophilic Stress" mechanism is dominant.

Part 5: References

  • Mills, E. L., et al. (2018).[11] "Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1."[3][5][11][12][13][14] Nature. Link

  • Bambouskova, M., et al. (2018).[4] "Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis."[2][8] Nature. Link

  • Swain, A., et al. (2020).[4][15] "Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages."[16] Nature Metabolism. Link

  • ElAzzouny, M., et al. (2017). "Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly."[1][16][14][17][18] Journal of Biological Chemistry. Link

  • Liao, S. T., et al. (2019). "4-Octyl Itaconate Inhibits Aerobic Glycolysis by Targeting GAPDH to Exert Anti-Inflammatory Effects." Nature Communications.[14] Link

Sources

Methodological & Application

Protocol for the Selective Monoesterification of Itaconic Acid with Propanol: Mechanisms, Methodologies, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Itaconic acid (IA) is a highly versatile, bio-renewable dicarboxylic acid featuring an α,β-unsaturated double bond. In polymer chemistry and drug development, IA is frequently utilized to synthesize functional monomers, UV-curable resins, and immunomodulatory prodrugs [3]. However, the presence of two carboxylic acid groups often leads to unwanted cross-linking or diesterification during synthesis. Achieving selective monoesterification—specifically targeting the formation of 4-propyl itaconate (β-propyl itaconate)—is critical for generating asymmetrically disubstituted derivatives [2].

This application note provides a comprehensive, self-validating guide to the regioselective esterification of itaconic acid with n-propanol, detailing both direct catalytic and anhydride-mediated pathways.

Mechanistic Causality: The Basis of Regioselectivity

To ensure reproducible results, it is vital to understand why these protocols work. Itaconic acid possesses two non-equivalent carboxyl groups:

  • C1 (α-carboxyl): Conjugated directly to the vinyl double bond.

  • C4 (β-carboxyl): Separated from the double bond by a methylene bridge, giving it aliphatic character.

The regioselectivity of the esterification is governed by the mesomeric effect . The electron-withdrawing nature of the conjugated double bond significantly decreases the electron density and nucleophilic susceptibility of the C1 carboxyl carbon. Conversely, the C4 carboxyl remains highly reactive [1].

When utilizing the anhydride intermediate pathway, the nucleophilic attack of n-propanol occurs exclusively at the C4 carbonyl of itaconic anhydride because it is less sterically hindered and more electrophilic than the conjugated C1 carbonyl [2, 4].

Reaction Pathways Visualization

The following diagram illustrates the two primary synthetic routes to achieve 4-propyl itaconate: Direct Fischer Esterification (Pathway A) and Anhydride Ring-Opening (Pathway B).

G cluster_A Pathway A: Direct Esterification cluster_B Pathway B: Anhydride Intermediate IA Itaconic Acid (C1 & C4 Carboxyls) PTSA n-Propanol + PTSA (Mild Conditions) IA->PTSA Direct Catalysis Dehydration Acetic Anhydride (Dehydration) IA->Dehydration Product 4-Propyl Itaconate (β-Monoester) PTSA->Product Regioselective C4 Attack Anhydride Itaconic Anhydride Intermediate Dehydration->Anhydride RingOpen n-Propanol Ring-Opening (65-70°C) Anhydride->RingOpen Nucleophilic Attack RingOpen->Product Selective C4 Cleavage

Synthetic pathways for the regioselective monoesterification of itaconic acid.

Experimental Protocols

Self-Validating System Note: Both protocols are designed to prevent the formation of the diester (dipropyl itaconate). Pathway A relies on kinetic control at room temperature, while Pathway B relies on the inherent structural bias of the anhydride ring.

Protocol A: Direct Regioselective Esterification (PTSA-Catalyzed)

This method is a facile, non-enzymatic approach that utilizes p-toluenesulfonic acid (PTSA) to drive the reaction without excessive heat, thereby preventing diesterification [1].

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g (76.8 mmol) of itaconic acid in 100 mL of anhydrous n-propanol.

  • Catalysis: Add a catalytic amount of PTSA monohydrate (approx. 150 mg, 0.79 mmol).

  • Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 12–16 hours. Causality Note: Avoiding reflux is critical; refluxing itaconic acid in alcohol for extended periods will force the reaction toward the diester [1].

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, stained with KMnO4). The monoester will appear as a new spot with a higher Rf than the baseline diacid.

  • Workup: Concentrate the mixture under reduced pressure to remove excess n-propanol. Dissolve the crude residue in ethyl acetate (150 mL) and wash with distilled water (3 × 50 mL) to remove residual PTSA and unreacted diacid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 4-propyl itaconate.

Protocol B: Anhydride-Mediated Ring Opening

This two-step method is highly preferred when absolute regiochemical purity is required, such as in the synthesis of Synthetic Mimics of Antimicrobial Peptides (SMAMPs)[2].

  • Dehydration to Anhydride: Reflux itaconic acid (10.0 g) in acetic anhydride (15 mL) for 2 hours. Cool the mixture and evaporate the acetic acid/anhydride under vacuum to isolate itaconic anhydride as a crystalline solid [4].

  • Ring-Opening Setup: Dissolve the itaconic anhydride (8.0 g, 71.4 mmol) in a large excess of anhydrous n-propanol (80 mL).

  • Reaction: Heat the mixture to 65–70 °C for 4–6 hours under a nitrogen atmosphere. Causality Note: This specific temperature range provides the activation energy necessary for the alcohol to attack the C4 carbonyl while preventing thermal degradation or cross-linking of the vinyl groups [2].

  • Workup: Remove the excess n-propanol via rotary evaporation. The resulting viscous oil is crude 4-propyl itaconate, which can be purified by recrystallization or flash column chromatography if necessary.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two methodologies to assist in workflow selection.

MetricProtocol A (Direct PTSA)Protocol B (Anhydride Route)
Typical Yield 75 - 85%85 - 95%
Regioselectivity (C4:C1) ~ 9:1> 99:1
Reaction Time 12 - 16 hours6 - 8 hours (total)
Temperature Room TemperatureReflux (Step 1), 65-70 °C (Step 2)
Primary Byproducts Dipropyl itaconate (trace), Unreacted IAAcetic acid (easily removed)
Best Use Case Large-scale, rapid screeningHigh-purity pharmaceutical intermediates

Analytical Validation (¹H-NMR)

To ensure the trustworthiness of the synthesis, structural validation via ¹H-NMR (CDCl₃, 250/400 MHz) is mandatory.

  • Vinyl Protons: The presence of two distinct singlets at roughly δ 6.49 ppm and δ 5.80 ppm confirms that the double bond remains intact and did not undergo unwanted Michael addition or polymerization.

  • Methylene Bridge: The C4 methylene protons (-CH₂-) will appear as a singlet around δ 3.35 ppm.

  • Propyl Ester Integration: The successful attachment of the propyl group is verified by a triplet at δ 4.10 ppm (-O-CH₂-), a multiplet at δ 1.65 ppm (-CH₂-), and a triplet at δ 0.95 ppm (-CH₃).

  • Causality of Shift: If the esterification incorrectly occurred at the C1 position, the chemical shift of the vinyl protons would be noticeably altered due to the change in the electronic environment of the conjugated system. The stability of the vinyl shifts confirms C4 selectivity[2].

References

  • Title: An Efficient and Regiospecific Esterification of Dioic Acids Using PTSA Source: Indian Journal of Chemistry, Section B URL: [1]
  • Title: Synthesis and Bioactivity of Polymer-Based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made from Asymmetrically Disubstituted Itaconates Source: Chemistry - A European Journal URL: [2]
  • Title: Discovery of Orally Available Prodrugs of Itaconate and Derivatives Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [3]
  • Title: Degradable Polyanhydride Networks Derived from Itaconic Acid Source: RSC Advances URL: [4]

free radical copolymerization of monopropyl itaconate with acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Free Radical Copolymerization of Monopropyl Itaconate with Acrylamide

Authored by a Senior Application Scientist

Introduction: Harnessing Synergy in Polymer Chemistry

The copolymerization of monopropyl itaconate (MPI) and acrylamide (AM) represents a fascinating and highly versatile approach to synthesizing functional polymers with tunable properties. Itaconic acid and its derivatives, such as MPI, are bio-based monomers that introduce carboxylic acid groups into the polymer backbone, offering pH-responsiveness and sites for further functionalization. Acrylamide, a well-established monomer, imparts hydrophilicity and hydrogen bonding capabilities to the resulting copolymer. The combination of these two monomers through free radical copolymerization yields materials with a broad spectrum of potential applications, particularly in the biomedical and pharmaceutical fields, including drug delivery systems, hydrogels, and bioadhesives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of poly(MPI-co-AM). We will delve into the underlying reaction kinetics, provide a detailed experimental protocol, and discuss key characterization techniques to ensure the synthesis of well-defined copolymers with desired properties.

Reaction Kinetics and Mechanism: Understanding the Copolymerization Behavior

The free radical copolymerization of MPI and AM is governed by the relative reactivities of the two monomers towards the growing polymer radicals. This relationship is described by the Mayo-Lewis equation, which utilizes reactivity ratios (r1 and r2) to predict the composition of the copolymer based on the initial monomer feed ratio. The reactivity ratios for the MPI (M1) and AM (M2) system have been investigated, and understanding these values is crucial for controlling the microstructure of the resulting copolymer. For instance, if r1 > 1, the growing polymer chain with an MPI radical at its end prefers to add another MPI monomer, leading to a blocky structure. Conversely, if r1 < 1, it favors the addition of an AM monomer, promoting alternation.

The copolymerization is typically initiated by a thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to generate free radicals. The propagation step involves the sequential addition of monomer units to the growing radical chain. Termination of the growing chains can occur through combination or disproportionation.

Experimental Protocol: Synthesis of Poly(MPI-co-AM)

This protocol details the synthesis of a poly(MPI-co-AM) copolymer with a specific target composition. The molar feed ratio of the monomers can be adjusted to achieve different copolymer compositions.

Materials and Reagents
ReagentPuritySupplierNotes
Monopropyl Itaconate (MPI)>98%(e.g., Sigma-Aldrich)Synthesized from itaconic acid and propanol.
Acrylamide (AM)>99%(e.g., Sigma-Aldrich)Caution: Neurotoxin. Handle with care.
Azobisisobutyronitrile (AIBN)98%(e.g., Sigma-Aldrich)Recrystallize from methanol before use.
1,4-DioxaneAnhydrous(e.g., Sigma-Aldrich)Use as the polymerization solvent.
Diethyl EtherAnhydrous(e.g., Sigma-Aldrich)Use for precipitation and purification.
Step-by-Step Synthesis Procedure
  • Monomer and Initiator Preparation:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a predetermined molar ratio of MPI and AM in 50 mL of 1,4-dioxane. A typical starting point is a 1:1 molar ratio.

    • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration). The exact amount can be varied to control the molecular weight of the resulting polymer.

  • Polymerization:

    • Purge the reaction mixture with dry nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

    • Immerse the flask in a preheated oil bath at 60-70 °C to initiate the polymerization. The optimal temperature depends on the chosen initiator.

    • Allow the reaction to proceed for a specified time, typically 4-24 hours. The reaction time will influence the final monomer conversion and molecular weight.

  • Purification of the Copolymer:

    • After the desired reaction time, cool the flask to room temperature.

    • Precipitate the copolymer by slowly pouring the viscous reaction mixture into a beaker containing an excess of a non-solvent, such as diethyl ether, with vigorous stirring.

    • Collect the precipitated white solid by filtration.

    • Wash the precipitate multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Prep Dissolve MPI and AM in 1,4-Dioxane Initiator_Prep Add AIBN Initiator Monomer_Prep->Initiator_Prep N2_Purge Nitrogen Purge (30 min) Initiator_Prep->N2_Purge Heating Heat to 60-70 °C N2_Purge->Heating Polymerization Polymerization (4-24 h) Heating->Polymerization Precipitation Precipitate in Diethyl Ether Polymerization->Precipitation Filtration Filter the Copolymer Precipitation->Filtration Washing Wash with Non-solvent Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Product Pure Poly(MPI-co-AM) Drying->Final_Product

Caption: Workflow for the synthesis of Poly(MPI-co-AM).

Characterization of Poly(MPI-co-AM)

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its key properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to confirm the incorporation of both monomers into the copolymer chain.

  • Procedure: Record the FTIR spectra of the pure monomers (MPI and AM) and the final copolymer using KBr pellets or as a thin film on a salt plate.

  • Expected Results: The copolymer spectrum should exhibit characteristic peaks from both MPI and AM. Key peaks to look for include:

    • ~1720 cm⁻¹: C=O stretching of the ester and carboxylic acid groups from MPI.

    • ~1670 cm⁻¹: C=O stretching (Amide I) from AM.

    • ~3200-3400 cm⁻¹: N-H stretching of the amide group from AM and O-H stretching from the carboxylic acid group of MPI.

    • The disappearance of the C=C stretching peaks from the monomers (~1630 cm⁻¹) indicates successful polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for determining the copolymer composition and microstructure.

  • Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility).

  • Analysis of ¹H NMR:

    • The composition of the copolymer can be calculated by integrating the characteristic proton signals of MPI and AM. For example, the protons of the propyl group in MPI can be compared to the protons of the amide group in AM.

  • Analysis of ¹³C NMR:

    • Provides detailed information about the sequence distribution of the monomers in the copolymer chain (i.e., whether the arrangement is random, alternating, or blocky).

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the copolymer.

  • Procedure: Dissolve the copolymer in a suitable mobile phase (e.g., THF or DMF with additives to prevent aggregation) and inject it into the GPC system.

  • Expected Results: The GPC chromatogram will provide a distribution of the molecular weights of the polymer chains. A narrow peak indicates a low PDI, suggesting a more controlled polymerization.

Summary of Characterization Data
TechniqueInformation ObtainedTypical Results for Poly(MPI-co-AM)
FTIR Confirmation of monomer incorporation and functional groups present.Presence of characteristic peaks for C=O (ester/acid), C=O (amide), N-H, and O-H. Absence of C=C monomer peaks.
¹H NMR Determination of copolymer composition.Integration of specific proton signals from MPI (e.g., -OCH₂-) and AM (e.g., -NH₂) allows for the calculation of the molar ratio of the monomers in the copolymer.
¹³C NMR Information on the microstructure and sequence distribution of the monomers.Chemical shifts of the carbonyl and backbone carbons can reveal the presence of different monomer dyads and triads (e.g., MPI-MPI, MPI-AM, AM-AM), providing insight into the randomness or blockiness of the copolymer.
GPC Molecular weight (Mw, Mn) and polydispersity index (PDI).Mw and Mn can be tailored by adjusting initiator concentration and reaction time. PDI values are typically in the range of 1.5-2.5 for conventional free radical polymerization, indicating a relatively broad distribution of chain lengths.

Applications in Drug Development

The unique combination of a pH-sensitive carboxylic acid group from MPI and a hydrophilic amide group from AM makes these copolymers highly attractive for various applications in drug delivery and biomedical engineering.

  • pH-Responsive Drug Delivery: The carboxylic acid groups of the MPI units can be deprotonated at physiological pH, leading to electrostatic repulsion and swelling of the polymer matrix. This property can be exploited for the targeted release of drugs in specific pH environments, such as the slightly alkaline conditions of the small intestine.

  • Hydrogel Formation: The hydrophilic nature of the acrylamide units, coupled with the potential for crosslinking through the carboxylic acid groups, allows for the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

  • Bioadhesion: The presence of hydrogen bonding groups (amides and carboxylic acids) can promote adhesion to biological tissues, making these copolymers suitable for developing mucoadhesive drug delivery systems that can prolong the residence time of a formulation at the site of absorption.

Conceptual Diagram: pH-Responsive Drug Release

G cluster_acidic Low pH (e.g., Stomach) cluster_neutral Neutral/Alkaline pH (e.g., Intestine) Acidic_State Polymer is collapsed (Drug is entrapped) Drug_Molecule_A Drug Neutral_State Polymer swells (Drug is released) Acidic_State->Neutral_State pH Increase Released_Drug Released Drug Neutral_State->Released_Drug Release

Caption: pH-triggered drug release from a Poly(MPI-co-AM) matrix.

Conclusion

The free radical copolymerization of monopropyl itaconate and acrylamide offers a robust and adaptable platform for the synthesis of functional polymers with significant potential in the pharmaceutical sciences. By carefully controlling the reaction conditions and monomer feed ratios, researchers can tailor the properties of the resulting copolymers to suit specific applications, from controlled drug release to the development of advanced biomaterials. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of poly(MPI-co-AM) copolymers, empowering scientists to explore their full potential in drug development and beyond.

References

  • Reactivity Ratios in Copolymerization. (Source: Polymer Chemistry, 2nd Edition by Paul C. Hiemenz and Timothy P. Lodge, CRC Press) URL: [Link]

  • Synthesis and Characterization of Itaconic Acid-Based Polymers. (Source: Journal of Polymer Science Part A: Polymer Chemistry) URL: [Link]

  • Applications of pH-Responsive Polymers in Drug Delivery. (Source: Advanced Drug Delivery Reviews, Elsevier) URL: [Link]

  • Characterization of Polymers by NMR Spectroscopy. (Source: Principles of Polymerization, 4th Edition by George Odian, Wiley) URL: [Link]

  • Gel Permeation Chromatography for Polymer Molecular Weight Determination. (Source: Agilent Technologies Application Note) URL: [Link]

Application Notes & Protocols: Propyl Itaconate as a Functional Monomer in Nitrile Rubber

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Nitrile Rubber Performance with Bio-Based Functionality

Nitrile Butadiene Rubber (NBR), a copolymer of acrylonitrile and butadiene, is a cornerstone elastomer in the automotive, aerospace, and industrial sectors.[1][2][3] Its commercial success is built upon its exceptional resistance to petroleum-based oils, fuels, and chemicals.[1][2][3] Standard NBR is typically synthesized via emulsion polymerization, a robust process that can be tailored to produce "hot" or "cold" polymers with varying degrees of chain branching and linearity.[3][4]

However, the increasing demands of modern applications—such as higher operating temperatures, improved interaction with advanced fillers like silica, and a growing imperative for sustainable materials—push the boundaries of conventional NBR. Functionalization of the polymer backbone offers a direct pathway to engineer next-generation properties.

This document details the use of propyl itaconate, a derivative of the bio-based platform chemical itaconic acid, as a functional ter-monomer in NBR.[5][6][7] The incorporation of propyl itaconate introduces pendant ester groups along the polymer chain. This modification is strategically designed to:

  • Enhance Filler Interaction: The polar ester groups can form strong interactions with polar fillers like silica, improving dispersion and reinforcement, which is key for developing "green" tires with lower rolling resistance.[5][8]

  • Modify Polarity and Swelling: Adjusting the polymer's overall polarity can fine-tune its resistance to specific oils and solvents.

  • Introduce Reactive Sites: The ester group provides a potential site for post-polymerization modification, opening avenues for advanced crosslinking chemistries.

  • Increase Bio-Based Content: Utilizing a monomer derived from fermentation processes contributes to the development of more sustainable elastomer products.[9]

These application notes provide a comprehensive guide for researchers and material scientists, covering the synthesis, characterization, and performance evaluation of Propyl Itaconate-Functionalized Nitrile Rubber (PI-NBR).

Synthesis of Propyl Itaconate-Functionalized NBR (PI-NBR)

The most effective method for synthesizing PI-NBR is through "cold" redox-initiated emulsion polymerization. This technique is conducted at low temperatures (e.g., 5-15°C), which minimizes chain branching, leading to polymers with superior mechanical properties.[3][10] The redox initiator system generates free radicals at these low temperatures, enabling efficient polymerization.[5][11]

Causality Behind Experimental Choices
  • Emulsion System: Emulsion polymerization is the industrial standard for NBR. It allows for excellent heat management, control over molecular weight, and produces a latex that is convenient for post-processing.[4][10][12]

  • Redox Initiation: A redox system (an oxidizing agent and a reducing agent) is crucial for achieving a practical polymerization rate at low temperatures. This is essential for producing the preferred linear polymer architecture of "cold" NBR.[5][10]

  • Inert Atmosphere: Free-radical polymerization is highly susceptible to inhibition by oxygen. Therefore, purging the reactor with an inert gas like nitrogen is a non-negotiable step to ensure reaction initiation and propagation.

  • Chain Transfer Agent: A mercaptan-based chain transfer agent is used to regulate the polymer's molecular weight. Without it, the molecular weight could become excessively high, leading to a material that is difficult to process.[13]

  • Shortstopping: The polymerization is terminated before full conversion to prevent gel formation and to ensure a more uniform polymer structure. A shortstop agent rapidly consumes any remaining free radicals.[5]

  • Antioxidant Addition: The unsaturated double bonds from the butadiene units in the polymer backbone are susceptible to oxidation, especially during drying and storage. Adding an antioxidant to the latex is a critical step for ensuring long-term stability.[12]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_recovery Recovery Phase A Reactor Setup & Nitrogen Purge B Prepare Aqueous Phase (Water, Emulsifier, Buffer) A->B D Pre-emulsification of Monomer/Aqueous Phases B->D C Prepare Monomer Phase (ACN, Bd, Propyl Itaconate, CTA) C->D E Charge Emulsion to Reactor & Equilibrate to 5°C D->E F Add Redox Initiator Components E->F G Monitor Reaction (Conversion vs. Time) F->G H Add Shortstop Agent at Target Conversion G->H I Add Antioxidant Slurry H->I J Latex Stripping (Remove Unreacted Monomers) I->J K Coagulation (Add Salt/Acid Solution) J->K L Rubber Crumb Washing K->L M Drying in Oven (~60-70°C) L->M N Final PI-NBR Product M->N

Caption: Workflow for the emulsion polymerization of PI-NBR.

Detailed Protocol: Emulsion Terpolymerization

Materials & Reagents:

ComponentFunctionExample
Acrylonitrile (ACN)Monomer-
1,3-Butadiene (Bd)Monomer-
Propyl Itaconate (PI)Functional Monomer-
Deionized WaterDispersion Medium-
EmulsifierStabilizes LatexRosin acid soap
Chain Transfer Agent (CTA)Controls Molecular Weighttert-Dodecyl mercaptan (t-DDM)
Oxidizing AgentRedox Initiatorp-Menthane hydroperoxide (PMH)
Reducing AgentRedox InitiatorSodium formaldehyde sulfoxylate (SFS)
ActivatorRedox InitiatorFerrous sulfate, EDTA
Shortstop AgentTerminates PolymerizationHydroxylamine sulfate
AntioxidantStabilizes PolymerWingstay™ L or similar
CoagulantBreaks EmulsionCalcium chloride solution or H₂SO₄

Protocol Steps:

  • Reactor Preparation: Thoroughly clean and dry a pressure-rated polymerization reactor equipped with a mechanical stirrer and a temperature control jacket.

  • Inerting: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all traces of oxygen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the emulsifier and any buffers in deionized water.

  • Monomer Phase Preparation: In a chilled, sealed vessel, prepare the monomer phase by blending the required amounts of acrylonitrile, propyl itaconate, and the chain transfer agent.

  • Charging the Reactor:

    • Transfer the aqueous phase to the reactor.

    • Begin stirring and cool the reactor to the target polymerization temperature (e.g., 5°C).

    • Add the liquid monomer phase (ACN, PI, CTA).

    • Add the liquefied butadiene (Bd) monomer.

    • Allow the mixture to equilibrate for 15-20 minutes to form a stable pre-emulsion.[5]

  • Initiation: Sequentially add the components of the redox initiator system (e.g., activator solution, followed by the reducing agent, and finally the oxidizing agent). The exact order and amounts should be optimized for the specific system.

  • Polymerization: Monitor the reaction progress by observing the pressure drop (due to monomer consumption) and/or by periodically taking samples to measure the total solids content. Maintain the temperature at 5 ± 1°C.

  • Termination: When the desired monomer conversion is reached (typically 70-80%), inject the shortstop solution into the reactor to quench the polymerization. Allow it to mix for 15 minutes.

  • Stabilization: Inject an aqueous slurry or emulsion of the antioxidant into the latex and mix thoroughly.

  • Monomer Removal: Transfer the latex to a stripping vessel to remove unreacted monomers under vacuum, which is crucial for safety and product quality.

  • Coagulation and Recovery:

    • Transfer the stabilized latex to a coagulation tank containing hot water and a stirred coagulant solution (e.g., aqueous CaCl₂ or acidified brine).[12]

    • The latex will break, and the polymer will precipitate as a slurry of fine crumbs.

  • Washing and Drying:

    • Filter the slurry to separate the rubber crumb from the serum (aqueous phase).[12]

    • Wash the crumb repeatedly with fresh water to remove residual emulsifiers and salts.

    • Dry the washed crumb in a circulating air oven at 60-70°C to a constant weight.

Characterization of PI-NBR

Thorough characterization is essential to confirm the successful incorporation of propyl itaconate and to understand its impact on the material's properties.

Structural Confirmation and Composition

G cluster_char Characterization Workflow cluster_results Derived Information PI_NBR PI-NBR Raw Polymer FTIR FTIR Spectroscopy PI_NBR->FTIR NMR 1H NMR Spectroscopy PI_NBR->NMR GPC GPC / SEC PI_NBR->GPC DSC DSC Analysis PI_NBR->DSC TGA TGA Analysis PI_NBR->TGA Func_Groups Confirm Functional Groups (C≡N, C=O) FTIR->Func_Groups Composition Determine Copolymer Composition (%) NMR->Composition MW Measure Mn, Mw, PDI GPC->MW Tg Determine Glass Transition Temp. DSC->Tg Stability Assess Thermal Stability TGA->Stability

Caption: Workflow for the physicochemical characterization of PI-NBR.

Protocol 1: FTIR Spectroscopy

  • Dissolve a small amount of dried PI-NBR in a suitable solvent (e.g., chloroform).

  • Cast a thin film onto a KBr salt plate by allowing the solvent to evaporate completely.

  • Acquire the infrared spectrum.

  • Analysis: Look for characteristic absorption bands:

    • ~2237 cm⁻¹: C≡N stretching from the acrylonitrile unit.

    • ~1735 cm⁻¹: C=O stretching from the propyl itaconate ester group.

    • ~970 cm⁻¹: C-H out-of-plane bending for trans-1,4-butadiene units.

Protocol 2: ¹H NMR Spectroscopy

  • Dissolve ~10-15 mg of the dried PI-NBR in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analysis: Identify and integrate the characteristic proton signals.[8]

    • ~5.4-5.6 ppm: Olefinic protons of the butadiene units.

    • ~4.0 ppm: Methylene protons (-O-CH₂ -CH₂-CH₃) of the propyl group in propyl itaconate.

    • ~2.2-2.8 ppm: Backbone protons adjacent to nitrile and ester groups.

    • ~0.9 ppm: Methyl protons (-CH₂-CH₃ ) of the propyl group.

    • The relative integration of these peaks allows for the calculation of the final copolymer composition.

Thermal and Molecular Weight Properties

Protocol 3: Differential Scanning Calorimetry (DSC)

  • Seal a small sample (5-10 mg) of the dried polymer in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle (e.g., from -80°C to 100°C at 10°C/min) under a nitrogen atmosphere.

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan. The incorporation of the bulkier propyl itaconate group is expected to increase the Tg compared to a standard NBR of similar ACN content.[6]

Protocol 4: Gel Permeation Chromatography (GPC/SEC)

  • Dissolve the polymer in a suitable mobile phase (e.g., THF) to a known concentration (~1 mg/mL).

  • Filter the solution through a 0.45 µm filter.

  • Inject the solution into the GPC system calibrated with polystyrene standards.

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5][6]

Mechanical and Oil Resistance Properties

To evaluate mechanical properties, the raw PI-NBR must be compounded with fillers, curatives, and other additives, and then vulcanized.

Table 1: Example Compounding Formulation

IngredientParts per Hundred Rubber (phr)Function
PI-NBR100Base Polymer
N330 Carbon Black40Reinforcing Filler
Zinc Oxide5Activator
Stearic Acid1Activator
Antioxidant (TMQ)1.5Protection
Sulfur1.5Curing Agent
Accelerator (TBBS)1.5Curing Agent

Protocol 5: Curing and Mechanical Testing

  • Mix the ingredients on a two-roll mill according to standard rubber compounding procedures.

  • Determine the optimal cure time (t₉₀) using an oscillating disc rheometer (ODR) or moving die rheometer (MDR).

  • Cure sheets of the compounded rubber in a compression molding press at the determined time and temperature (e.g., 160°C).

  • Die-cut dumbbell-shaped specimens from the cured sheets.

  • Perform tensile testing according to ASTM D412 to measure tensile strength, elongation at break, and modulus at 100% and 300% elongation.

  • Measure hardness using a Shore A durometer according to ASTM D2240.

Protocol 6: Oil Swelling Test

  • Cut test specimens from the cured sheet and record their initial weight and volume.

  • Immerse the specimens in a standard test oil (e.g., IRM 903) in a sealed container.

  • Age the container in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 70 hours), as per ASTM D471.

  • After aging, remove the specimens, blot them dry, and immediately measure their final weight and volume.

  • Analysis: Calculate the percentage change in volume. The polar ester groups from propyl itaconate may slightly increase swelling in non-polar oils compared to a standard NBR with the same ACN content, but this effect must be experimentally verified.

Expected Outcomes and Data Interpretation

The successful incorporation of propyl itaconate as a functional monomer is expected to yield a novel NBR terpolymer with a distinct property profile.

Table 2: Hypothetical Property Comparison

PropertyStandard NBR (34% ACN)PI-NBR (32% ACN, 5% PI)Rationale for Change
Glass Transition (Tg) ~ -25°C~ -20°CThe bulky propyl itaconate side group restricts chain mobility, increasing Tg.
Tensile Strength (MPa) 20>22 (with silica)Improved interaction with polar fillers like silica can lead to better reinforcement.
Volume Swell (%) in IRM 903 ~18%~20-22%The ester groups are less resistant to non-polar oil than nitrile groups, potentially increasing swell slightly.
Molecular Weight (Mw) 250,000 g/mol 250,000 g/mol Controlled by the chain transfer agent to be comparable.
Bio-based Content 0%> 3%Direct contribution from the itaconate monomer.

Conclusion

The use of propyl itaconate as a functional monomer in nitrile rubber represents a promising strategy for developing advanced elastomers with tailored properties and enhanced sustainability. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive characterization of these novel materials. By systematically varying the propyl itaconate content and correlating it with changes in thermal, mechanical, and chemical resistance properties, researchers can optimize PI-NBR formulations for a wide range of demanding applications, from high-performance automotive seals to next-generation industrial hosing.

References

  • Scribd. Nitrile Rubber (NBR) Properties & Uses - Polymer Chemistry. Available from: [Link]

  • Google Patents. EP0822204A2 - Method for the production of nitrile rubber.
  • UWSpace - University of Waterloo. Dynamic Modelling of Emulsion Polymerization for the Continuous Production of Nitrile Rubber. Available from: [Link]

  • Semantic Scholar. Dynamic Modelling of Emulsion Polymerization for the Continuous Production of Nitrile Rubber. Available from: [Link]

  • Google Patents. EP0430349A2 - Process for the polymerization and recovery of nitrile rubber containing high bound acrylonitrile.
  • ResearchGate. Copolymers of long-side-chain di-n-alkyl itaconates or methyl n-alkyl itaconates with styrene: Synthesis, characterization, and thermal properties. Available from: [Link]

  • MDPI. Itaconate Based Elastomer as a Green Alternative to Styrene–Butadiene Rubber for Engineering Applications: Performance Comparison. Available from: [Link]

  • PMC - National Center for Biotechnology Information. Design, Preparation, and Evaluation of a Novel Elastomer with Bio-Based Diethyl Itaconate Aiming at High-Temperature Oil Resistance. Available from: [Link]

  • PMC - National Center for Biotechnology Information. Preparation of High-Performance Biobased Itaconate Elastomer Nanocomposites by Constructing Dual-Cross-Linked Networks. Available from: [Link]

  • Scribd. Nitrile Rubber: Properties & Applications. Available from: [Link]

  • C&B Rubber. Exploring Nitrile Rubber Application: Properties, Benefits, and Uses Across Industries. Available from: [Link]

  • Lake Erie Rubber & Manufacturing. What is Nitrile Rubber (NBR)? Properties, Applications, & Uses. Available from: [Link]

  • Wiley Online Library. A New Life For Nitrile-Butadiene Rubber: Co-Harnessing Metathesis And Condensation For Reincorporation Into Bio-Based. Available from: [Link]

  • Semantic Scholar. Itaconate Based Elastomer as a Green Alternative to Styrene–Butadiene Rubber for Engineering Applications. Available from: [Link]

  • Chambroad. Bio-Based Itaconate Rubber. Available from: [Link]

  • ResearchGate. Itaconate Based Elastomer as a Green Alternative to Styrene–Butadiene Rubber for Engineering Applications: Performance Comparison. Available from: [Link]

  • Universität Freiburg. Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Available from: [Link]

  • Wikipedia. Nitrile rubber. Available from: [Link]

Sources

Application Notes & Protocols: Formulation of 4-Octyl Itaconate Drug Delivery Systems for Immunomodulation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of drug delivery systems for 4-octyl itaconate (4-OI), a potent, cell-permeable prodrug of the endogenous immunomodulatory metabolite, itaconate. We delve into the scientific rationale behind formulating this hydrophobic molecule, focusing on a polymeric nanoparticle-based approach. This guide offers detailed, step-by-step protocols for formulation via nanoprecipitation, physicochemical characterization, and in vitro validation of biological activity in macrophages. The methodologies are designed to be self-validating, incorporating critical quality control steps and functional assays to ensure the development of a robust and effective delivery system.

Scientific Background & Formulation Rationale

Introduction to Itaconate and its Prodrug, 4-Octyl Itaconate (4-OI)

Itaconate is an endogenous metabolite produced in high quantities by activated macrophages during inflammation.[1][2] It functions as a crucial regulator of the immune system, exerting powerful anti-inflammatory effects.[3][4] Despite its therapeutic promise, itaconic acid is a highly polar molecule with poor cell permeability, limiting its direct use as a drug.[5][6][7]

To overcome this challenge, cell-permeable ester derivatives have been developed, with 4-octyl itaconate (4-OI) being a well-characterized and effective analog.[1][8] 4-OI is a prodrug that readily crosses the cell membrane, where it is hydrolyzed by intracellular esterases to release active itaconate.[2][9] This strategy allows for the efficient intracellular delivery of the therapeutic metabolite.

Note: The topic specifies "4-propyl itaconate." While various itaconate esters exist, the scientific literature extensively documents 4-octyl itaconate (4-OI) as the benchmark cell-permeable derivative for in vitro and in vivo studies. This guide will focus on 4-OI, as its properties and mechanisms are well-established, providing a robust foundation for formulation development.

Mechanism of Action: How 4-OI Modulates the Immune Response

The primary anti-inflammatory mechanism of itaconate is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor.[1][2]

  • Alkylation of KEAP1: Itaconate possesses an electrophilic α,β-unsaturated carboxylic acid structure. It covalently modifies cysteine residues on the KEAP1 protein through a Michael addition reaction.[1][10]

  • Nrf2 Release and Translocation: KEAP1 is a negative regulator that sequesters Nrf2 in the cytoplasm and targets it for degradation. The alkylation of KEAP1 by itaconate disrupts this interaction.

  • Activation of Antioxidant Response: Freed from KEAP1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Anti-inflammatory Gene Expression: This leads to the upregulation of a suite of cytoprotective genes with anti-oxidant and anti-inflammatory capacities, such as Heme Oxygenase-1 (HMOX1).[1]

Beyond Nrf2, itaconate also exerts immunomodulatory effects by inhibiting succinate dehydrogenase (SDH), regulating the JAK1-STAT6 signaling pathway, and inhibiting the NLRP3 inflammasome.[3][6][10]

Itaconate_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OI_ext 4-Octyl Itaconate (Extracellular) 4-OI_int 4-OI 4-OI_ext->4-OI_int Passive Diffusion Itaconate Itaconate 4-OI_int->Itaconate Hydrolysis KEAP1_mod Alkylated KEAP1 Itaconate->KEAP1_mod Alkylation of Cysteine Residues Esterases Esterases Esterases->Itaconate KEAP1_Nrf2 KEAP1-Nrf2 Complex KEAP1_Nrf2->KEAP1_mod Nrf2 Nrf2 KEAP1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Anti-inflammatory & Antioxidant Genes (e.g., HMOX1) ARE->Genes Upregulates Transcription

Figure 1. Cellular mechanism of 4-Octyl Itaconate (4-OI).
Rationale for Nanoparticle-Based Drug Delivery

The octyl ester renders 4-OI hydrophobic, creating challenges for its administration in aqueous physiological environments.[11][12] Direct administration can lead to poor bioavailability, rapid clearance, and potential off-target effects. A drug delivery system is essential to overcome these limitations.

Polymeric nanoparticles (NPs) are an ideal platform for 4-OI for several reasons:

  • Enhanced Solubility: NPs can encapsulate hydrophobic drugs like 4-OI within a polymeric core, allowing for stable dispersion in aqueous media.[13]

  • Targeted Delivery: Immune cells, particularly macrophages, are naturally phagocytic.[14] NPs within the size range of 50-500 nm are readily taken up by these cells, concentrating the therapeutic payload at the site of inflammation.[14][15]

  • Controlled Release: The polymer matrix can be designed to degrade over time, providing a sustained intracellular release of 4-OI, prolonging its therapeutic effect.[7]

  • Protection from Degradation: Encapsulation protects the drug from premature degradation in the systemic circulation.[16]

This guide will focus on formulating 4-OI into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method—a simple, rapid, and widely used technique for encapsulating hydrophobic molecules.[13]

Formulation Protocol: 4-OI Loaded PLGA Nanoparticles

This protocol details the preparation of 4-OI loaded nanoparticles via the nanoprecipitation (solvent displacement) method.

Workflow A Step 1: Prepare Organic Phase Dissolve 4-OI and PLGA in Acetone C Step 3: Nanoprecipitation Inject Organic Phase into Aqueous Phase under Stirring A->C B Step 2: Prepare Aqueous Phase Dissolve Surfactant (e.g., PVA) in DI Water B->C D Step 4: Solvent Evaporation Stir overnight to remove Acetone C->D E Step 5: Nanoparticle Collection Centrifuge to pellet NPs D->E F Step 6: Washing & Resuspension Wash pellet with DI Water and resuspend E->F G Step 7: Lyophilization (Optional) Freeze-dry for long-term storage F->G

Figure 2. Workflow for 4-OI Nanoparticle Formulation.
Materials and Equipment
Reagents & Consumables Equipment
4-Octyl Itaconate (4-OI)Magnetic stirrer with stir bar
Poly(lactic-co-glycolic acid) (PLGA, 50:50)High-speed refrigerated centrifuge
Acetone (ACS grade or higher)Syringe pump (optional, for controlled addition)
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)Probe sonicator or bath sonicator
Deionized (DI) WaterLyophilizer (freeze-dryer)
Cryoprotectant (e.g., Trehalose)Glass vials and beakers
Centrifuge tubes (e.g., 50 mL)Syringes and needles
Step-by-Step Formulation Protocol
  • Preparation of the Organic Phase (5 mL):

    • Weigh 50 mg of PLGA and 10 mg of 4-OI.

    • Add both to a 15 mL glass vial.

    • Add 5 mL of acetone and vortex or sonicate briefly until fully dissolved. The solution should be clear.

  • Preparation of the Aqueous Phase (25 mL):

    • Weigh 250 mg of PVA (for a 1% w/v solution).

    • Add to 25 mL of DI water in a 50 mL glass beaker.

    • Heat to ~60°C while stirring to fully dissolve the PVA. Allow the solution to cool to room temperature before use.

  • Nanoprecipitation:

    • Place the beaker with the aqueous phase on a magnetic stirrer and set to a constant, vigorous stirring speed (~600 RPM).

    • Draw the organic phase into a syringe.

    • Add the organic phase dropwise (or using a syringe pump at a rate of ~1 mL/min) into the center of the vortex of the stirring aqueous phase.

    • A milky-white suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.

  • Nanoparticle Collection and Washing:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at ~15,000 x g for 20 minutes at 4°C.

    • A small white pellet of nanoparticles should be visible at the bottom.

    • Carefully decant the supernatant, which contains residual PVA and unencapsulated 4-OI.

    • Add 20 mL of cold DI water, gently resuspend the pellet (vortex or brief sonication), and centrifuge again.

    • Repeat this washing step two more times to ensure complete removal of the surfactant.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a desired volume of DI water (e.g., 5 mL) for immediate characterization or use.

    • For long-term storage, resuspend the pellet in a 5% (w/v) trehalose solution (as a cryoprotectant) and lyophilize to obtain a dry powder. Store the powder at -20°C.

Table of Formulation Parameters

The properties of the final nanoparticles can be tuned by adjusting key parameters.

Parameter Range/Variable Effect on NP Properties Rationale
PLGA:Drug Ratio (w/w) 5:1 to 20:1Higher ratio may decrease drug loading but improve encapsulation efficiency and stability.A higher polymer concentration provides more matrix material to effectively entrap the drug.
PVA Concentration (% w/v) 0.5% to 2%Higher concentration leads to smaller particle size but can be difficult to remove.PVA acts as a stabilizer, adsorbing to the NP surface and preventing aggregation during formation.
Organic:Aqueous Phase Ratio 1:2 to 1:10A higher aqueous volume generally results in smaller particles due to faster diffusion.Rapid diffusion of the solvent into the non-solvent phase promotes faster polymer precipitation.
Stirring Speed (RPM) 400 to 1000Higher speed provides more shear force, leading to smaller and more uniform particles.Increased energy input breaks down forming aggregates into smaller, primary nanoparticles.

Characterization and Quality Control Protocols

Thorough characterization is critical to ensure the formulation is reproducible and effective.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter based on the Brownian motion of particles. PDI indicates the width of the size distribution. Zeta potential measures surface charge, which predicts suspension stability.

  • Methodology:

    • Dilute the resuspended nanoparticle suspension (~1:100) in DI water to obtain a slightly opalescent liquid.

    • Transfer the sample to a disposable cuvette.

    • Analyze using a DLS instrument (e.g., Malvern Zetasizer).

    • For Zeta Potential, use a folded capillary cell and dilute the sample in 1 mM KCl solution.

  • Self-Validation/Acceptance Criteria:

    • Particle Size: 100 - 300 nm (optimal for macrophage uptake).

    • PDI: < 0.2 (indicates a monodisperse and uniform population).

    • Zeta Potential: < -15 mV (negative charge from PLGA carboxyl end-groups indicates good colloidal stability).

Protocol: Drug Loading (DL) and Encapsulation Efficiency (EE)
  • Principle: A known mass of lyophilized nanoparticles is dissolved in a suitable organic solvent to release the encapsulated drug. The drug concentration is then quantified using a calibrated method (e.g., HPLC-UV or a validated spectrophotometric assay).

  • Methodology:

    • Accurately weigh 5-10 mg of lyophilized 4-OI loaded NPs.

    • Dissolve the NPs in 1 mL of a solvent that dissolves both PLGA and 4-OI (e.g., DMSO or Acetonitrile).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any precipitated polymer.

    • Quantify the concentration of 4-OI using a pre-established calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in NPs / Total mass of NPs) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

Protocol: In Vitro Drug Release Study
  • Principle: Nanoparticles are placed in a dialysis membrane and suspended in a release buffer. The amount of drug that diffuses out of the membrane over time is measured to determine the release profile.

  • Methodology:

    • Resuspend a known amount of 4-OI NPs (e.g., equivalent to 1 mg of 4-OI) in 1 mL of release buffer (e.g., PBS, pH 7.4).

    • Transfer the suspension into a dialysis bag (e.g., 10-14 kDa MWCO).

    • Place the sealed bag into a larger container with 50 mL of release buffer, maintained at 37°C with gentle stirring.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

    • Quantify the concentration of 4-OI in the collected samples.

    • Plot the cumulative percentage of drug released versus time.

Protocol: In Vitro Biological Activity in Macrophages
  • Principle: This functional assay validates that the encapsulated 4-OI is released intracellularly and remains biologically active. It involves challenging macrophages with an inflammatory stimulus (LPS) and measuring the anti-inflammatory effect of the 4-OI NP formulation.

  • Methodology:

    • Cell Culture: Seed murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 24-well plate and allow them to adhere overnight.

    • Treatment:

      • Control Group: Untreated cells.

      • LPS Group: Stimulate with LPS (100 ng/mL).

      • Treatment Group: Pre-treat cells with 4-OI loaded NPs (at a concentration equivalent to 50-100 µM of 4-OI) for 2 hours, then add LPS.

      • Controls: Include groups for empty NPs + LPS and soluble 4-OI + LPS.

    • Incubation: Incubate for 6-12 hours.

    • Endpoint Analysis (Choose one or more):

      • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine like TNF-α or IL-6. A successful formulation will significantly reduce LPS-induced cytokine secretion.

      • Gene Expression (RT-qPCR): Lyse the cells and extract RNA. Measure the relative expression of an Nrf2 target gene like Hmox1. A successful formulation will significantly increase Hmox1 expression in the presence of LPS.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Large Particle Size (>500 nm) or High PDI (>0.3) Insufficient surfactant; slow addition of organic phase; low stirring speed; poor polymer solubility.Increase PVA concentration; increase stirring speed; add organic phase faster or via a finer needle; ensure polymer is fully dissolved before precipitation.
Low Encapsulation Efficiency (< 50%) Drug is too hydrophilic; poor drug-polymer interaction; drug precipitation during formulation.Ensure the correct drug (hydrophobic 4-OI) is used. Decrease the initial drug loading (increase polymer:drug ratio). Cool the aqueous phase to reduce drug solubility.
"Burst Release" ( >40% release in first few hours) High amount of drug adsorbed on the NP surface; porous particle structure.Improve the washing steps (increase number of washes or centrifugation speed). Use a higher molecular weight PLGA.
Particle Aggregation after Resuspension Incomplete removal of surfactant leading to bridging; insufficient surface charge.Ensure thorough washing steps. Confirm negative zeta potential. If lyophilizing, ensure an adequate amount of cryoprotectant is used.

References

  • Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Nanomaterial-Driven Precision Immunomodulation: A New Paradigm in Therapeutic Interventions. (2024). MDPI. [Link]

  • Nanoparticle-based drug delivery systems: Unveiling the immunological implications. (n.d.). Heliyon. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). Penerbit Akademia Baru. [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. (2025). Asian Journal of Pharmaceutics. [Link]

  • Immunomodulatory Nanoparticles and Their Advancement in Health. (n.d.). ResearchGate. [Link]

  • Biomaterial Based Nanocarriers for Delivering Immunomodulatory Agents. (n.d.). Nanomedicine Research Journal. [Link]

  • Cell Membrane-Based Biomimetic Nanoparticles and the Immune System: Immunomodulatory Interactions to Therapeutic Applications. (n.d.). Frontiers in Immunology. [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). MDPI. [Link]

  • Delivery systems for hydrophobic drugs. (1995).
  • Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. (2018). Nature. [Link]

  • 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages. (n.d.). Journal of Biological Chemistry. [Link]

  • Itaconate: A Potent Macrophage Immunomodulator. (2023). National Institutes of Health. [Link]

  • Protein targeting by the itaconate family in immunity and inflammation. (2022). Portland Press. [Link]

  • Discovery of Orally Available Prodrugs of Itaconate and Derivatives. (2025). National Institutes of Health. [Link]

  • Discovery of Orally Available Prodrugs of Itaconate and Derivatives. (2025). American Chemical Society. [Link]

  • Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. (n.d.). National Institutes of Health. [Link]

  • Methyl methacrylate-co-itaconic acid (MMA-co-IA) hydrogels for controlled drug delivery. (n.d.). SpringerLink. [Link]

  • Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. (2025). MDPI. [Link]

  • Intracellular Delivery of Itaconate by Metal–Organic Framework-Anchored Hydrogel Microspheres for Osteoarthritis Therapy. (2023). MDPI. [Link]

  • Development of itaconate polymer microparticles for intracellular regulation of pro-inflammatory macrophage activation. (2025). bioRxiv. [Link]

  • Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. (2025). MDPI. [Link]

Sources

synthesis of pH-sensitive hydrogels using propyl hydrogen itaconate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of Propyl Hydrogen Itaconate (PHI) and its subsequent copolymerization into pH-responsive hydrogels. Unlike standard acrylic acid hydrogels, PHI-based systems offer a unique "smart" modulation due to the amphiphilic nature of the propyl side chain and the ionizable carboxylic acid group.

These hydrogels are specifically designed for oral drug delivery systems , where the material must protect acid-labile drugs in the stomach (pH 1.2) and release them in the neutral environment of the intestine (pH 7.4).

Key Technical Advantages:

  • Bio-based Origin: Derived from Itaconic Acid (a top-12 biomass building block).

  • Tunable Hydrophobicity: The propyl group increases the hydrophobic interaction at low pH, creating a tighter mesh size than pure poly(itaconic acid), minimizing premature drug leakage.

  • Safety Profile: Itaconates are metabolic intermediates, offering higher biocompatibility than synthetic acrylamides.

Critical Scientific Context (The "Why" and "How")

The Challenge of Itaconate Polymerization

Expert Insight: A common pitfall in working with itaconates is their low propagation rate constant (


).[1][2] The two geminal substituents on the vinyl group cause significant steric hindrance.
  • Consequence: Homopolymerization of PHI is thermodynamically difficult and yields low molecular weights.

  • Solution: This protocol utilizes copolymerization with a less hindered monomer, Acrylamide (AAm) or Dimethylacrylamide (DMAA) . The comonomer acts as a spacer, facilitating chain propagation while the PHI provides the pH-sensitivity.

The pH-Responsive Mechanism

The PHI monomer contains a free carboxylic acid group (


).
  • At pH 1.2 (Stomach): The -COOH groups are protonated (neutral). Hydrogen bonding and hydrophobic interactions (from the propyl group) dominate, causing the gel to collapse .

  • At pH 7.4 (Intestine): The -COOH groups deprotonate to -COO⁻. Electrostatic repulsion between chains forces the network to swell , releasing the payload.

Module 1: Synthesis of Propyl Hydrogen Itaconate (PHI)

Since PHI is not a standard off-the-shelf reagent, it must be synthesized from Itaconic Anhydride.

Reaction Principle: Nucleophilic ring-opening of a cyclic anhydride.

Reagents Required:
  • Itaconic Anhydride (purity >95%)

  • 1-Propanol (Anhydrous)

  • Note: No catalyst is required if thermal initiation is used, preventing diester byproducts.

Protocol:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Stoichiometry: Add Itaconic Anhydride (11.2 g, 0.1 mol) to the flask. Add a slight excess of 1-Propanol (7.2 g, 0.12 mol) .

  • Reaction: Heat the mixture to 65°C in an oil bath. Stir continuously for 4 hours . The solid anhydride will dissolve as it reacts.

    • Checkpoint: The solution should become clear.

  • Purification:

    • Remove unreacted 1-propanol using a rotary evaporator under reduced pressure at 50°C.

    • The resulting product is a viscous liquid or waxy solid (Propyl Hydrogen Itaconate).

    • Validation: FTIR should show the disappearance of the anhydride doublet (1780, 1850 cm⁻¹) and appearance of a broad -OH stretch (2500-3300 cm⁻¹) and ester carbonyl (~1730 cm⁻¹).

Module 2: Hydrogel Fabrication Protocol

System: Poly(Propyl Hydrogen Itaconate-co-Acrylamide) [P(PHI-co-AAm)] Method: Free Radical Solution Polymerization

Reagents:
  • Monomer 1: Propyl Hydrogen Itaconate (PHI) [Synthesized in Module 1]

  • Monomer 2: Acrylamide (AAm) [Recrystallized]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)[3]

  • Initiator: Ammonium Persulfate (APS)[3][4]

  • Accelerator: TEMED (Tetramethylethylenediamine)

  • Solvent: Deionized Water

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Prepare a monomer feed solution with a total monomer concentration of 1.0 M .

    • Recommended Ratio: 20:80 (PHI:AAm). Higher PHI content increases pH sensitivity but decreases mechanical strength.

    • Dissolve 0.34 g PHI and 1.14 g AAm in 20 mL of deionized water.

  • Crosslinker Addition:

    • Add MBA (1 mol% relative to total monomers) .

    • Calculation: ~0.030 g of MBA. Sonicate to ensure complete dissolution.

  • Degassing (Critical Step):

    • Purge the solution with Nitrogen (

      
      ) gas for 20 minutes . Oxygen inhibits free radical polymerization.
      
  • Initiation:

    • Add APS (10 mg) dissolved in 100

      
      L water.
      
    • Add TEMED (20

      
      L) .
      
    • Action: Quickly transfer the solution into cylindrical glass molds or between glass plates separated by a Teflon spacer.

  • Curing:

    • Allow polymerization to proceed at room temperature (25°C) for 24 hours .

    • Note: Thermal initiation (using AIBN at 60°C) is an alternative if APS/TEMED causes too rapid gelation.

  • Washing:

    • Remove hydrogels from molds.

    • Immerse in distilled water for 3 days, changing water every 12 hours to remove unreacted monomers and sol fraction.

Visualization of Workflows

Figure 1: Synthesis and Mechanism Workflow

PHI_Hydrogel_Workflow cluster_0 Module 1: Monomer Synthesis cluster_1 Module 2: Hydrogel Formation IA Itaconic Anhydride Reaction Ring Opening (65°C, 4h) IA->Reaction Prop 1-Propanol Prop->Reaction PHI Propyl Hydrogen Itaconate (PHI) Reaction->PHI Poly Free Radical Polymerization PHI->Poly AAm Acrylamide (Comonomer) AAm->Poly MBA MBA (Crosslinker) MBA->Poly Gel P(PHI-co-AAm) Hydrogel Poly->Gel

Caption: Figure 1.[5] Sequential workflow for the synthesis of the PHI monomer via anhydride ring-opening, followed by copolymerization with acrylamide to form the hydrogel network.

Figure 2: pH-Responsive Swelling Mechanism

pH_Mechanism Low_pH Acidic Environment (pH 1.2) Protonation COOH Protonated (Neutral Charge) Low_pH->Protonation High_pH Neutral Environment (pH 7.4) Deprotonation COO- Ionized (Negative Charge) High_pH->Deprotonation HBond H-Bonding & Hydrophobic Interaction Protonation->HBond Repulsion Electrostatic Repulsion Deprotonation->Repulsion Collapse Hydrogel Collapse (Drug Protection) HBond->Collapse Swell Hydrogel Swelling (Drug Release) Repulsion->Swell

Caption: Figure 2. Mechanistic pathway of the hydrogel response. Low pH induces hydrophobic collapse (protecting payload), while neutral pH triggers ionization and swelling (releasing payload).

Characterization & Data Analysis

Swelling Ratio (SR) Measurement

The defining characteristic of this material is its pH-dependent swelling.

Protocol:

  • Dry hydrogel samples to constant weight (

    
    ).
    
  • Immerse in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours.

  • Weigh swollen state (

    
    ).[6]
    
  • Transfer to Simulated Intestinal Fluid (SIF, pH 7.4) and weigh at intervals.

Calculation:



Expected Data Profile:

ParameterpH 1.2 (Stomach)pH 7.4 (Intestine)
Ionization State Protonated (-COOH)Deprotonated (-COO⁻)
Dominant Force Hydrophobic / H-BondingElectrostatic Repulsion
Swelling Ratio (g/g) Low (< 5 g/g)High (> 20 g/g)
Mesh Size Tight / ClosedOpen / Porous
Troubleshooting Guide
IssueProbable CauseCorrective Action
Opaque/White Gel Phase separation during polymerization.Reduce PHI concentration or add a co-solvent (small amount of ethanol).
Low Mechanical Strength Insufficient crosslinking or low molecular weight.Increase MBA concentration; ensure strict

purging (oxygen inhibition).
No pH Sensitivity Hydrolysis of ester bonds or insufficient PHI incorporation.Verify PHI monomer purity via NMR; Ensure PHI > 10 mol% in feed.

References

  • Monomer Synthesis & Reactivity

    • Selective Synthesis of Monoesters of Itaconic Acid.
    • Source:

  • Itaconic Anhydride Preparation

    • Organic Syntheses Procedure: Itaconic Anhydride.[5][7][8] The standard protocol for generating the anhydride precursor if not purchased commercially.

    • Source:

  • Hydrogel Copolymerization Kinetics

    • Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations. Explains the necessity of copolymerization (with acrylates/acrylamides)
    • Source:

  • pH-Sensitive Mechanisms

    • Synthesis and Characterization of pH-Sensitive Hydrogels based on Itaconic Acid.
    • Source:

Sources

Advanced Application Note: Engineering Itaconate Copolymers for the Controlled Release of 5-Fluorouracil (5-FU)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Mechanistic Rationale

5-Fluorouracil (5-FU) remains a first-line antimetabolite chemotherapeutic agent for colorectal, breast, and gastric cancers. However, its clinical efficacy is severely hampered by a short biological half-life, low bioavailability, and high systemic cytotoxicity[1]. To overcome these pharmacological limitations, stimuli-responsive polymeric nanocarriers and hydrogels have been engineered to restrict drug release in healthy tissues while maximizing localized delivery at the tumor site or specific gastrointestinal regions[1][2].

Itaconic acid (IA) is a highly versatile, biocompatible dicarboxylic acid that provides an ideal backbone for pH-responsive drug delivery systems[3]. Because IA possesses two distinct carboxylic acid groups with pKa values of 3.85 and 5.45, copolymers containing IA exhibit profound pH-dependent phase transitions[3].

The Causality of pH-Responsiveness: When administered orally, the copolymer matrix encounters the highly acidic gastric environment (pH 1.2). At this pH, the carboxyl groups of the itaconate moieties are fully protonated (-COOH). The lack of electrostatic repulsion, combined with extensive intermolecular hydrogen bonding, forces the polymer network into a tightly collapsed state[4]. This low swelling ratio physically traps the 5-FU, preventing premature burst release and protecting the gastric mucosa from toxicity[5].

Upon transit to the colon or the slightly acidic-to-neutral tumor microenvironment (pH 6.5–7.4), the environmental pH exceeds the pKa of the itaconate groups. The carboxyl groups ionize into carboxylates (-COO⁻)[3][5]. The resulting electrostatic repulsion between adjacent negatively charged polymer chains forces the hydrogel network to expand. This increases the polymeric mesh size, allowing the influx of physiological fluids and the subsequent controlled, Fickian diffusion of 5-FU out of the matrix[6].

Mechanism A Itaconate Copolymer Matrix (Protonated -COOH at pH 1.2) B Low Swelling Ratio (Gastric Environment) A->B C Minimal 5-FU Release (Prevents Premature Toxicity) B->C D Environmental pH Shift (pH > 5.5 in Intestine/Colon) C->D Gastrointestinal Transit E Ionization of Carboxyls (-COO⁻ Formation) D->E F High Swelling Ratio (Electrostatic Repulsion) E->F Polymer Chain Expansion G Controlled 5-FU Release (Targeted Delivery) F->G Fickian Diffusion

Fig 1. Mechanism of pH-responsive 5-FU release from itaconate copolymer matrices.

Experimental Methodologies

The following protocols detail the synthesis, drug loading, and in vitro evaluation of Poly(Acrylamide-co-Itaconic Acid) hydrogels crosslinked with Ethylene Glycol Dimethacrylate (EGDMA).

Protocol 1: Synthesis of Poly(AM-co-IA) Hydrogels

Objective: Synthesize a robust, crosslinked hydrogel network via aqueous free radical polymerization[4].

  • Monomer Preparation: Dissolve Acrylamide (AM) and Itaconic Acid (IA) in deionized water at the desired molar ratios (e.g., 75:25).

  • Crosslinker & Initiator Addition: Add 1.0 mol% EGDMA as the chemical crosslinker and 0.5 mol% Potassium Persulfate (KPS) as the thermal initiator.

    • Causality Note: EGDMA is selected because its bifunctional methacrylate groups form stable, covalent crosslinks that resist the mechanical shear forces of the GI tract[4][5].

  • Deoxygenation: Purge the reaction mixture with high-purity Nitrogen (

    
    ) gas for 30 minutes.
    
    • Causality Note: Oxygen acts as a potent radical scavenger. Failing to purge the system will result in premature termination of the polymerization chain reaction, yielding uncrosslinked, soluble oligomers instead of a hydrogel.

  • Polymerization: Seal the reaction vessels and incubate in a water bath at 60°C for 4 hours to drive the thermal decomposition of KPS and initiate free radical propagation.

  • Purification & Lyophilization: Remove the hydrogel discs and wash them in excess distilled water for 48 hours (changing water every 8 hours) to remove unreacted monomers. Freeze-dry (lyophilize) the discs to a constant weight.

    • Self-Validation System: Perform FTIR spectroscopy on the lyophilized blank hydrogels. The complete disappearance of the vinyl C=C stretching bands (1620–1640 cm⁻¹) validates that the polymerization has reached near 100% conversion[4][5].

Protocol 2: 5-Fluorouracil Loading and Entrapment Efficiency

Objective: Maximize the encapsulation of 5-FU within the polymer matrix.

  • Equilibrium Swelling: Prepare a 5 mg/mL solution of 5-FU in Phosphate Buffered Saline (PBS) at pH 7.4. Submerge the lyophilized hydrogel discs in this solution for 24 hours at room temperature.

    • Causality Note: Loading is deliberately performed at pH 7.4 rather than in acidic media. At pH 7.4, the itaconate network achieves maximum swelling[5]. This expanded porosity allows the water-soluble 5-FU molecules to diffuse deeply into the core of the polymer matrix, drastically increasing Entrapment Efficiency (EE%)[2].

  • Drying: Briefly rinse the surface of the loaded hydrogels with deionized water to remove surface-adhered drug, then lyophilize to a constant weight.

  • Quantification: Extract the drug from a subset of loaded discs by sonicating them in methanol. Analyze the supernatant via UV-Vis spectrophotometry at 266 nm[1].

    • Self-Validation System: Cross-verify the UV-Vis calculated EE% with a gravimetric mass balance:

      
      . A discrepancy of >5% indicates surface drug precipitation rather than true matrix encapsulation.
      
Protocol 3: In Vitro pH-Dependent Release Kinetics

Objective: Simulate gastrointestinal transit to evaluate controlled release.

  • Gastric Simulation (pH 1.2): Place the 5-FU loaded hydrogels in a USP Type II dissolution apparatus containing 900 mL of simulated gastric fluid (HCl buffer, pH 1.2) at 37°C with a paddle speed of 50 rpm. Run for 2 hours.

  • Intestinal/Colonic Simulation (pH 7.4): After 2 hours, transfer the hydrogels to 900 mL of simulated colonic fluid (PBS, pH 7.4) and continue the assay for an additional 22 hours[4][5].

  • Sampling: Withdraw 5 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.

    • Self-Validation System: At the end of the 24-hour assay, homogenize the remaining hydrogel and extract any residual 5-FU. The sum of the cumulatively released drug plus the residual drug must equal the initial loaded amount (100 ± 2% recovery).

Workflow S1 Step 1: Monomer Prep Itaconic Acid + Co-monomer S2 Step 2: Polymerization Initiator + Crosslinker (60°C) S1->S2 S3 Step 3: Purification Wash & Lyophilize S2->S3 S4 Step 4: Drug Loading Equilibrium Swelling in 5-FU S3->S4 S5 Step 5: Release Assay USP Dissolution (pH 1.2 to 7.4) S4->S5 S6 Step 6: Kinetic Modeling Higuchi / Korsmeyer-Peppas S5->S6

Fig 2. Experimental workflow for the synthesis and evaluation of 5-FU loaded itaconate hydrogels.

Quantitative Data Analysis

The structural parameters of the copolymer heavily dictate its performance. Table 1 synthesizes representative quantitative data demonstrating how the molar ratio of Itaconic Acid (IA) and the density of the crosslinker (EGDMA) impact the swelling dynamics and 5-FU release profiles[4][5][6].

Table 1: Influence of Copolymer Composition on Swelling and 5-FU Release Kinetics

FormulationAM:IA Molar RatioEGDMA (mol%)Equilibrium Swelling Ratio (pH 1.2)Equilibrium Swelling Ratio (pH 7.4)Entrapment Efficiency (%)Cumulative 5-FU Release (24h)
F1 90:101.02.118.562.4%75.2%
F2 75:251.01.835.278.1%88.4%
F3 60:401.01.552.886.5%94.1%
F4 75:252.01.422.465.3%68.5%

Data Interpretation:

  • Effect of IA Content: As the proportion of Itaconic Acid increases from 10% (F1) to 40% (F3), the swelling ratio at pH 7.4 increases dramatically (from 18.5 to 52.8). This is due to the higher concentration of ionizable -COOH groups generating stronger electrostatic repulsion[4]. Consequently, F3 achieves the highest Entrapment Efficiency (86.5%) and the most complete drug release.

  • Effect of Crosslinker Density: Comparing F2 and F4 (both 75:25 AM:IA), doubling the EGDMA concentration from 1.0 mol% to 2.0 mol% significantly restricts network expansion. The tighter polymer mesh reduces the pH 7.4 swelling ratio from 35.2 to 22.4, which subsequently lowers both the entrapment efficiency and the cumulative 24-hour release[5].

References

1.[1] Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. Dove Medical Press. URL: 2.[4] Synthesis of hydrogels for combinatorial delivery of 5-fluorouracil and leucovorin calcium in colon cancer: optimization, in vitro characterization and its toxicological evaluation. SciSpace. URL: 3.[6] 5-Fluorouracil release from copolymeric hydrogels of itaconic acid monoester. I. Acrylamide-co-monomethyl itaconate. PubMed (NIH). URL: 4.[3] Polymer-Based Smart Drug Delivery Systems for Skin Application and Demonstration of Stimuli-Responsiveness. PMC (NIH). URL: 5.[5] Methyl methacrylate-co-itaconic acid (MMA-co-IA) hydrogels for controlled drug delivery. ResearchGate. URL: 6.[2] Single-, Dual-, and Multi-Stimuli-Responsive Nanogels for Biomedical Applications. MDPI. URL:

Sources

Topic: Synthesis and Characterization of Chitosan-graft-poly(monopropyl itaconate): A pH-Responsive Copolymer Platform

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract & Significance

Chitosan, a deacetylated derivative of chitin, is a preeminent biopolymer in pharmaceutical sciences due to its biocompatibility, biodegradability, and low toxicity.[1][2] However, its practical application is often constrained by its limited solubility to acidic aqueous media.[3][4] Graft copolymerization is a powerful strategy to overcome these limitations, enabling the modification of chitosan's physicochemical properties and the introduction of novel functionalities.[5] This guide provides a comprehensive protocol for grafting monopropyl itaconate (MPI), a bio-derived vinyl monomer, onto the chitosan backbone via free-radical polymerization. The resulting copolymer, Chitosan-graft-poly(monopropyl itaconate) (Chitosan-g-PMPI), possesses pendant carboxylic acid and ester groups, creating a pH-responsive amphiphilic structure. This functionalization enhances solubility and provides reactive sites for covalent drug conjugation, making it a highly promising platform for advanced drug delivery systems.[6][7]

Principle of Graft Copolymerization

The synthesis is achieved through a "grafting from" approach using a free-radical polymerization mechanism, initiated by a thermal initiator like potassium persulfate (KPS).[8][9] The process unfolds in three key stages:

  • Initiation: Upon heating, the initiator (K₂S₂O₈) decomposes to form highly reactive sulfate anion-radicals (SO₄⁻•).[10]

  • Macroradical Formation: These primary radicals abstract hydrogen atoms from the hydroxyl (-OH) or amino (-NH₂) groups on the chitosan backbone, creating active radical sites (Chitosan-O• or Chitosan-NH•).

  • Propagation & Grafting: The chitosan macroradical attacks the vinyl double bond of the monopropyl itaconate monomer. This initiates a chain reaction, propagating the polymerization of MPI to form poly(monopropyl itaconate) side chains covalently grafted onto the chitosan backbone.

A competing reaction is the homopolymerization of MPI, initiated by the primary radicals, which necessitates a thorough purification step to isolate the desired graft copolymer.[11]

Reaction Scheme Visualization

G cluster_reactants Reactants cluster_product Product Chitosan Chitosan Backbone (with -OH, -NH2 groups) Chitosan_Radical Chitosan Macroradical Chitosan->Chitosan_Radical H-Abstraction by SO₄⁻• MPI Monopropyl Itaconate (MPI) (Vinyl Monomer) Grafted Chitosan-g-poly(monopropyl itaconate) (Grafted Copolymer) MPI->Grafted Propagation Initiator K₂S₂O₈ (Initiator) + Δ (Heat) Radical SO₄⁻• (Sulfate Radical) Initiator->Radical Decomposition Chitosan_Radical->Grafted Propagation

Caption: Free-radical grafting of MPI onto the chitosan backbone.

Materials and Equipment

Materials
MaterialGradeRecommended Supplier
Chitosan (Medium MW, >85% DDA)Biotechnology GradeSigma-Aldrich, Carbosynth
Itaconic Acid (IA)Reagent Grade, ≥99%Sigma-Aldrich
1-PropanolAnhydrous, 99.7%Fisher Scientific
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR
Potassium Persulfate (KPS)ACS Reagent, ≥99.0%Sigma-Aldrich
Acetic Acid, GlacialACS Reagent, ≥99.7%Fisher Scientific
AcetoneACS Reagent, ≥99.5%VWR
MethanolACS Reagent, ≥99.8%VWR
Dialysis TubingMWCO 12-14 kDaSpectrum Labs
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Labs
Deuterated Acetic Acid (CD₃COOD)99.5 atom % DCambridge Isotope Labs
Deionized Water (DI H₂O)18.2 MΩ·cmIn-house (e.g., Milli-Q)
Nitrogen Gas (N₂)High Purity (99.99%)Airgas
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating plate

  • Heating mantle

  • Schlenk line or nitrogen gas inlet

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Freeze-dryer (Lyophilizer)

  • FTIR Spectrometer with ATR attachment

  • 400 MHz NMR Spectrometer

  • Thermogravimetric Analyzer (TGA) / Differential Scanning Calorimeter (DSC)

Experimental Protocols

Protocol 1: Synthesis of Monopropyl Itaconate (MPI)

Rationale: This protocol describes the Fischer esterification of itaconic acid. A molar excess of itaconic acid is used to favor the formation of the monoester over the diester. A Dean-Stark trap is employed to remove water, driving the equilibrium towards the product.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add itaconic acid (26.0 g, 0.2 mol) and 1-propanol (9.0 g, 0.15 mol).

  • Add toluene (50 mL) as an azeotropic solvent to aid in water removal.

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will collect in the Dean-Stark trap.

  • Continue the reaction for 4-6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. Unreacted itaconic acid may precipitate.

  • Filter the mixture to remove any solid unreacted itaconic acid.

  • Remove the toluene and excess propanol from the filtrate using a rotary evaporator.

  • The resulting viscous liquid is the crude monopropyl itaconate. Characterize via FTIR and NMR to confirm structure before use in the grafting step.

Protocol 2: Graft Copolymerization of MPI onto Chitosan

Rationale: The reaction is performed in a dilute acidic solution to ensure chitosan is fully dissolved. An inert nitrogen atmosphere is critical to prevent oxygen from inhibiting the free-radical polymerization. The initiator is added after the system reaches the target temperature to ensure controlled initiation.

  • Add chitosan (2.0 g) to a 500 mL three-neck round-bottom flask.

  • Add 200 mL of a 2% (v/v) aqueous acetic acid solution. Stir with a magnetic stirrer until the chitosan is completely dissolved (this may take several hours).

  • Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with N₂ gas for 30 minutes to create an inert atmosphere. Maintain a gentle N₂ flow throughout the reaction.

  • Add the synthesized monopropyl itaconate (4.0 g) to the chitosan solution and stir for 15 minutes to ensure a homogeneous mixture.

  • Heat the reaction mixture to 65 °C using a heating mantle.

  • In a separate beaker, dissolve potassium persulfate (KPS) initiator (0.4 g) in 10 mL of DI water.

  • Once the reaction mixture is stable at 65 °C, add the KPS solution dropwise to initiate the polymerization.

  • Maintain the reaction at 65 °C under N₂ with continuous stirring for 5 hours.

  • Stop the reaction by cooling the flask in an ice bath.

Protocol 3: Purification and Isolation

Rationale: Purification is the most critical phase to ensure the final product is free of unreacted monomer and, most importantly, the homopolymer by-product. Precipitation provides initial separation, while dialysis offers a robust method for removing all small-molecule impurities.

  • Slowly pour the cooled reaction mixture into a beaker containing 800 mL of acetone while stirring vigorously. A fibrous white precipitate will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Homopolymer Removal: Wash the solid product extensively with methanol (3 x 100 mL). Poly(monopropyl itaconate) is soluble in methanol, while the grafted chitosan copolymer is not. This step is crucial for purity.

  • Re-dissolve the washed product in 200 mL of 1% acetic acid.

  • Transfer the solution to a dialysis tube (MWCO 12-14 kDa).

  • Dialyze against DI water for 3 days, changing the water twice daily to remove residual monomer, initiator fragments, and salts.

  • Transfer the purified solution from the dialysis bag to a flask, flash-freeze it in liquid nitrogen, and lyophilize (freeze-dry) for 48 hours to obtain a pure, fluffy white solid of Chitosan-g-PMPI.

Characterization & Expected Results

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the grafted PMPI chains on the chitosan backbone.

CompoundKey Vibrational Bands (cm⁻¹)Interpretation
Chitosan ~3360 (broad)O-H and N-H stretching[12]
~2875C-H stretching[12]
~1645Amide I (C=O of residual N-acetyl)[12]
~1560Amide II (N-H bending)
Chitosan-g-PMPI ~3360 (broad)O-H and N-H stretching (from Chitosan)
~1725 (strong, new) C=O stretching of ester and acid (from PMPI graft) [13]
~1645Amide I (overlapped with new C=O peak)
~1150-1250C-O-C stretching of ester (intensified)

The appearance of a strong, sharp peak around 1725 cm⁻¹ is the primary evidence of successful grafting.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive structural confirmation. The spectrum of the copolymer will be a superposition of chitosan signals and new signals from the grafted PMPI chains.[8]

  • Solvent System: 2% CD₃COOD in D₂O.[12]

  • Chitosan Signals: A complex set of peaks between 3.0-4.5 ppm (saccharidic protons) and a signal around 2.0 ppm (methyl protons of N-acetyl groups).[12]

  • New PMPI Signals:

    • ~0.9 ppm (triplet): Terminal -CH₃ of the propyl group.

    • ~1.6 ppm (multiplet): Methylene (-CH₂-) of the propyl group.

    • ~2.5-3.0 ppm (broad): Methylene and methine protons of the poly(itaconate) backbone.

    • ~4.0 ppm (triplet): Methylene (-O-CH₂-) of the propyl group adjacent to the ester oxygen.

The presence of these new, distinct signals confirms the covalent attachment of the PMPI chains.[11][13]

Thermal Analysis (TGA/DSC)

Grafting disrupts the semi-crystalline structure of chitosan, altering its thermal properties.[4]

AnalysisPropertyChitosan (Typical)Chitosan-g-PMPI (Expected)
TGA Onset of Decomposition~280-300 °CLowered or multi-stage decomposition[12]
DSC Exothermic Peak~295 °C (Decomposition)[12]Shifted or broadened peak
XRD CrystallinitySemi-crystalline peaksReduced crystallinity, more amorphous[4][14]

A decrease in thermal stability or the appearance of multiple degradation stages in the TGA curve is a strong indicator of successful modification.[12]

General Workflow

Sources

Application Note: High-Yield, Regioselective Synthesis of Itaconate Monoesters via Ring-Opening of Itaconic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Itaconic acid is a highly versatile, bio-derived platform chemical produced via the fungal fermentation of carbohydrates. Through dehydration, it is converted into itaconic anhydride (IAn) , a highly reactive cyclic anhydride[1]. The ring-opening esterification of IAn with alcohols is a critical synthetic pathway for generating monoalkyl itaconates (monoesters). These monoesters retain a polymerizable exo-methylene (vinyl) group, making them invaluable building blocks for functionalized polyesters, crosslinkable hydrogels, and targeted drug delivery systems.

This application note provides an in-depth mechanistic analysis of IAn ring-opening, evaluates optimal catalytic conditions, and details self-validating experimental protocols to achieve high regioselectivity and yield.

Mechanistic Causality: Regioselectivity in Ring-Opening

The defining challenge in the ring-opening of itaconic anhydride is regioselectivity . Because IAn is an asymmetric molecule, nucleophilic attack by an alcohol can occur at two distinct carbonyl sites, leading to two possible constitutional isomers: the 4-alkyl itaconate (β-monoester) and the 1-alkyl itaconate (α-monoester).

The Causality of Selectivity: The conjugated carbonyl (adjacent to the exo-methylene group) is stabilized by resonance, which delocalizes electron density and reduces the electrophilicity of the carbon center. Furthermore, the proximity of the vinyl group introduces steric hindrance. Conversely, the non-conjugated carbonyl (at the 4-position) lacks this resonance stabilization, rendering it significantly more electrophilic and sterically accessible [3].

Consequently, under kinetic control or highly specific enzymatic catalysis, the alcohol nucleophile preferentially attacks the non-conjugated carbonyl, yielding the β-monoester as the predominant product [3, 4].

Mechanism IAn Itaconic Anhydride (Asymmetric Carbonyls) Attack Nucleophilic Attack IAn->Attack ROH Alcohol (R-OH) ROH->Attack NonConj Non-Conjugated Carbonyl (More Electrophilic) Attack->NonConj Favored Conj Conjugated Carbonyl (Resonance Stabilized) Attack->Conj Disfavored Beta 4-Alkyl Itaconate (β-Monoester) MAJOR PRODUCT NonConj->Beta Alpha 1-Alkyl Itaconate (α-Monoester) MINOR PRODUCT Conj->Alpha

Fig 1: Regioselective mechanism of itaconic anhydride ring-opening favoring the β-monoester.

Comparative Reaction Conditions & Catalyst Selection

The choice of reaction conditions dictates not only the reaction kinetics but also the structural integrity of the final monomer. High temperatures (>100 °C) risk the thermal isomerization of the itaconate double bond into the more thermodynamically stable (but less polymerizable) mesaconate isomer [2].

To prevent premature radical crosslinking during synthesis, radical inhibitors such as hydroquinone (MeHQ) or butylated hydroxytoluene (BHT) are often required in thermal protocols [2]. However, the advent of lipase-catalyzed esterification (e.g., Candida antarctica Lipase B - CalB) has revolutionized this workflow, allowing for near-perfect regioselectivity at mild temperatures without the need for radical inhibitors [3, 4].

Quantitative Comparison of Catalytic Systems
Catalyst SystemTemperatureReaction TimeRegioselectivity (β:α)Typical YieldKey Advantage / Limitation
Autocatalytic (Neat) 80–100 °C5–24 h~80:2085–95%Solvent-free, scalable; requires radical inhibitors.
Sn(Oct)₂ 80–100 °C4–12 h~80:2085–90%Accelerates kinetics for secondary alcohols [2].
Lipase (CalB / PCL) 25–60 °C12–48 h>95:580–92%Exceptional regioselectivity; prevents isomerization [3, 4].
Ti(OBu)₄ 160 °C4–8 h~50:50VariableHigh conversion but causes ester scrambling/randomization [4].

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Analytical checkpoints are embedded directly into the workflow to ensure causality and prevent the propagation of failed reactions into downstream polymerization steps.

Workflow Step1 1. Reagent Mixing IAn + R-OH Step2 2. Catalyst Addition (e.g., CalB Lipase) Step1->Step2 Step3 3. Incubation 25-60°C Step2->Step3 Step4 4. FTIR Validation Monitor 1780 cm⁻¹ Step3->Step4 Step5 5. Workup Filter & Evaporate Step4->Step5

Fig 2: Self-validating experimental workflow for the enzymatic synthesis of itaconate monoesters.

Protocol A: Enzymatic Regioselective Ring-Opening (Recommended for High Purity)

This protocol utilizes immobilized Lipase (e.g., Novozym 435 / CalB) to achieve >95% selectivity for the β-monoester.

Step 1: Preparation & Mixing

  • In an oven-dried round-bottom flask, dissolve 1.0 equivalent of Itaconic Anhydride (IAn) and 1.1 equivalents of the target primary alcohol in anhydrous tert-butyl methyl ether (TBME) or neat (if the alcohol is a liquid at reaction temperature).

  • Validation Checkpoint 1: Ensure complete dissolution. IAn is moisture-sensitive; cloudiness indicates partial hydrolysis to itaconic acid.

Step 2: Catalysis & Incubation

  • Add 5–10 wt% (relative to IAn) of immobilized CalB enzyme [4].

  • Stir the suspension gently (to avoid mechanical shearing of the enzyme beads) at 40–60 °C for 24 hours.

Step 3: In-Process Analytical Validation (FTIR)

  • Withdraw a 50 µL aliquot and analyze via ATR-FTIR.

  • Validation Checkpoint 2: Confirm the disappearance of the characteristic IAn cyclic anhydride carbonyl stretching bands at 1780 cm⁻¹ and 1850 cm⁻¹ [2]. The emergence of a broad band at ~1700 cm⁻¹ (carboxylic acid) and ~1730 cm⁻¹ (ester) confirms successful ring-opening. If anhydride peaks persist, extend the reaction time by 12 hours.

Step 4: Workup & Final Validation

  • Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed and reused).

  • Remove the solvent and excess alcohol under reduced pressure.

  • Validation Checkpoint 3 (¹H NMR): Dissolve the product in CDCl₃. Verify the preservation of the exo-methylene double bond by confirming the presence of two distinct singlet peaks at ~5.90 ppm and ~6.52 ppm [2]. The absence of a peak at ~6.7 ppm confirms that no thermal isomerization to mesaconate occurred.

Protocol B: Solvent-Free Autocatalytic Ring-Opening (Recommended for Scale-Up)

This protocol is ideal for large-scale synthesis where >80% regioselectivity is acceptable and solvent elimination is desired for green chemistry compliance.

Step 1: Reagent Loading

  • Charge a reactor with 1.0 equivalent of IAn, 1.05 equivalents of the alcohol (e.g., long-chain aliphatic alcohol or castor oil), 600 ppm of MeHQ (hydroquinone monomethyl ether), and 800 ppm of BHT [2].

  • Causality Note: The dual-inhibitor system prevents premature radical polymerization of the vinyl group at elevated temperatures.

Step 2: Thermal Ring-Opening

  • Purge the vessel with Argon and heat the mixture to 90 °C under continuous stirring for 5 to 8 hours.

Step 3: Workup & Validation

  • Apply a high vacuum (reduced pressure) at 50 °C for 2 hours to strip any unreacted low-boiling alcohols.

  • Validate the structural integrity using the identical FTIR and ¹H NMR checkpoints described in Protocol A.

References

  • Source: rsc.
  • Source: matec-conferences.
  • Source: researchgate.
  • Source: researchgate.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4-Propyl Itaconate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-propyl itaconate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic routes for improved regioselectivity.

Introduction: The Challenge of Regioselectivity

Itaconic acid and its anhydride are valuable bio-based platform molecules with two carboxylic acid groups of inherently different reactivity.[1] This structural feature presents a significant challenge in achieving regioselective mono-esterification to produce either 1- or 4-substituted itaconates. The 4-propyl itaconate isomer is of particular interest for various applications, including the development of novel polymers and as a precursor for bioactive molecules.[2][3] This guide focuses on strategies to selectively synthesize the 4-propyl ester, minimizing the formation of the 1-propyl and di-propyl itaconate byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-propyl itaconate.

Problem 1: Poor Regioselectivity with a Mixture of 1- and 4-Propyl Itaconate

Symptoms:

  • NMR or LC-MS analysis shows significant amounts of both the 1-propyl and 4-propyl isomers.

  • Difficulty in separating the two isomers by standard purification techniques.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Starting Material Direct esterification of itaconic acid often leads to a mixture of isomers due to the comparable reactivity of the two carboxylic acid groups under many conditions. Itaconic anhydride, however, offers a more controlled reaction pathway. The nucleophilic attack of the alcohol is more likely to occur at the less sterically hindered and more electrophilic non-conjugated carbonyl group, favoring the formation of the 4-ester.[4][5]Action: Start the synthesis from itaconic anhydride instead of itaconic acid. This significantly enhances the selectivity towards the 4-position.[4][5]
Harsh Reaction Conditions High temperatures and strong acid catalysts can promote the formation of the thermodynamically more stable 1-isomer and the diester.Action: Employ milder reaction conditions. Lower the reaction temperature and consider using a less aggressive catalyst. For instance, enzymatic catalysis can offer high regioselectivity at lower temperatures.[1]
Unsuitable Catalyst Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be effective for esterification but often lack regioselectivity.[1]Action: Explore alternative catalysts known for their regioselectivity in itaconate synthesis. Heterogeneous catalysts or enzymatic catalysts like Candida antarctica lipase B (CalB) have shown high selectivity for the non-conjugated carboxyl group.[1]
Problem 2: Significant Formation of Dipropyl Itaconate

Symptoms:

  • Product analysis reveals a high percentage of the diester byproduct.

  • Reduced yield of the desired monoester.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excess Propanol A large excess of the alcohol reactant drives the reaction towards the formation of the diester according to Le Chatelier's principle.Action: Carefully control the stoichiometry. Use a molar ratio of itaconic anhydride to propanol closer to 1:1. A slight excess of the anhydride may even be beneficial to ensure complete consumption of the alcohol.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the formation of the monoester can lead to the subsequent esterification of the second carboxylic acid group.Action: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Quench the reaction once the formation of the 4-propyl itaconate is maximized and before significant diester formation occurs.
Inefficient Water Removal (for direct esterification) In the direct esterification of itaconic acid, the water produced as a byproduct can hinder the reaction and, if not properly managed, can affect the equilibrium, potentially favoring diester formation under forcing conditions.Action: If using itaconic acid, employ an effective method for water removal, such as a Dean-Stark apparatus. However, it is important to note that maintaining a small amount of water can sometimes enhance monoester yield in direct esterification.[6]
Problem 3: Isomerization of the Double Bond

Symptoms:

  • Appearance of signals in the NMR spectrum corresponding to mesaconic or citraconic acid esters.

  • This side reaction is more prevalent at elevated temperatures.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
High Reaction Temperature The double bond in itaconic acid and its esters can isomerize to the more thermodynamically stable mesaconic (trans) or citraconic (cis) isomers, especially under harsh thermal conditions.[1]Action: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Enzymatic catalysis, which operates at milder temperatures, can effectively prevent this side reaction.[1]
Presence of Strong Acids or Bases Both acidic and basic conditions can catalyze the isomerization of the double bond.Action: If using a catalyst, opt for a milder one. If a strong acid is necessary, use the minimum effective amount and neutralize it promptly during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve high regioselectivity for 4-propyl itaconate?

The most dependable approach is the ring-opening esterification of itaconic anhydride with propanol.[4][5] This method leverages the inherent electronic and steric differences between the two carbonyl groups in the anhydride ring, leading to a preferential attack at the 4-position. For even greater selectivity, enzymatic catalysis with lipases such as Candida antarctica lipase B (CalB) has demonstrated excellent results in selectively catalyzing the esterification at the non-conjugated carboxyl group.[1][3]

Q2: Which analytical techniques are best for determining the regioselectivity of my product?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • ¹H and ¹³C NMR: Can distinguish between the 1- and 4-isomers based on the chemical shifts of the protons and carbons adjacent to the ester group and the double bond.

  • LC-MS: Is effective for separating the isomers and confirming their molecular weights.[7][8] This technique is particularly useful for quantifying the ratio of the different isomers in the product mixture.

Q3: Can I use a solvent-free approach for this synthesis?

Yes, solvent-free or "neat" reactions are possible, especially when starting from itaconic anhydride and using a moderate excess of propanol which can also act as the solvent.[5] This approach is environmentally friendly and can simplify the workup procedure. However, careful temperature control is crucial to prevent side reactions like isomerization and polymerization.

Q4: Are there any specific safety precautions I should take?

Standard laboratory safety practices should always be followed. Itaconic anhydride can be an irritant, so it is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Propanol is flammable and should be handled away from ignition sources.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Propyl Itaconate from Itaconic Anhydride

This protocol is designed to favor the formation of the 4-isomer.

Materials:

  • Itaconic anhydride

  • n-Propanol

  • Anhydrous toluene (optional, as solvent)

  • Triethylamine (optional, as a mild base catalyst)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic anhydride (1.0 eq) in a minimal amount of anhydrous toluene or use n-propanol as the solvent.

  • Add n-propanol (1.0-1.2 eq) to the solution.

  • Optional: Add a catalytic amount of triethylamine (0.1 eq).

  • Heat the reaction mixture to a gentle reflux (or a lower temperature, e.g., 60-80°C, for a longer duration to improve selectivity) and monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion (typically when the itaconic anhydride is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Reaction Pathway

The following diagram illustrates the key factors influencing the regioselective synthesis of 4-propyl itaconate.

Regioselectivity_Factors cluster_start Starting Materials cluster_products Products Itaconic Acid Itaconic Acid 4-Propyl Itaconate 4-Propyl Itaconate Itaconic Acid->4-Propyl Itaconate Direct Esterification (Low Selectivity) 1-Propyl Itaconate 1-Propyl Itaconate Itaconic Acid->1-Propyl Itaconate Direct Esterification (Low Selectivity) Itaconic Anhydride Itaconic Anhydride Itaconic Anhydride->4-Propyl Itaconate Ring Opening (High Selectivity) Dipropyl Itaconate Dipropyl Itaconate 4-Propyl Itaconate->Dipropyl Itaconate Further Esterification 1-Propyl Itaconate->Dipropyl Itaconate Further Esterification caption Factors in 4-Propyl Itaconate Synthesis

Caption: Factors influencing 4-propyl itaconate synthesis.

This workflow diagram illustrates the optimization process for improving regioselectivity.

Troubleshooting_Workflow Start Start Poor Regioselectivity Poor Regioselectivity Start->Poor Regioselectivity Use Itaconic Anhydride Use Itaconic Anhydride Poor Regioselectivity->Use Itaconic Anhydride Change Starting Material Optimize Catalyst Optimize Catalyst Use Itaconic Anhydride->Optimize Catalyst Refine Conditions Control Stoichiometry Control Stoichiometry Optimize Catalyst->Control Stoichiometry Fine-tune Monitor Reaction Monitor Reaction Control Stoichiometry->Monitor Reaction Process Control High Yield of 4-Isomer High Yield of 4-Isomer Monitor Reaction->High Yield of 4-Isomer Achieve Goal caption Workflow for Improving Regioselectivity

Caption: Workflow for improving regioselectivity.

References

  • Brännström, S., Finnveden, M., Johansson, M., Martinelle, M., & Malmström, E. (2018). Itaconate based polyesters: Selectivity and performance of esterification catalysts. European Polymer Journal, 103, 234-242. [Link]

  • Pérocheau Arnaud, S., Andreou, E., Pereira, L. V. G., Köster, T., & Robert, T. (2019). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?. Chemistry – A European Journal, 25(52), 12131-12135. [Link]

  • Google Patents. (1969). Synthesis of monoesters of itaconic acid.
  • Dicks, J. A. (2026). Progress and Challenges of Using Itaconic Acid for Sustainable, Competitive and Advanced Polymers in Additive Manufacturing. Advances in Polymer Technology. [Link]

  • Weiss, M. C., El-Banna, N., & Brüne, B. (2022). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites, 12(3), 221. [Link]

  • Sirk, S. J., Hormann, K. A., & Coates, G. W. (2020). Degradable Polyanhydride Networks Derived from Itaconic Acid. ACS Macro Letters, 9(12), 1796-1801. [Link]

  • Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. New Journal of Chemistry. [Link]

  • Dicks, J. A., et al. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]

  • Chen, Y., et al. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. The Journal of Organic Chemistry, 86(12), 7895-7903. [Link]

  • Google Patents. (1962). Process for making itaconic acid esters.
  • Chen, Y., et al. (2025). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. [Link]

  • Basak, S., et al. (2026). Protocol to study the role of endogenously produced itaconate using CRISPR-Cas9 technology in THP-1 cells. STAR Protocols, 7(1), 102835. [Link]

Sources

Technical Support Center: Monopropyl Itaconate (MPI) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MPI-PUR-001 Subject: Removal of Unreacted Itaconic Acid from Monopropyl Ester Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

Executive Summary

Separating unreacted Itaconic Acid (IA) from Monopropyl Itaconate (MPI) is a common challenge due to the structural similarity of the two species. Both contain free carboxylic acid groups, making standard acid-base extraction ineffective (their pKa values are too close).[1]

Success relies on exploiting the Hydrophilic-Lipophilic Balance (HLB) and Solubility Differentials .[1] IA is a highly polar, high-melting solid (


) that is insoluble in non-polar solvents.[1] MPI is a lipophilic oil or low-melting solid that is soluble in organic solvents.[1]

This guide details three validated workflows to isolate MPI:

  • The Anti-Solvent Crash (Primary Method): Precipitation of IA from non-polar solvents.[1]

  • The Salting-Out Partition (Secondary Method): Aqueous washing with high ionic strength.[1]

  • Flash Chromatography (Polishing): For >99% purity requirements.[1][2]

Part 1: Diagnostic & Decision Matrix

Before proceeding, determine the state of your crude reaction mixture.

G Start Crude Reaction Mixture State Current State? Start->State Neat Neat / Solvent-Free (Viscous Oil/Paste) State->Neat No Solvent Polar In Polar Solvent (Water/THF/Alcohol) State->Polar Hydrophilic NonPolar In Non-Polar Solvent (Toluene/Benzene) State->NonPolar Hydrophobic Action1 Add Toluene/Hexane & Chill to 0°C Neat->Action1 Action2 Evaporate Solvent then Add Toluene Polar->Action2 Action3 Direct Filtration of Precipitate NonPolar->Action3 Result Filter Solid IA Concentrate Filtrate for MPI Action1->Result Action2->Result Action3->Result

Figure 1: Decision matrix for selecting the initial purification step based on reaction solvent.

Part 2: Validated Purification Protocols

Method A: The Anti-Solvent Crash (Recommended)

Principle: Itaconic acid is virtually insoluble in toluene, benzene, and hexane.[1] The monopropyl ester (MPI), possessing a propyl chain, is highly soluble in these solvents.[1]

Protocol:

  • Solvent Addition: If your reaction was neat, dissolve the crude mixture in Toluene (Ratio: 5 mL Toluene per 1 g crude). If using hexane, use a 10:1 ratio as MPI is less soluble in hexane than toluene.[1]

  • Crystallization: Chill the solution to 0–4°C (ice bath) and stir for 30 minutes. Unreacted IA will crystallize/precipitate as a white solid.[1]

  • Filtration: Vacuum filter the cold suspension through a sintered glass funnel.[1]

    • Solid Retentate: Unreacted Itaconic Acid (Save for recycling).[1]

    • Liquid Filtrate: Contains MPI and traces of dipropyl ester.[1]

  • Concentration: Evaporate the toluene under reduced pressure (<40°C) to recover the purified MPI oil.

Why this works:

  • IA Solubility in Toluene: Negligible.[1]

  • MPI Solubility in Toluene: High.[1]

  • Note: This method removes the bulk of the starting material but does not remove the di-ester byproduct.

Method B: The "Salting-Out" Partition

Principle: IA is highly water-soluble (83 g/L at 20°C).[1][2][3] MPI is amphiphilic.[1] Using a standard water wash creates an emulsion.[1] Using saturated brine forces the organic MPI into the organic layer while the highly polar IA prefers the aqueous phase.

Protocol:

  • Dissolution: Dissolve crude MPI in Ethyl Acetate or Dichloromethane (DCM) .[1][2]

  • Wash 1 (Acidic Brine): Wash with ice-cold 10% NaCl solution adjusted to pH ~2.5 (using dilute HCl).

    • Critical: Do not use basic water (NaHCO3/NaOH).[1] Since MPI has a free carboxylic acid (pKa ~4.0), base will deprotonate it, making it water-soluble and causing yield loss.[1]

  • Wash 2 (Saturated Brine): Wash with saturated brine to remove residual water and force any remaining MPI back into the organic phase.[1]

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[1][4]
    
  • Evaporation: Remove solvent in vacuo.

Data for Partitioning:

Compound Water Solubility Toluene Solubility pKa (approx)
Itaconic Acid (IA) High (83 g/L) Insoluble 3.85 (COOH #1)
Monopropyl Itaconate Low/Moderate Soluble ~4.0 (Free COOH)

| Dipropyl Itaconate | Insoluble | Soluble | Neutral |[1][2]

Part 3: Troubleshooting & FAQ

Q1: I am seeing a "third phase" or emulsion during extraction. What is happening?

Diagnosis: Mono-esters act as surfactants (soap-like structure: hydrophilic head, lipophilic tail).[1] Solution:

  • Increase Ionic Strength: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • Filtration: The emulsion is often stabilized by micro-precipitates of Itaconic Acid.[1] Filter the entire biphasic mixture through a Celite pad to break the emulsion.

Q2: My product polymerized during rotary evaporation.

Diagnosis: Itaconates are


-unsaturated carbonyls and are prone to radical polymerization, especially when heated.[1][2]
Solution: 
  • Add Inhibitor: Add 50–100 ppm of MEHQ (Monomethyl ether hydroquinone) or BHT to the collection flask before evaporation.[1]

  • Lower Temperature: Do not exceed 40°C in the water bath. Use a stronger vacuum rather than higher heat.[1]

Q3: Can I use distillation to purify MPI?

Risk: High. Itaconic acid derivatives are thermally sensitive.[1] IA itself sublimes and dehydrates to Itaconic Anhydride at high temperatures (


).[1] Distillation requires high vacuum (<1 mbar) and a short-path setup to avoid polymerization or degradation.[1] Method A (Precipitation)  is preferred over distillation.[1]

Part 4: References

  • Synthesis and Properties of Itaconic Acid:

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 368 (1943).[1]

    • Relevance: Establishes the high water solubility and melting point (

      
      ) of Itaconic Acid, contrasting with the liquid nature of esters.[1]
      
    • Link:[1]

  • Solubility Data & Separation Logic:

    • Source: PubChem Compound Summary for CID 811 (Itaconic Acid).[1]

    • Relevance: Confirms solubility profile: "1 g dissolves in 12 ml water... very slightly soluble in benzene, chloroform."[1]

    • Link:[1]

  • Monoester Synthesis & Workup (Patent Literature):

    • Source: U.S. Patent 3,484,478 "Synthesis of monoesters of itaconic acid".[1][5]

    • Relevance: Describes the specific technique of adding benzene (or toluene) and cooling to 30-50°C to precipitate and filter unreacted itaconic acid.

    • Link:[1]

  • pKa Considerations:

    • Source: ResearchGate / SciSpace Data.[1]

    • Relevance: pKa1 of Itaconic acid is 3.[1]85. This confirms that pH modulation alone is insufficient to separate the monoester (pKa ~4) from the diacid, necessitating the solubility-based approach.

    • Link:

Sources

Technical Support Center: Optimizing Yield of Mono-Ester vs. Di-Ester Itaconates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for itaconate esterification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the synthetic hurdles associated with itaconic acid (2-methylidenebutanedioic acid).

Whether you are synthesizing 4-octyl itaconate (4-OI) to modulate macrophage metabolism or producing dimethyl itaconate (DMI) as a bio-based polymer resin, controlling regioselectivity is your primary challenge. This guide breaks down the thermodynamic and kinetic causalities behind these reactions, providing self-validating protocols and troubleshooting FAQs to ensure reproducible yields.

The Core Mechanistic Challenge: Regioselectivity

To control your yield, you must first understand the structural asymmetry of itaconic acid. The molecule possesses two distinct carboxylic acid groups:

  • The C1 Carboxyl (Conjugated): Attached directly to the

    
    -unsaturated double bond. Resonance stabilization delocalizes the electron density, making the carbonyl carbon less electrophilic. Additionally, the adjacent methylene group creates steric hindrance.
    
  • The C4 Carboxyl (Non-conjugated): An isolated, aliphatic carboxylic acid. It lacks resonance stabilization from the double bond, making it highly reactive and kinetically favored for nucleophilic attack by alcohols[1].

The Causality of Yield: Because the C4 position is significantly more reactive, esterification naturally proceeds sequentially (C4 first, then C1). However, traditional chemical catalysis (e.g., using


 or p-Toluenesulfonic acid) lacks the precision to stop at the mono-ester stage, rapidly driving the reaction toward a thermodynamic mixture of mono- and di-esters[2]. Achieving >95% yield of a specific variant requires tailoring your catalytic microenvironment.

Troubleshooting FAQs

Q1: I am trying to synthesize the mono-ester 4-octyl itaconate (4-OI), but my NMR shows a messy mixture of C1-monoester, C4-monoester, and di-ester. How can I isolate the C4-monoester exclusively? A: Abandon strong chemical acids for this specific synthesis. The most effective way to achieve >99% C4-regioselectivity is through biocatalysis. Using Candida antarctica Lipase B (CalB) in a non-polar solvent like toluene restricts the substrate's orientation. Toluene produces a "shrinkage effect" on the enzyme's cavity pocket, forcing the less sterically hindered C4 carboxyl into the active site while excluding the C1 carboxyl, yielding nearly 100% conversion to 4-OI[3].

Q2: My di-esterification (synthesizing Dimethyl Itaconate) stalls at ~75% conversion. How do I force the C1 carboxyl to react? A: The C1 carboxyl is stubborn due to resonance stabilization. To push the reaction to completion, you must manipulate Le Chatelier's principle aggressively. Use a strong Brønsted acid (like pTSA), a large molar excess of methanol, and active water removal via a Dean-Stark apparatus. If you are using higher alcohols (like butanol), refluxing at 140°C is required to overcome the activation energy barrier of the C1 site[4].

Q3: When I increase the temperature to drive di-esterification, my reaction mixture turns into a viscous, yellow gel. What is happening? A: You are observing premature radical crosslinking. The methylidene double bond in itaconic acid is highly susceptible to thermally initiated free-radical polymerization at temperatures above 120°C[2]. To prevent this, you must add a radical inhibitor, such as hydroquinone or 4-methoxyphenol (typically 0.1 to 0.5 wt%), before initiating the heat ramp[5].

Quantitative Data: Mono- vs. Di-Ester Synthesis Parameters

The following table summarizes the optimized parameters required to selectively drive the reaction toward either the mono-ester or the di-ester.

ParameterMono-Ester (e.g., 4-OI)Di-Ester (e.g., DMI, DBI)
Target Carboxyl C4 (Non-conjugated)C1 and C4
Preferred Catalyst Biocatalyst (CalB Lipase)Chemical (pTSA or

)
Stoichiometry (Acid:Alcohol) 1 : 1.2 (Slight excess)1 : 5+ (Large excess)
Solvent TolueneToluene (for azeotropic distillation)
Temperature 40°C - 60°C140°C - 160°C (Reflux)
Radical Inhibitor Not required (mild conditions)Mandatory (e.g., Hydroquinone)
Water Removal Molecular sieves (optional)Dean-Stark apparatus (Mandatory)
Expected Yield/Selectivity >98% Yield / >99% C4 Selectivity>95% Yield / Complete Di-esterification

Experimental Workflows & Self-Validating Protocols

Protocol A: Biocatalytic Synthesis of 4-Octyl Itaconate (Mono-Ester)

This protocol utilizes enzymatic spatial restriction to guarantee C4 regioselectivity.

  • Preparation: In a round-bottom flask, suspend 10 mmol of itaconic acid and 12 mmol of 1-octanol in 20 mL of anhydrous toluene.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CalB).

  • Incubation: Stir the mixture at 250 rpm at 50°C for 24 hours. Causality note: Toluene optimizes the enzyme's hydration shell, preventing the C1 carboxyl from entering the catalytic triad[3].

  • Self-Validation (Monitoring): Pull a 10 µL aliquot at 12 hours and run TLC (Hexane:Ethyl Acetate 7:3). You should see the disappearance of the baseline itaconic acid spot and the emergence of a single new spot (4-OI). The absence of a high-Rf spot confirms no di-ester is forming.

  • Termination & Purification: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the toluene under reduced pressure to yield highly pure 4-octyl itaconate.

Protocol B: Chemical Synthesis of Dimethyl Itaconate (Di-Ester)

This protocol uses brute-force thermodynamics and continuous water removal to overcome C1 resonance stabilization.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1.54 mol of itaconic acid and 700 mL of methanol[5].

  • Inhibition & Catalysis: Add 0.1 g of hydroquinone (radical inhibitor) and 50 mL of concentrated sulfuric acid (or 2.2 g of pTSA)[5],[4].

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol, or up to 140°C if using higher alcohols like butanol in toluene).

  • Self-Validation (Acid Value Titration): The reaction is complete when the acid value falls below 50 mg KOH/g[5]. This is a critical self-validating step; do not stop the reflux based on time alone, as ambient humidity and trace water can stall the equilibrium.

  • Purification: Cool the mixture to -20°C overnight to precipitate the crude DMI. Filter and wash with cold water until the filtrate is pH-neutral, then recrystallize from ethyl acetate[5].

System Diagrams

Decision Matrix for Synthesis

G Start Itaconic Acid Split Target Molecule? Start->Split Mono Mono-ester (e.g., 4-OI) Split->Mono High Regioselectivity Di Di-ester (e.g., DMI) Split->Di Full Conversion Cond_Mono Biocatalysis (CalB Lipase) Toluene, Mild Temp (40-60°C) Mono->Cond_Mono Cond_Di Chemical Catalysis (pTSA/H2SO4) Excess Alcohol, Reflux (140°C+) Dean-Stark + Hydroquinone Di->Cond_Di Yield_Mono >98% Yield, >99% C4 Selectivity Cond_Mono->Yield_Mono Yield_Di >95% Yield, Complete Esterification Cond_Di->Yield_Di

Decision matrix and workflow for selective itaconate esterification.

Biological Application: 4-OI and the Keap1-Nrf2 Pathway

Why synthesize 4-OI? 4-octyl itaconate is a highly sought-after cell-permeable derivative. Once inside a macrophage, it acts as a potent immunoregulator by directly alkylating cysteine residues on Keap1, thereby stabilizing Nrf2 and driving the transcription of antioxidant genes[6],[7].

G LPS LPS Stimulus Macrophage Macrophage Activation (Irg1 Expression) LPS->Macrophage Itaconate Endogenous Itaconate / 4-OI Macrophage->Itaconate Metabolic shift Keap1 Keap1 (Alkylated at Cys151/273) Itaconate->Keap1 Alkylation Nrf2_deg Nrf2 Degradation Keap1->Nrf2_deg Inhibited by 4-OI Nrf2_act Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2_act Releases Nrf2 AntiInflam Anti-inflammatory & Antioxidant Genes Nrf2_act->AntiInflam Transcription

Mechanism of 4-OI activating the Keap1-Nrf2 pathway to resolve inflammation.

References

  • One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Utilisation of Bio-Platform Molecules in the Green Synthesis of Renewable Surfactants White Rose eTheses Online URL: [Link]

  • Itaconate Based Polyesters: Selectivity and Performance of Esterification Catalysts ResearchGate URL:[Link]

  • 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production Cellular Physiology and Biochemistry | Karger Publishers URL:[Link]

  • Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 Nature / PubMed (NIH) URL:[Link]

  • Bio-based unsaturated polyester resin from post-consumer PET PMC (NIH) URL:[Link]

  • Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers CORE URL:[Link]

Sources

Technical Support Center: Poly(Monopropyl Itaconate) (PMPI) Hydrogel Systems

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Solubility & Swelling Optimization for PMPI Hydrogels Reference ID: PMPI-SOL-001

Introduction

Welcome to the Advanced Materials Support Hub. You are likely here because your Poly(monopropyl itaconate) (PMPI) system is behaving unpredictably—either precipitating during synthesis, failing to swell in aqueous media, or resisting dissolution for characterization.

PMPI is a unique material. Unlike simple poly(acrylic acid), it possesses a monopropyl ester side chain. This imparts significant amphiphilicity. The propyl group drives hydrophobic association, while the free carboxylic acid provides pH-dependent solubility. Most "solubility" failures with PMPI arise from a mismatch between the pH of the environment and the pKa of the itaconate moiety (approx. 4.8–5.5), or from uncontrolled hydrophobic aggregation of the propyl chains.

This guide breaks down these issues into three critical phases: Monomer Solubilization , Polymerization Stabilization , and Hydrogel Activation .

Phase 1: Monomer Handling & Pre-Polymerization

Issue: “My Monopropyl Itaconate (MPI) monomer will not dissolve in water to create the pre-gel solution.”

Diagnosis: Monopropyl itaconate is amphiphilic. While the carboxylic acid group is hydrophilic, the propyl ester tail and the methylene group reduce overall water solubility compared to itaconic acid. In pure water (pH ~7), it may not fully ionize, leading to turbidity or phase separation.

Troubleshooting Protocol: The Partial Neutralization Strategy

To stabilize the monomer in an aqueous pre-gel solution, you must ionize the carboxylic acid group before polymerization.

  • Calculate Molar Equivalents: Determine the moles of MPI in your feed.

  • Prepare Neutralization Agent: Use a 1M NaOH or KOH solution.

  • Titration Step: Slowly add NaOH to the MPI dispersion while stirring.

    • Target: Neutralize 50–75% of the carboxylic acid groups (Degree of Neutralization, DN = 0.5–0.75).

    • Why? Full neutralization (DN = 1.0) creates high charge repulsion, which can inhibit effective crosslinking density during polymerization. Partial neutralization balances solubility with reactivity.

  • Verification: The solution should turn from cloudy to transparent.

Data Table 1: Solubility Profile of Itaconate Derivatives

MonomerHydrophobicityWater Solubility (25°C)Recommended Solvent System
Itaconic AcidLowHigh (~80 g/L)Water
Monopropyl Itaconate Medium Low (< 5 g/L) Water/Ethanol (1:1) or Water + NaOH
Monobutyl ItaconateHighVery LowDMSO, DMF, or Bulk

Technical Note: If your application cannot tolerate salts (Na+), use a Water/Ethanol (50:50 v/v) co-solvent system instead of neutralization. The ethanol solvates the propyl chain while water solvates the acid group.

Phase 2: Synthesis Stabilization

Issue: “The reaction mixture turns opaque or precipitates during polymerization, resulting in a heterogeneous, white mass instead of a clear gel.”

Diagnosis: This is a Phase Separation Polymerization issue. As the polymer chain grows, the entropy of mixing decreases. If the solvent quality is marginal (e.g., pure water at low pH), the growing PMPI chains collapse due to the hydrophobic effect of the propyl groups, precipitating out of the solution before the crosslinking network is fully formed.

Troubleshooting Protocol: Solvent & Temperature Tuning

Step 1: Co-Solvent Optimization Switch to a binary solvent system. The propyl group requires organic solvation during the chain-growth phase.

  • Recommendation: Use Ethanol/Water or DMSO/Water at a 60:40 ratio.

  • Mechanism:[1][2] Ethanol acts as a "good solvent" for the propyl ester side chain, preventing hydrophobic collapse during the critical gelation point.

Step 2: Temperature Control (LCST Check) Poly(monoalkyl itaconates) can exhibit Lower Critical Solution Temperature (LCST)-like behavior due to the balance of hydrogen bonding and hydrophobic interactions.

  • Action: If synthesizing at high temperatures (>60°C) causes precipitation, lower the initiation temperature to 40–50°C using a redox initiator (e.g., APS/TEMED) instead of a thermal initiator (e.g., AIBN).

Phase 3: Hydrogel Swelling & Activation

Issue: “My dried PMPI hydrogel behaves like a plastic and refuses to swell in water.”

Diagnosis: This is the most common user error. In its protonated state (pH < pKa), PMPI is dominated by intra-chain hydrogen bonding (between COOH and ester groups) and hydrophobic interactions (propyl-propyl). It effectively "zips" itself shut.

Troubleshooting Protocol: The pH Switch

You must "activate" the gel by driving it through its phase transition.

The Activation Workflow:

  • Initial Immersion: Place the dry gel in Phosphate Buffered Saline (PBS) at pH 7.4 .

    • Observation: The gel should swell significantly as the COOH groups deprotonate to COO⁻. The electrostatic repulsion forces the chains apart, allowing water entry.

  • Equilibrium: Allow 24–48 hours for equilibrium swelling.

  • Hysteresis Check: Once swollen at pH 7.4, transfer the gel to pH 4.0 buffer.

    • Result: The gel will collapse (deswell). This confirms the material is functioning correctly as a pH-responsive system.

Visualization: The pH-Responsive Mechanism

PMPI_Mechanism cluster_acid Acidic Environment (pH < 5.0) cluster_base Basic Environment (pH > 5.5) Protonated State: Protonated (-COOH) H_Bonding Dominant Force: H-Bonding & Hydrophobic (Propyl-Propyl) Protonated->H_Bonding Collapsed Result: Collapsed/Insoluble (Low Swelling) H_Bonding->Collapsed Deprotonated State: Ionized (-COO⁻) Collapsed->Deprotonated Add Base (NaOH/PBS) Repulsion Dominant Force: Electrostatic Repulsion Deprotonated->Repulsion Swollen Result: Expanded Hydrogel (High Swelling) Repulsion->Swollen Swollen->Protonated Add Acid (HCl)

Caption: Cycle of pH-dependent solubility transitions in PMPI hydrogels. The propyl group necessitates strong electrostatic repulsion (high pH) to overcome hydrophobic collapse.

Phase 4: Analytical Solubility (Characterization)

Issue: “I cannot dissolve the hydrogel to determine Molecular Weight (Mw) via GPC/SEC.”

Diagnosis: By definition, a covalently crosslinked hydrogel cannot dissolve; it can only swell. If you need to determine the molecular weight of the polymer chains, you must analyze the sol fraction or synthesize a linear analog .

Protocol: Linear Analog Synthesis for GPC

Do not attempt to dissolve the crosslinked gel. Instead:

  • Replicate Conditions: Set up a parallel synthesis reaction without the crosslinker (e.g., omit MBA or TEGDMA).

  • Solvent Selection for GPC: Linear Poly(monopropyl itaconate) is often insoluble in pure THF due to hydrogen bonding.

    • Recommended Mobile Phase: DMF (Dimethylformamide) or DMSO with 10mM LiBr .

    • Reasoning: LiBr disrupts hydrogen bonding aggregates, ensuring the polymer chains are fully solvated for accurate size exclusion chromatography.

Frequently Asked Questions (FAQ)

Q: Why is my PMPI hydrogel opaque even at neutral pH? A: This indicates micro-phase separation . The propyl domains may be aggregating. Try increasing the charge density by copolymerizing with a small amount (5-10%) of pure Itaconic Acid or Acrylic Acid to break up the hydrophobic propyl clusters. Alternatively, reduce the crosslinker concentration; high crosslinking density can "lock in" opaque heterogeneities.

Q: Can I use PMPI for drug delivery in the stomach (low pH)? A: Yes, but the mechanism is protection , not release. At gastric pH (1.2), PMPI is collapsed and impermeable, protecting the drug. At intestinal pH (6.8+), it swells and releases the payload. This is the standard "enteric coating" behavior of poly(itaconate) systems.

Q: How does the propyl group compare to methyl or butyl itaconates? A: It is the "Goldilocks" chain.

  • Methyl: Too hydrophilic; dissolves too fast; weak mechanical strength.

  • Butyl:[3] Too hydrophobic; difficult to hydrate; requires organic solvents for synthesis.

  • Propyl: Balances hydrophobicity (for mechanical integrity) with pH-sensitivity.

References

  • Betancourt, T. et al. (2010).[2] Characterization of pH-responsive hydrogels of poly(itaconic acid-g-ethylene glycol) prepared by UV-initiated free radical polymerization. Journal of Biomedical Materials Research Part A.

  • León, A., Gargallo, L., & Radić, D. (1991). Synthesis and solution properties of comb-like poly(mono-n-alkyl-itaconates). Polymer.

  • Pezzana, L. et al. (2021). Bio-based Itaconate Polymers: Synthesis and Properties. Helmholtz-Zentrum Berlin.

  • Daly, E. et al. (2020). Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels. MDPI Polymers.

  • Okada, M. (2000). Glass transition temperatures and some properties of poly(itaconic acid) diesters. Chemical Industry & Chemical Engineering Quarterly.

Sources

purification methods for 2-methylidene-4-oxo-4-propoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-methylidene-4-oxo-4-propoxybutanoate , commonly known in the literature as 4-propyl itaconate (4-PI) .

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when isolating monoesters of itaconic acid. Because 4-PI contains a highly reactive vinyl group, a free carboxylic acid, and an ester linkage, it is prone to spontaneous polymerization, regioisomerization, and difficult separations from its diacid and diester counterparts.

This guide is designed to bypass rigid, outdated templates. Instead, it provides a self-validating, causality-driven workflow to ensure high-purity isolation of 4-PI for your downstream drug development or polymer synthesis applications.

Workflow Visualization: The Isolation Logic

The most robust method for purifying 4-PI relies on exploiting the distinct pKa values and solvent partitioning behaviors of the reaction mixture components.

G Crude Crude Reaction Mixture (4-PI, Di-PI, Itaconic Acid) EtOAc Dissolve in EtOAc & Extract with aq. NaHCO3 (pH 8) Crude->EtOAc Org1 Organic Phase (Dipropyl Itaconate - Discard) EtOAc->Org1 Aq1 Aqueous Phase (Na-salts of 4-PI & Itaconic Acid) EtOAc->Aq1 Acidify Acidify to pH 2.5 with HCl & Extract with DCM Aq1->Acidify Aq2 Aqueous Phase / Interface (Itaconic Acid - Discard) Acidify->Aq2 Org2 Organic Phase (4-PI + trace impurities) Acidify->Org2 Cryst Cold Hexane/EtOAc Crystallization Org2->Cryst Pure Pure 4-Propyl Itaconate (Target Monoester) Cryst->Pure

Fig 1: Liquid-liquid extraction and crystallization workflow for 4-propyl itaconate purification.

Step-by-Step Purification Protocol

This protocol assumes you are starting with a crude mixture containing your target 4-PI, unreacted itaconic acid (diacid), and dipropyl itaconate (diester).

Phase 1: Diester Removal (Alkaline Extraction)

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8).

  • Causality: At pH 8, the free carboxylic acid groups of both 4-PI and unreacted itaconic acid are deprotonated. They convert into highly polar sodium salts that partition entirely into the aqueous phase. The fully esterified dipropyl itaconate lacks an acidic proton and remains trapped in the EtOAc layer.

  • Self-Validation: Separate the layers. Discard the EtOAc layer. The aqueous layer now securely holds your target compound, validating the complete removal of the diester.

Phase 2: Diacid Removal (Selective Acidification & Extraction)

  • Acidification: Carefully acidify the aqueous phase to pH 2.0–2.5 using 1M HCl. (Caution: CO₂ gas will evolve rapidly. Vent the separatory funnel frequently).

  • Extraction: Extract the acidified aqueous phase with Dichloromethane (DCM) in three successive washes.

  • Causality: Acidification reprotonates the salts back to their free acid forms. Itaconic acid (the diacid) is highly polar and practically insoluble in DCM[1],[2]. Conversely, the propyl chain of 4-PI provides sufficient lipophilicity for it to partition selectively into the DCM layer.

  • Self-Validation: A white crystalline precipitate will often form at the aqueous-organic interface. This is unreacted itaconic acid crashing out of solution because its aqueous solubility limit is exceeded and it cannot enter the DCM[2]. This visually confirms the successful exclusion of the diacid from your product layer.

Phase 3: Isolation & Polymerization Prevention

  • Drying: Combine the DCM extracts and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Critical Parameter: Maintain the water bath temperature strictly below 35°C . 4-PI is a highly reactive vinylic monomer prone to spontaneous free-radical polymerization[3].

Troubleshooting Guides & FAQs

Q1: My product contains significant amounts of the wrong regioisomer (1-propyl itaconate). How do I resolve this? A: Direct acid-catalyzed esterification of itaconic acid inevitably yields a thermodynamic mixture of 1-propyl and 4-propyl itaconate. Because their polarities are nearly identical, chromatographic separation is notoriously difficult. To bypass this entirely, I strongly recommend synthesizing 4-PI via the ring-opening of itaconic anhydride with 1-propanol. The alcohol selectively attacks the less sterically hindered, non-conjugated C4 carbonyl, yielding the 4-propyl monoester with >90% regioselectivity without the need for tedious column chromatography[4].

Q2: During solvent evaporation, my purified product turned into a viscous gel and solidified. What happened? A: You are observing the spontaneous free-radical polymerization of the terminal vinyl group[3]. Itaconates are highly susceptible to thermal auto-initiation. To prevent this:

  • Never exceed 35°C during rotary evaporation.

  • If you plan to store the purified 4-PI for extended periods, dope it with a radical inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ) at 50–100 ppm, and store it tightly sealed at -20°C.

Q3: How do I verify the purity and regioselectivity of the final product using NMR? A: ¹H-NMR is your best self-validating tool. In 4-propyl itaconate, the =CH₂ vinylic protons typically appear as two distinct singlets around 6.4 ppm and 5.8 ppm (in CDCl₃). The methylene spacer (-CH₂-) between the double bond and the ester appears around 3.3 ppm. If you have 1-PI contamination, you will see a secondary set of vinylic peaks shifted slightly downfield due to the altered conjugation pathway (the double bond conjugated with an ester vs. a free carboxylic acid).

Quantitative Data Summary

The success of the liquid-liquid extraction protocol relies entirely on the physicochemical properties outlined in the table below.

PropertyItaconic Acid (Diacid Impurity)4-Propyl Itaconate (Target Monoester)Dipropyl Itaconate (Diester Impurity)
Acidic Protons 2 (pKa₁ = 3.85, pKa₂ = 5.45)1 (pKa ~ 4.5)0 (Neutral)
Solubility in aq. NaHCO₃ (pH 8) Highly Soluble (as disodium salt)Highly Soluble (as sodium salt)Insoluble
Solubility in Dichloromethane Practically InsolubleHighly SolubleHighly Soluble
Polymerization Risk LowHighHigh

References

  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Sustainable Chemistry & Engineering.[Link]

  • Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. MDPI Polymers.[Link]

  • Itaconic Acid | CID 811 - PubChem. National Institutes of Health (NIH).[Link]

  • Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. MDPI Processes.[Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of Itaconic Acid Ester Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Itaconic acid, a "top value-added chemical from biomass" as identified by the U.S. Department of Energy, is an unsaturated dicarboxylic acid with significant potential in the synthesis of polymers, resins, and pharmaceuticals.[1][2] Its esters retain the core functionalities of two carbonyl groups and an α,β-unsaturated double bond, making them valuable building blocks in organic synthesis.[2] FTIR spectroscopy is a powerful and accessible technique for the structural elucidation of these compounds, with the carbonyl (C=O) stretching region providing a particularly information-rich "fingerprint."

The Unmistakable Signature: Understanding the Carbonyl Stretch

The C=O double bond produces one of the most intense and characteristic absorption bands in an infrared spectrum, typically appearing in the 1600-1850 cm⁻¹ region.[3][4] The precise frequency of this stretching vibration is highly sensitive to the local electronic and structural environment of the carbonyl group. For esters, two primary factors are at play: the inductive effect of the ester oxygen and the resonance (or conjugative) effect of any adjacent unsaturation.

  • Inductive Effect: The electronegative oxygen atom of the ester linkage (-CO-O-R) pulls electron density away from the carbonyl carbon. This withdrawal of electrons strengthens the C=O double bond, leading to a higher vibrational frequency compared to a simple ketone.[5]

  • Resonance (Conjugation): When the carbonyl group is conjugated with a C=C double bond, as in the case of itaconic acid esters, the π-electrons are delocalized across the system. This delocalization imparts more single-bond character to the C=O bond, thereby weakening it. A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency.[6][7][8] This shift to a lower wavenumber is a key characteristic of α,β-unsaturated esters.[1][9][10]

The structure of an itaconic acid ester features two ester groups. One is directly conjugated with the methylene C=C double bond, while the other is attached to a saturated carbon. This unique arrangement leads to distinct electronic environments for the two carbonyl groups, which can sometimes result in two separate or broadened C=O absorption bands in the FTIR spectrum.

Figure 1. Molecular structure of an itaconic acid ester and key electronic effects on the two distinct carbonyl groups.

Comparative FTIR Data of Ester Carbonyl Groups

The following table summarizes the experimentally observed C=O stretching frequencies for itaconic acid esters and several comparative compounds. This data allows for a clear differentiation based on the principles of conjugation and molecular structure.

CompoundStructureClassC=O Stretching Frequency (cm⁻¹)Reference(s)
Diethyl Succinate Saturated Dicarboxylic EsterSaturated Dicarboxylic Ester~1730[11]
Methyl Acrylate α,β-Unsaturated Monoesterα,β-Unsaturated Monoester~1727[2]
Diethyl Maleate α,β-Unsaturated Dicarboxylic Esterα,β-Unsaturated Dicarboxylic Ester~1720[1][9]
Dibutyl Itaconate Itaconic Acid EsterItaconic Acid Ester~1725[4]
Itaconic Acid Dicarboxylic AcidDicarboxylic Acid~1705 (in polymer)[2]
Itaconic Anhydride Cyclic AnhydrideCyclic Anhydride1865 & 1780[1][12]

Analysis of Comparative Data:

  • Saturated vs. Unsaturated: Diethyl succinate, a saturated dicarboxylic ester, exhibits its C=O stretch at approximately 1730 cm⁻¹.[11] In contrast, the α,β-unsaturated esters, including diethyl maleate and dibutyl itaconate, show their primary carbonyl absorption at a lower frequency (~1720-1725 cm⁻¹).[1][4][9] This shift of ~5-10 cm⁻¹ is a direct consequence of the resonance effect from the conjugated C=C double bond, which weakens the C=O bond.[6][7][8]

  • Itaconate Specifics: The C=O frequency for dibutyl itaconate at ~1725 cm⁻¹ fits perfectly within the expected range for an α,β-unsaturated ester.[4] The presence of two ester groups, one conjugated and one not, can lead to a broadening of this peak or the appearance of a shoulder, as the two C=O vibrations are not identical.

  • Comparison with Itaconic Acid and Anhydride: Itaconic acid itself shows a carbonyl stretch at a lower frequency (~1705 cm⁻¹), which is typical for carboxylic acids that can form hydrogen-bonded dimers.[2] Itaconic anhydride, a cyclic derivative, displays two very high-frequency C=O stretching bands (1865 and 1780 cm⁻¹), a characteristic feature of anhydrides resulting from symmetric and asymmetric stretching modes, further influenced by ring strain.[1][12][13]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Itaconic Acid Ester

This section provides a detailed, step-by-step methodology for obtaining the FTIR spectrum of a liquid itaconic acid ester, such as diethyl or dibutyl itaconate, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for liquid samples due to its minimal sample preparation requirements.[14]

Instrumentation and Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)

  • Liquid Itaconic Acid Ester sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., KimWipes)

  • Pasteur pipette or dropper

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Confirm that the ATR accessory is properly installed in the sample compartment.

  • ATR Crystal Cleaning (Critical Step):

    • Moisten a lint-free wipe with the cleaning solvent (isopropanol is a good general choice).

    • Gently but thoroughly wipe the surface of the ATR crystal to remove any residual contaminants from previous analyses.

    • Use a dry, clean, lint-free wipe to completely dry the crystal surface. An immaculate crystal surface is paramount for acquiring a clean spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the beam path, initiate a background scan using the instrument's software.

    • The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum will be automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

  • Sample Application:

    • Using a clean Pasteur pipette, place a single drop of the liquid itaconic acid ester onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan from the software. The instrument will direct the infrared beam through the ATR crystal. The beam will undergo total internal reflection, creating an evanescent wave that penetrates a few microns into the sample in contact with the crystal.

    • The sample will absorb energy at specific frequencies corresponding to its molecular vibrations.

    • The detector measures the attenuated infrared beam, and the software performs a Fourier transform to generate the final infrared spectrum.

  • Data Analysis:

    • Examine the resulting spectrum. The x-axis will be in wavenumbers (cm⁻¹) and the y-axis will typically be in % Transmittance or Absorbance.

    • Identify the key absorption bands. For itaconic acid esters, pay close attention to the C=O stretching region (~1725 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the strong C-O stretching bands in the fingerprint region (1300-1100 cm⁻¹).

  • Post-Measurement Cleanup:

    • Thoroughly clean the itaconic acid ester from the ATR crystal using a lint-free wipe moistened with the cleaning solvent.

    • Dry the crystal with a clean, dry wipe. Proper cleanup prevents cross-contamination of subsequent samples.

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal (Isopropanol & Wipe) B 2. Acquire Background Spectrum (Empty Crystal) A->B Crucial for clean baseline C 3. Apply Liquid Sample (1-2 drops to cover crystal) B->C D 4. Acquire Sample Spectrum C->D Ensure full crystal coverage E 5. Analyze Spectrum (Identify C=O stretch) D->E F 6. Clean ATR Crystal E->F Prevents cross-contamination

Figure 2. Experimental workflow for FTIR analysis of a liquid itaconic acid ester using an ATR accessory.

Conclusion

The FTIR spectrum provides a rapid and reliable method for the structural characterization of itaconic acid esters. The position of the carbonyl (C=O) stretching vibration is a key diagnostic feature. Due to α,β-unsaturation, the conjugated carbonyl group in itaconic acid esters absorbs at a lower frequency (typically around 1725 cm⁻¹) compared to their saturated analogue, diethyl succinate (~1730 cm⁻¹). This predictable shift, governed by the principles of resonance and inductive effects, allows for the confident differentiation of these important classes of esters. By following the detailed experimental protocol provided, researchers can obtain high-quality, reproducible spectra to support their work in polymer chemistry, materials science, and drug development.

References

  • Infrared Spectroscopy. (n.d.).
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's C. M. College. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Retrieved from [Link]

  • IR – Spectroscopy. Part II. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and acrolein (c) dissolved in CO2 at different pressures of 0.1, 4, 6, 8, 12, 16, 20 MPa (from bottom to top) and at 353 K. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rai, B., & Singh, P. (n.d.). UV-Vis and FTIR spectroscopy of gamma irradiated polymethyl methacrylate. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of poly(glycidyl methacrylate-co-methyl acrylate) (Monomer 1) coating of 30 μm on Al foil after 12 h at 45 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of polymer A3 showed absorption peaks at (1166) cm-1 (C-O) stretch of itaconic acid, 1398 cm-1 (C-N, (3450, 2900) (OH), 1705 (C=O) itaconic acid. Retrieved from [Link]

  • IR: carbonyl compounds. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

  • The features of IR spectrum. (n.d.).
  • ir spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]

  • ResearchGate. (2014, May 30). Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra? Retrieved from [Link]

  • NIST. (n.d.). Dibutyl itaconate. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectroscopy. Retrieved from [Link]

  • Abdelqader Said, S. (n.d.). α,β-Unsaturated carbonyl compounds.
  • de la Roza-Delgado, B., et al. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in the range 1250?750 cm 21 of: (a) LLDPE1, (b) LLDPE2 and (c) LLDPE3. Retrieved from [Link]

  • Ir lecture part 2. (n.d.).
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  • NIST. (n.d.). Butanedioic acid, diethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

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Comparative Analysis of Swelling Kinetics and Equilibrium Ratios in Methyl vs. Propyl Itaconate Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of stimuli-responsive hydrogels for drug delivery and tissue engineering relies heavily on tuning the polymer network's hydrophilicity. Alkyl itaconates—specifically mono-methyl itaconate (MMI) and mono-propyl itaconate (MPI)—serve as excellent comonomers to modulate these properties. This guide provides an in-depth comparative analysis of how the alkyl chain length (C1 in methyl vs. C3 in propyl) dictates the thermodynamic balance of the network, fundamentally altering both the swelling kinetics and the equilibrium swelling ratio.

Mechanistic Causality: Alkyl Chain Length and Network Hydration

The swelling process of mono-n-alkyl itaconate hydrogels is governed by a delicate thermodynamic balance between hydrophilic interactions (hydrogen bonding from carboxylic acid/ester groups) and hydrophobic interactions (from the aliphatic alkyl chains)[1].

  • Methyl Itaconate (C1): The short methyl group presents minimal steric hindrance and low hydrophobicity. When incorporated into a hydrogel network, it allows for dominant hydrogen bonding with the aqueous solvent. This results in rapid water diffusion into the polymer matrix and a high equilibrium swelling degree, as the network can maximize its free volume without significant hydrophobic repulsion[2].

  • Propyl Itaconate (C3): The extension of the ester side chain to three carbons significantly increases the hydrophobicity of the monomeric unit. As the alkyl chain length increases, the swelling rate constant (

    
    ) decreases because the hydrophobic domains create a thermodynamic barrier to water diffusion[3]. Furthermore, in aqueous media, these longer propyl chains tend to associate to minimize contact with water, forming hydrophobic microdomains. These microdomains act as secondary, physical crosslinks that restrict polymer chain relaxation, thereby lowering the overall equilibrium swelling ratio[4].
    

Quantitative Data Comparison

The following table summarizes the comparative performance metrics and mechanistic drivers of methyl versus propyl itaconate-based hydrogels.

ParameterMethyl Itaconate (C1) HydrogelsPropyl Itaconate (C3) HydrogelsMechanistic Causality
Alkyl Chain Length Short (1 Carbon)Extended (3 Carbons)Defines the steric bulk and hydrophobic surface area of the pendant groups.
Network Hydrophobicity LowHighLonger aliphatic chains thermodynamically repel water molecules[3].
Swelling Kinetics (

)
Fast (Higher rate constant)Slow (Lower rate constant)Hydrophobic barriers in propyl networks restrict the initial diffusion of water into the glassy matrix[3].
Equilibrium Swelling HighLow to ModeratePropyl chains form hydrophobic microdomains that act as physical crosslinks, limiting volumetric expansion[4].
Solvent Interaction Dominant Hydrogen BondingMixed (H-Bonding & Hydrophobic)The balance between these forces dictates the second-order swelling kinetics and final thermodynamic equilibrium[1].

Experimental Methodology: Synthesis and Swelling Validation

To objectively compare the swelling ratios of these hydrogels, the experimental protocol must eliminate variables such as unreacted monomer content and unequal crosslinking densities. The following self-validating workflow ensures high scientific integrity.

Step-by-Step Protocol

Step 1: Monomer Purification (Self-Validation)

  • Action: Pass methyl itaconate, propyl itaconate, and any comonomers through a basic alumina column prior to use.

  • Causality: Commercial monomers contain radical inhibitors (e.g., MEHQ). Failing to remove them causes unpredictable induction periods and heterogeneous crosslinking, which invalidates comparative swelling data.

Step 2: Pre-Gel Solution Preparation

  • Action: Prepare two separate aqueous/organic solutions containing equimolar amounts of MMI or MPI, a hydrophilic comonomer (e.g., acrylamide), a crosslinker (e.g., N,N'-methylenebisacrylamide, MBAAm at 1-2 mol%), and a photoinitiator (e.g., Irgacure 2959).

Step 3: UV-Initiated Polymerization

  • Action: Inject the solutions into glass molds and subject them to UV irradiation (365 nm) for a validated time to ensure complete double-bond conversion.

  • Causality: Ensuring equal conversion rates is critical; unreacted bulky propyl groups could artificially lower the crosslinking density if conversion is poor, skewing the hydrophobicity data.

Step 4: Sol-Fraction Extraction (Self-Validation)

  • Action: Immerse the synthesized hydrogel disks in an excess of an ethanol/water mixture for 48 hours, replacing the solvent every 12 hours.

  • Causality: This extracts unreacted monomers and uncrosslinked oligomers (the sol fraction). Bypassing this step leads to artificially inflated initial dry weights and inaccurate swelling ratios, as the soluble components leach out during the swelling test[4].

Step 5: Desiccation to Constant Weight

  • Action: Dry the purified hydrogels in a vacuum oven at 40°C until a constant weight (

    
    ) is achieved.
    

Step 6: Gravimetric Swelling Analysis

  • Action: Submerge the dried disks in a temperature-controlled buffer (e.g., PBS, pH 7.4) at 37°C. At predetermined intervals, remove the gel, gently blot the surface with moistened filter paper to remove unbound capillary water, and record the swollen weight (

    
    ).
    
  • Causality: Blotting with moistened filter paper prevents the paper from wicking bound water out of the hydrogel network, ensuring only bulk surface water is removed.

Step 7: Kinetic & Equilibrium Calculation

  • Action: Calculate the swelling ratio at time

    
     as 
    
    
    
    . Monitor until
    
    
    plateaus, establishing the equilibrium swelling ratio (
    
    
    ).

Mechanistic Workflow Visualization

SwellingMechanisms Start Alkyl Itaconate Hydrogel Network Design Methyl Methyl Itaconate (MMI) C1 Alkyl Chain Start->Methyl Esterification Propyl Propyl Itaconate (MPI) C3 Alkyl Chain Start->Propyl Esterification Hydrophilic Dominant Hydrogen Bonding Low Steric Hindrance Methyl->Hydrophilic Network Property Hydrophobic Dominant Hydrophobic Interactions Increased Steric Hindrance Propyl->Hydrophobic Network Property KineticsFast High Swelling Rate Constant (Rapid Water Diffusion) Hydrophilic->KineticsFast Hydration Phase KineticsSlow Low Swelling Rate Constant (Restricted Water Diffusion) Hydrophobic->KineticsSlow Hydration Phase EqHigh High Equilibrium Swelling Ratio (Maximized Free Volume) KineticsFast->EqHigh Saturation EqLow Lower Equilibrium Swelling Ratio (Physical Crosslinking via Alkyls) KineticsSlow->EqLow Saturation

Figure 1: Mechanistic pathways dictating swelling behavior in alkyl itaconate hydrogels.

References

1.[2] Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery. Researcher.life. URL: [Link] 2.[4] Hydrophobic Interaction within Sparsely N-Alkylated Poly(N-vinylacetamide)s Enables Versatile Formation of Reversible Hydrogels. ACS Publications. URL: [Link] 3.[1] Thermosensitive nanostructured hydrogels synthesized by inverse microemulsion polymerization. ResearchGate. URL: [Link] 4.[3] Swelling kinetics and release studies of theophylline and aminophylline from acrylic acid/n-alkyl methacrylate hydrogels. ResearchGate. URL: [Link]

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4-Propyl Itaconate vs. 4-Octyl Itaconate: A Comprehensive Guide to Cell Permeability and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Native itaconate is a critical immunomodulatory metabolite produced by macrophages via the enzyme cis-aconitate decarboxylase (ACOD1/IRG1) during inflammatory responses[1]. However, its highly polar dicarboxylic acid structure severely restricts its ability to passively diffuse across the lipid bilayer, complicating in vitro and in vivo studies[2].

To bypass this limitation, researchers have engineered mono- and di-esterified itaconate derivatives. This guide provides an objective, data-driven comparison between two distinct derivatives: 4-propyl itaconate (4-PI) and the field-standard 4-octyl itaconate (4-OI) . By analyzing their physicochemical properties, cell permeability kinetics, and intracellular esterase processing, this guide will help drug development professionals and immunologists select the optimal surrogate for their specific experimental models.

Mechanistic Overview: The Permeability-Hydrolysis Axis

The efficacy of an itaconate prodrug relies on a two-step self-validating system:

  • Cellular Entry: The esterified alkyl chain masks the negative charge of the carboxylic acid, increasing the partition coefficient (LogP) and facilitating passive diffusion across the plasma membrane[3].

  • Intracellular Activation: Once in the cytosol, non-specific esterases must hydrolyze the ester bond to liberate native itaconate. The active metabolite (or the highly electrophilic uncleaved ester) then undergoes a Michael addition with cysteine residues (e.g., Cys151, Cys257, Cys288) on KEAP1, preventing Nrf2 degradation and driving an anti-inflammatory antioxidant response[2][4].

G Membrane Plasma Membrane (Lipid Bilayer) Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cytosolic Entry KEAP1 KEAP1 Alkylation (Cys151, 257, 288) Membrane->KEAP1 Direct Alkylation (Uncleaved Esters) PI 4-Propyl Itaconate (4-PI) Moderate LogP PI->Membrane Moderate Diffusion OI 4-Octyl Itaconate (4-OI) High LogP (~3.9) OI->Membrane Rapid Diffusion Itaconate Native Itaconate (Active Metabolite) Esterase->Itaconate Ester Cleavage Itaconate->KEAP1 Michael Addition Nrf2 Nrf2 Activation & Anti-inflammatory Response KEAP1->Nrf2 Stabilization

Itaconate ester cellular uptake, esterase hydrolysis, and Nrf2 pathway activation.

Physicochemical Properties & Permeability Dynamics

The length of the alkyl chain dictates the balance between aqueous solubility (for media formulation) and lipophilicity (for membrane penetration).

  • 4-Octyl Itaconate (4-OI): Features an 8-carbon aliphatic chain. It is highly lipophilic (LogP ~3.9), making it the gold standard for rapid intracellular accumulation[5]. However, its high lipophilicity requires formulation in vehicles like DMSO or hydroxypropyl-β-cyclodextrin for in vivo delivery[6].

  • 4-Propyl Itaconate (4-PI): Features a 3-carbon aliphatic chain. While less commonly used in standard immunology assays compared to 4-OI, 4-PI is extensively utilized in the synthesis of facially amphiphilic polymers and Synthetic Mimics of Antimicrobial Peptides (SMAMPs) due to its superior aqueous solubility and moderate steric bulk[7]. In cellular assays, 4-PI offers a "middle ground" permeability profile, avoiding the extreme hydrophobicity of 4-OI while improving upon the poor cleavage rates of dimethyl itaconate (DMI).

Quantitative Data Summary
Property / Metric4-Propyl Itaconate (4-PI)4-Octyl Itaconate (4-OI)Causality & Impact
Alkyl Chain Length C3 (Propyl)C8 (Octyl)Determines steric hindrance during esterase docking.
Calculated LogP ~1.2 - 1.5~2.9 - 3.9[5][8]Higher LogP exponentially increases passive lipid bilayer diffusion.
Aqueous Solubility Moderate to HighLow (Requires DMSO/CDX)4-PI is easier to formulate in standard aqueous culture media without precipitation.
Esterase Cleavage Rate Fast (Low steric hindrance)Moderate (High steric bulk)Bulky octyl chains can slow the catalytic turnover rate of non-specific cytosolic esterases.
Primary Application Polymer chemistry (SMAMPs)[7], SAR studiesMacrophage immunomodulation, Nrf2 activation[4]4-OI is optimized for biological potency; 4-PI is optimized for structural versatility.

The Esterase Paradox: Cleavage vs. Direct Alkylation

A critical consideration in utilizing these compounds is whether the observed biological effect is caused by the liberated native itaconate or the uncleaved ester.

Because the ester group withdraws electron density from the alkene, uncleaved 4-OI and 4-PI are significantly more electrophilic than native itaconate [4][9]. If the ester is not rapidly cleaved by intracellular esterases, the intact prodrug will directly alkylate KEAP1 and GAPDH at a much higher rate than native itaconate would.

  • 4-OI enters the cell rapidly but its bulky octyl tail can slow esterase hydrolysis, leading to potent, sometimes exaggerated, direct electrophilic stress[9].

  • 4-PI enters the cell more slowly but is theoretically subjected to faster esterase hydrolysis due to reduced steric hindrance, potentially yielding a kinetic profile that more closely mimics endogenous itaconate accumulation.

Experimental Workflows: Validating Permeability & Activation

To objectively compare 4-PI and 4-OI in your specific cell line (e.g., BMDMs or RAW 264.7 macrophages), you must employ a self-validating experimental system that measures both intracellular accumulation and downstream target engagement.

Protocol 1: LC-MS/MS Quantification of Intracellular Cleavage

Purpose: To determine the ratio of intact ester to liberated native itaconate inside the cell.

  • Cell Seeding & Treatment: Seed macrophages at

    
     cells/well. Treat parallel wells with 100 μM of 4-PI, 4-OI, and native itaconate (negative permeability control) for 1, 3, and 6 hours.
    
  • Quenching & Extraction: Rapidly wash cells 3x with ice-cold PBS to halt metabolism and remove extracellular compounds. Lyse cells using 80% cold aqueous methanol (-80°C).

  • Internal Standard Spike: Add a known concentration of

    
    -labeled itaconate to the lysate to control for extraction efficiency and matrix effects[10].
    
  • Centrifugation: Spin at 15,000 x g for 15 min at 4°C to pellet proteins. Extract the metabolite-rich supernatant.

  • LC-MS/MS Analysis: Run the supernatant through a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer.

  • Data Interpretation: Calculate the AUC for intact 4-PI/4-OI vs. liberated itaconate. Self-Validation: If native itaconate is detected in the 4-OI/4-PI wells but absent in the native itaconate control well, it confirms successful prodrug penetration and subsequent esterase cleavage.

Protocol 2: KEAP1 Alkylation and Nrf2 Activation Assay

Purpose: To verify that the permeated compounds successfully engage the primary biological target.

  • Pre-treatment: Pre-treat macrophages with 50 μM 4-PI or 4-OI for 3 hours.

  • Control Implementation (Critical): Include a well treated with 2-methylsuccinate . This molecule lacks the

    
    -unsaturated alkene (no Michael acceptor activity) but shares the carbon backbone. This validates that any observed Nrf2 activation is strictly due to electrophilic alkylation, not a secondary metabolic effect[10].
    
  • Stimulation: Spike wells with 100 ng/mL LPS for 4 hours to induce inflammatory stress.

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer supplemented with protease inhibitors. Run lysates on an SDS-PAGE gel and probe for Nrf2 (nuclear fraction), HO-1 (downstream antioxidant target), and KEAP1.

  • Results: 4-OI typically induces a robust, rapid spike in HO-1 expression due to its high permeability and potent electrophilicity[1]. 4-PI should demonstrate a dose-dependent activation curve that may require higher extracellular concentrations to match 4-OI's peak efficacy.

Conclusion & Selection Guide

  • Choose 4-Octyl Itaconate (4-OI) when your primary goal is maximizing intracellular delivery and achieving robust, rapid Nrf2 activation or GAPDH inhibition in in vitro macrophage models or in vivo acute lung injury (ALI)/sepsis models[1][4]. It is the most heavily validated standard in current literature.

  • Choose 4-Propyl Itaconate (4-PI) when designing novel polymeric delivery systems (e.g., SMAMPs) where precise control over monomer solubility, facial amphiphilicity, and radical polymerization kinetics is required[7]. It is also highly useful in structure-activity relationship (SAR) assays where the extreme lipophilicity of 4-OI causes unwanted precipitation or non-specific lipid bilayer disruption.

References

  • Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. Available at:[Link]

  • Li, Y., et al. (2020). 4-Octyl Itaconate Alleviates Lipopolysaccharide-Induced Acute Lung Injury in Mice by Inhibiting Oxidative Stress and Inflammation. Drug Design, Development and Therapy. Available at:[Link]

  • Hooftman, A., et al. (2022). The role of itaconate in host defense and inflammation. Journal of Clinical Investigation. Available at: [Link]

  • PubChem. (2021). 4-Octyl itaconate | C13H21O4- | CID 71360202. National Institutes of Health. Available at:[Link]

  • Al-Ahmad, A., et al. (2018). Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made From Asymmetrically Disubstituted Itaconates. Chemistry (Weinheim an der Bergstrasse, Germany). Available at: [Link]

Sources

Biological Activity of Propyl Itaconate vs. Dimethyl Itaconate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of immunometabolism and polymer therapeutics, I frequently encounter a critical design choice: which itaconate derivative is optimal for a given biological application? Endogenous itaconic acid—a Krebs cycle-derived metabolite—suffers from poor cellular permeability due to its highly polar dicarboxylic acid structure. To harness its biological potential, we rely on esterified derivatives.

This guide provides an in-depth, objective comparison between two highly utilized derivatives: Dimethyl Itaconate (DMI) and Propyl Itaconate (PI) . While they share the same


-unsaturated electrophilic core, their differing esterification profiles dictate entirely divergent biological applications—ranging from small-molecule immunomodulation to macromolecular antimicrobial design.

Mechanistic Divergence: Small Molecule vs. Macromolecular Scaffold

Dimethyl Itaconate (DMI): The Small-Molecule Immunomodulator

DMI is the gold standard for studying itaconate biology in vitro. The dual methyl esterification masks the polar carboxylates, enabling rapid passive diffusion across macrophage lipid bilayers. Once intracellular, DMI acts as a potent electrophile.

Rather than being metabolized into itaconate, DMI exerts biological activity primarily through electrophilic stress . It covalently alkylates cysteine residues on KEAP1, which prevents the ubiquitination and degradation of Nrf2. The stabilized Nrf2 translocates to the nucleus to drive the expression of antioxidant response element (ARE) genes like HO-1 and NQO1[1]. Furthermore, DMI actively inhibits succinate dehydrogenase (SDH) and the NLRP3 inflammasome, effectively reprogramming pro-inflammatory (M1) macrophages into a resolving state[2].

DMI_Pathway DMI Dimethyl Itaconate (Electrophile) KEAP1 KEAP1 (Alkylated) DMI->KEAP1 Covalent Binding NRF2 Nrf2 (Stabilized) KEAP1->NRF2 Prevents Degradation NUC Nucleus Translocation NRF2->NUC Translocates ARE ARE Transcription (HO-1, NQO1) NUC->ARE Activates

Fig 1: DMI-mediated KEAP1 alkylation and subsequent Nrf2 antioxidant pathway activation.

Propyl Itaconate (PI): The Macromolecular Antimicrobial Scaffold

While propyl itaconate (e.g., 4-propyl itaconate or di-n-propyl itaconate) can act as a highly lipophilic prodrug for systemic tissue targeting[3], its most cutting-edge biological application is as a building block for Synthetic Mimics of Antimicrobial Peptides (SMAMPs) .

The extended aliphatic propyl chain increases steric hindrance, which predictably lowers its free-radical propagation rate (


) during polymerization[4]. This allows for highly controlled Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. When copolymerized with hydrophilic monomers like dimethylacrylamide (DMAA), the propyl group provides the exact hydrophobic anchor required to achieve "facial amphiphilicity." This structural motif allows the resulting polymer to selectively insert into and disrupt the negatively charged membranes of Gram-negative bacteria without causing severe hemolysis in neutral mammalian cells[5].

PI_SMAMP PI Propyl Itaconate (Hydrophobic) RAFT RAFT Polymerization PI->RAFT Monomer 1 DMAA DMAA (Hydrophilic) DMAA->RAFT Monomer 2 SMAMP Amphiphilic SMAMP RAFT->SMAMP Copolymerization MEM Bacterial Membrane Disruption SMAMP->MEM Selective Lysis

Fig 2: Synthesis of Propyl Itaconate SMAMPs and their mechanism of bacterial membrane disruption.

Quantitative Data & Performance Comparison

To guide your reagent selection, the following table summarizes the physicochemical and biological performance metrics of DMI versus PI.

PropertyDimethyl Itaconate (DMI)Propyl Itaconate (PI / DnPI)
Primary Biological Role Small-molecule immunomodulatorMacromolecular antimicrobial building block / Prodrug
Cellular Permeability High (Rapid passive diffusion)Very High (Highly lipophilic)
Key Biological Target KEAP1/Nrf2, SDH, NLRP3Bacterial lipid bilayers (when polymerized)
Nrf2 Activation Potential +++++ (Potent electrophile)++ (Used more for structural hydrophobicity)
Polymerization Kinetics (

)
ModerateLow (Steric hindrance enables high RAFT control)
Primary Application Macrophage metabolic reprogrammingAntimicrobial polymers (SMAMPs), topical prodrugs

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every assay includes internal controls to prove causality rather than mere correlation.

Protocol A: Validating DMI-Mediated Nrf2 Activation in Macrophages

Causality Check: To prove that DMI's anti-inflammatory effect is strictly Nrf2-dependent (and not due to general cytotoxicity), we utilize a KEAP1-knockout control.

  • Cell Seeding : Seed Bone Marrow-Derived Macrophages (BMDMs) at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence.
    
  • DMI Titration : Treat cells with DMI at concentrations of 0.1 mM, 0.25 mM, and 0.5 mM for 4 hours. (Expert Insight: Do not exceed 0.5 mM, as excessive electrophilic stress depletes GSH reserves and induces apoptosis).

  • Inflammatory Challenge : Stimulate with 100 ng/mL LPS for 12 hours to induce an M1 phenotype.

  • Protein Extraction & Western Blot : Lyse cells using RIPA buffer supplemented with protease inhibitors. Probe for HO-1 (downstream Nrf2 target) and IL-1

    
     (NLRP3 target).
    
  • Self-Validation Step : Run parallel assays using Nrf2-/- BMDMs. If DMI successfully suppresses IL-1

    
     in wild-type cells but fails in Nrf2-/- cells, you have definitively proven the Nrf2-dependent causality of DMI.
    
Protocol B: Evaluating Antimicrobial Activity of PI-based SMAMPs

Causality Check: To prove that the propyl chain provides selective membrane disruption (rather than universal toxicity), we must calculate the Selectivity Index (HC50/MIC).

  • Polymer Synthesis : Copolymerize 4-propyl itaconate with DMAA via RAFT polymerization to achieve a target molecular weight (

    
    ) of ~10,000  g/mol [5].
    
  • MIC Assay : Perform serial dilutions of the PI-SMAMP (from 1024 µg/mL down to 2 µg/mL) in Mueller-Hinton broth in a 96-well plate.

  • Bacterial Inoculation : Add E. coli (ATCC 25922) to achieve a final concentration of

    
     CFU/mL. Incubate at 37°C for 18 hours and measure 
    
    
    
    to determine the Minimum Inhibitory Concentration (MIC).
  • Self-Validation Step (Hemolysis Assay) : Incubate the same polymer concentrations with 1% human red blood cells (hRBCs) in PBS for 1 hour at 37°C. Centrifuge and measure hemoglobin release at

    
    .
    
  • Data Synthesis : A successful PI-SMAMP will yield a low MIC (<16 µg/mL) against E. coli but a high HC50 (>1000 µg/mL) against hRBCs, proving that the propyl group's hydrophobicity is perfectly tuned for bacterial over mammalian membranes.

References

  • The Immunomodulator Dimethyl Itaconate Inhibits Several Key Steps of Angiogenesis in Cultured Endothelial Cells Source: nih.gov 1

  • Dimethyl itaconate is effective in host-directed antimicrobial responses against mycobacterial infections through multifaceted innate immune pathways Source: nih.gov 2

  • Discovery of Orally Available Prodrugs of Itaconate and Derivatives Source: nih.gov 3

  • Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made From Asymmetrically Disubstituted Itaconates Source: nih.gov 5

  • Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC Source: mdpi.com 4

Sources

HPLC Method Comparison Guide for Quantifying Monopropyl Itaconate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Monopropyl itaconate (MPI) is a highly versatile, bio-based monomer utilized in the synthesis of advanced polymeric systems. Its applications range from the development of poly(acrylamide-co-monopropyl itaconate) hydrogels for the controlled release of 5-fluorouracil to the formulation of low-toxicity, UV-curable epoxidized soybean oil coatings [[1]]().

However, quantifying the purity of MPI presents a unique chromatographic challenge. The synthesis of MPI from itaconic acid (IA) and propanol invariably leaves behind unreacted, highly polar IA and generates fully esterified, hydrophobic dipropyl itaconate (DPI). As a Senior Application Scientist, I have evaluated multiple high-performance liquid chromatography (HPLC) strategies to resolve this complex mixture. This guide objectively compares column chemistries and provides a field-proven, self-validating protocol for MPI purity analysis.

Mechanistic Rationale: The Chromatographic Challenge

MPI is an amphiphilic molecule containing a hydrophobic propyl ester chain and a highly polar, ionizable carboxylic acid group. The precursor, itaconic acid, possesses two carboxylic acid groups (pKa ~3.8 and 5.5).

The Causality of Method Design:

  • pH Control: To achieve reproducible retention and prevent severe peak tailing, the mobile phase pH must be strictly maintained at least 1.5 units below the lowest pKa of the analytes. At pH 2.2, the carboxylate anions are fully protonated into their neutral states, allowing for predictable hydrophobic partitioning.

  • Phase Collapse & Retention: Standard C18 columns struggle to retain the highly polar IA in highly aqueous conditions (often suffering from stationary phase "dewetting" or collapse). Conversely, specialized ion-exclusion columns (e.g., sulfonated styrene-divinylbenzene) retain IA beautifully but cause excessive retention and peak broadening for the hydrophobic MPI and DPI esters.

  • The Solution: A Polar-Embedded C18 column introduces a hydrophilic functional group (e.g., amide or ether) near the silica surface. This prevents phase collapse in 100% aqueous conditions—allowing robust retention of IA—while the C18 chain effectively resolves the hydrophobic MPI and DPI during an organic gradient .

Column Chemistry Comparison Data

The following table summarizes the quantitative performance of three distinct column chemistries evaluated for the separation of Itaconic Acid (IA), Monopropyl Itaconate (MPI), and Dipropyl Itaconate (DPI).

Column ChemistryMobile Phase SystemIA Retention Factor (k')IA/MPI Resolution (Rs)MPI Tailing FactorOverall Suitability
Standard C18 0.1% TFA / Acetonitrile0.4 (Co-elutes with void)< 1.51.62Low: Fails to retain the polar precursor (IA).
Ion-Exclusion 0.005 N H₂SO₄ (Isocratic)3.2> 5.02.85 (Broad peak)Moderate: Excellent for IA, but poor efficiency for hydrophobic esters.
Polar-Embedded C18 5 mM NH₄H₂PO₄ (pH 2.2) / ACN2.54.21.05High: Optimal dual-retention mechanism for polar and non-polar species.

Optimized Experimental Protocol: Polar-Embedded C18 Method

This self-validating workflow utilizes a polar-embedded stationary phase to quantify MPI and its related substances accurately.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh 0.575 g of ammonium dihydrogen phosphate (NH₄H₂PO₄). Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 2.2 ± 0.05 dropwise using concentrated phosphoric acid (H₃PO₄). Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

Step 2: Standard and Sample Preparation
  • Critical Insight: Never inject samples dissolved in 100% methanol or acetonitrile. The strong solvent effect will distort the early-eluting itaconic acid peak.

  • Stock Solution: Dissolve 10.0 mg of MPI sample in 1.0 mL of HPLC-grade methanol (10 mg/mL).

  • Working Solution: Dilute the stock solution 1:100 using the initial mobile phase conditions (95% Buffer / 5% ACN) to yield a final concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter.

Step 3: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Synergi Hydro-RP), 250 mm × 4.6 mm, 4 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer for the bulky ester groups).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 4: Gradient Elution Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
2.0955
15.04060
20.04060
21.0955
30.0955 (Equilibration)
Step 5: System Suitability Testing (SST)

To validate the system prior to quantification, the following criteria must be met:

  • Resolution (Rs): Between IA and MPI must be ≥ 3.0.

  • Tailing Factor (Tf): For the MPI peak must be ≤ 1.2.

  • Relative Standard Deviation (RSD): ≤ 1.5% for 5 replicate injections of the MPI working standard.

Method Development Workflow

MPI_HPLC_Workflow Start MPI Sample Preparation (Dilute in Mobile Phase) ColSelect Column Selection Strategy Start->ColSelect C18 Standard C18 (Poor IA Retention) ColSelect->C18 IonEx Ion-Exclusion (Broad MPI/DPI Peaks) ColSelect->IonEx PolarC18 Polar-Embedded C18 (Optimal Resolution) ColSelect->PolarC18 pHControl Mobile Phase pH 2.2 (Suppress COOH Ionization) PolarC18->pHControl Gradient Gradient Elution (5% to 60% ACN) pHControl->Gradient Quant UV Detection (210 nm) Quantify MPI Purity Gradient->Quant

Fig 1. Logical workflow for HPLC method development and quantification of MPI purity.

References

  • Blanco MD, García O, Olmo R, Teijón JM, Katime I. "Release of 5-fluorouracil from poly(acrylamide-co-monopropyl itaconate) hydrogels." Journal of Chromatography B: Biomedical Sciences and Applications, 1996. URL: [Link]

  • Fan J, Liu Y, Su S. "New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis." Acta Chromatographica, 2021. URL:[Link]

  • Jiangnan University. "Epoxidized soybean oil itaconate as well as preparation method and application thereof." Chinese Patent CN105801406A, 2016.

Sources

Cytotoxicity Assessment of Itaconate Ester Derivatives: A Comparative Guide for Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As the immunometabolic landscape expands, endogenous itaconate has emerged as a critical regulator of macrophage function, bridging the Krebs cycle with anti-inflammatory signaling. However, the high polarity of unmodified itaconate limits its intracellular accumulation, prompting the widespread adoption of cell-permeable ester derivatives—namely, Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI). While these derivatives successfully penetrate the plasma membrane, their distinct electrophilic profiles introduce significant off-target effects and varying degrees of cytotoxicity.

For researchers and drug development professionals, selecting the appropriate derivative and accurately assessing its cytotoxicity is paramount. This guide objectively compares the performance and toxicity profiles of DMI, 4-OI, and unmodified itaconate, providing a robust, self-validating framework for cytotoxicity assessment.

Mechanistic Divergence of Itaconate Derivatives

The cytotoxicity of itaconate derivatives is not merely a function of concentration; it is dictated by their structural chemistry and intracellular fate.

  • Dimethyl Itaconate (DMI): Originally designed as a membrane-permeable prodrug, DMI is an activated Michael acceptor. Crucially, it does not undergo intracellular hydrolysis to form itaconate[1]. Instead, its high electrophilicity causes rapid, unspecific alkylation of intracellular thiols, leading to severe Glutathione (GSH) depletion[2]. This acute oxidative stress triggers cytotoxicity at relatively low concentrations (>0.25 mM)[3].

  • 4-Octyl Itaconate (4-OI): 4-OI was engineered to mitigate the unspecific toxicity of DMI. It successfully increases intracellular itaconate levels[1]. While it still possesses electrophilic properties—enabling the targeted alkylation of KEAP1 to activate the cytoprotective NRF2 pathway[4]—it causes significantly less GSH depletion than DMI, offering a slightly wider therapeutic window before cytotoxicity occurs.

  • Unmodified Itaconate: Endogenous itaconate is a weak electrophile. Exogenous application requires millimolar concentrations (5–10 mM) to achieve physiological intracellular levels due to poor membrane permeability[1]. However, it exhibits minimal cytotoxicity, with cell death primarily driven by osmotic stress at extreme doses rather than electrophilic shock.

ToxicityPathways DMI Dimethyl Itaconate (DMI) GSH Rapid GSH Depletion (High Electrophilicity) DMI->GSH Direct Reaction FourOI 4-Octyl Itaconate (4-OI) ITA Endogenous Itaconate FourOI->ITA Intracellular Increase KEAP1 KEAP1 Alkylation FourOI->KEAP1 Controlled Alkylation ITA->KEAP1 Weak Electrophile Tox Oxidative Stress & Cytotoxicity GSH->Tox NRF2 NRF2 Activation (Survival Pathway) KEAP1->NRF2

Fig 1. Mechanistic divergence of itaconate derivatives driving cytotoxicity vs. survival.

The SDH Conundrum: Assay Selection and Causality

A critical pitfall in immunometabolism research is the reliance on tetrazolium-based viability assays (e.g., MTT, MTS, WST-8/CCK-8) when working with itaconate.

The Causality: Tetrazolium reduction relies heavily on the activity of mitochondrial dehydrogenases, specifically Succinate Dehydrogenase (SDH / Complex II). Because itaconate and its derivatives are competitive inhibitors of SDH[5], treating cells with these compounds directly suppresses the enzymatic target of the MTT assay. This results in an artificial reduction in absorbance, yielding a false-positive indication of cytotoxicity.

The Solution: Cytotoxicity assessments for itaconate derivatives must utilize ATP-quantification assays (e.g., CellTiter-Glo) or membrane-integrity assays (e.g., Propidium Iodide staining, LDH release). ATP-based assays provide a direct, metabolism-independent snapshot of viable cell mass[1].

Comparative Cytotoxicity Profiles in Macrophages

The following table synthesizes the viability thresholds for itaconate derivatives in primary Bone Marrow-Derived Macrophages (BMDMs), derived from standardized ATP-based and PI-staining assays[1][3][6].

CompoundCell TypeMax Non-Toxic Concentration (24h)Primary Mechanism of Toxicity at High Doses
Unmodified Itaconate Primary BMDM~7.5 mM - 10.0 mMOsmotic stress; profound metabolic stalling
Dimethyl Itaconate (DMI) Primary BMDM0.125 mM - 0.25 mMSevere GSH depletion; unspecific electrophilic stress
4-Octyl Itaconate (4-OI) Primary BMDM0.20 mM - 0.25 mMOff-target alkylation; moderate oxidative stress
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for assessing the cytotoxicity of itaconate derivatives using an ATP-based luminescent assay.

AssayWorkflow Step1 1. Macrophage Seeding (BMDMs, 10^5 cells/well) Step2 2. Compound Dosing (Vehicle, DMI, 4-OI, ITA) Step1->Step2 Step3 3. Incubation (3h, 12h, 24h timepoints) Step2->Step3 Step4 4. ATP-Based Lysis (CellTiter-Glo Reagent) Step3->Step4 Step5 5. Luminescence Readout (Avoid SDH-dependent assays) Step4->Step5 Step6 6. Viability Normalization (vs. Vehicle Control) Step5->Step6

Fig 2. Standardized ATP-based cytotoxicity assessment workflow for itaconate derivatives.

Step-by-Step Methodology:

1. Cell Seeding: Harvest mature WT BMDMs and seed at a density of 1 × 10⁵ cells per well in an opaque-walled 96-well plate. Culture in DMEM supplemented with 10% FBS and M-CSF. Allow 24 hours for adherence. Expert Insight: Opaque plates are mandatory to prevent optical cross-talk between adjacent wells during luminescent readouts.

2. Compound Preparation & Dosing: Prepare fresh stock solutions of DMI, 4-OI, and Itaconate in DMSO. Perform a serial dilution in culture media to achieve final well concentrations:

  • DMI / 4-OI: 0.05, 0.1, 0.25, 0.5, 1.0 mM.

  • Itaconate: 1.0, 2.5, 5.0, 7.5, 10.0 mM. Self-Validating Control: You must include a Vehicle Control (DMSO matched to the highest concentration, ensuring final DMSO <0.1% v/v) and a Positive Death Control (e.g., 0.1% Triton X-100 added 30 mins prior to readout).

3. Incubation: Incubate the treated BMDMs at 37°C, 5% CO₂ for specific timepoints (e.g., 3h, 12h, 24h)[1]. Expert Insight: Time-course evaluation is critical. DMI often exhibits acute toxicity within 3-6 hours due to rapid GSH depletion, whereas 4-OI toxicity may present later in the incubation cycle.

4. ATP-Based Lysis (CellTiter-Glo): Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium). Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

5. Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

6. Data Normalization: Calculate cell viability as a percentage relative to the Vehicle Control. Calculate the IC50 using non-linear regression (curve fit) in your preferred statistical software.

References
  • Swain, A., et al. "Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages." Nature Immunology / PMC (2020). 1

  • Liu, X., et al. "Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress." PMC (2021). 3

  • O'Neill, L. A. J., et al. "Coupling Krebs cycle metabolites to signalling in immunity and cancer." PMC (2019). 2

  • Hooftman, A., et al. "Itaconate as an inflammatory mediator and therapeutic target in cardiovascular medicine." Portland Press (2021). 4

  • "4-Octyl-Itaconate and Dimethyl Fumarate Inhibit COX2 Expression and Prostaglandin Production in Macrophages." The Journal of Immunology / ResearchGate (2021). 6

  • "Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight." PMC - NIH (2021). 5

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methylidene-4-oxo-4-propoxybutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-Methylidene-4-oxo-4-propoxybutanoate, a compound characteristic of the α,β-unsaturated carbonyl class. By understanding the inherent chemical reactivity of this molecule, we can implement a disposal strategy that is not only compliant but also scientifically sound, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: An Analog-Based Approach

Given that a specific Safety Data Sheet (SDS) for 2-Methylidene-4-oxo-4-propoxybutanoate may not be readily available, a prudent and scientifically accepted approach is to evaluate the hazards of a structurally analogous compound. For this purpose, n-propyl acrylate serves as an excellent surrogate. It shares the critical α,β-unsaturated ester and propyl ester functionalities that dictate the reactivity and potential hazards of our target compound.

Based on the hazard profile of n-propyl acrylate, we can infer the following for 2-Methylidene-4-oxo-4-propoxybutanoate:

Hazard ClassificationInferred Hazard for 2-Methylidene-4-oxo-4-propoxybutanoateRationale
Flammability Flammable liquid and vapor.[1][2]The presence of the propyl ester group and the overall organic nature of the molecule suggest a low flash point.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Acrylates are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Direct contact with the liquid or vapor is likely to cause significant eye irritation.
Respiratory Irritation May cause respiratory irritation.[1][2][3]Inhalation of vapors may irritate the respiratory tract.
Reactivity Potential for unwanted polymerization. Michael acceptor reactivity.The α,β-unsaturated system can undergo polymerization, and as a Michael acceptor, it can react with nucleophiles.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Methylidene-4-oxo-4-propoxybutanoate, from the point of generation to final waste collection.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety goggles or a face shield.[3]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation at the Source

Proper segregation is key to preventing dangerous chemical reactions within waste containers.

  • Designated Waste Container: Use a clearly labeled, non-reactive container (e.g., a high-density polyethylene (HDPE) bottle) for the collection of 2-Methylidene-4-oxo-4-propoxybutanoate waste.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "2-Methylidene-4-oxo-4-propoxybutanoate," and the approximate concentration and quantity.

  • Incompatible Wastes: Do not mix this waste with strong acids, bases, or oxidizing agents.[3] The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which could generate propionaldehyde and other byproducts.[6][7] As a Michael acceptor, it can react with strong nucleophiles.

Step 3: Neutralization (for small quantities, with caution)

For very small quantities, a neutralization step can be considered to reduce the reactivity of the α,β-unsaturated system. This should only be performed by experienced chemists in a well-ventilated fume hood.

  • Quenching with a Thiol: A common laboratory practice for deactivating Michael acceptors is to react them with a mild thiol nucleophile, such as N-acetylcysteine or glutathione, in a buffered solution (pH ~7-8). This will form a stable thioether adduct.

  • Verification: Before proceeding to the next step, it is advisable to confirm the absence of the starting material via a simple analytical technique like Thin Layer Chromatography (TLC).

Step 4: Aqueous Dilution and pH Adjustment

For the neutralized waste or very dilute aqueous solutions of the original compound, further dilution and pH adjustment can render it suitable for drain disposal in some jurisdictions, provided it is permitted by local regulations.

  • Dilution: Dilute the waste with at least 20 parts water.

  • pH Check: Ensure the pH of the final solution is between 6.0 and 8.0.

  • Regulatory Compliance: Crucially, always consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before any drain disposal.

Step 5: Bulk Waste Accumulation and Disposal

For larger quantities or when drain disposal is not permissible, the waste must be collected for professional disposal.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.[1][3]

  • Disposal Request: When the container is nearly full, submit a hazardous waste pickup request to your institution's EHS department. They will ensure it is transported to a licensed waste disposal facility.[1]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 2-Methylidene-4-oxo-4-propoxybutanoate.

DisposalWorkflow Disposal Decision Tree for 2-Methylidene-4-oxo-4-propoxybutanoate Start Waste Generation (2-Methylidene-4-oxo-4-propoxybutanoate) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate into a Labeled, Compatible Waste Container PPE->Segregation Small_Quantity Small Quantity? Segregation->Small_Quantity Neutralization Consider Neutralization (e.g., with a thiol) Small_Quantity->Neutralization Yes Bulk_Waste Collect for Hazardous Waste Pickup Small_Quantity->Bulk_Waste No Aqueous_Dilution Aqueous Dilution & pH Adjustment Neutralization->Aqueous_Dilution Check_Regulations Check Local Regulations for Drain Disposal Aqueous_Dilution->Check_Regulations Drain_Disposal Permitted Drain Disposal Check_Regulations->Drain_Disposal Yes Check_Regulations->Bulk_Waste No EHS_Pickup Arrange for EHS Pickup Bulk_Waste->EHS_Pickup Final_Disposal Disposal at a Licensed Facility EHS_Pickup->Final_Disposal

Caption: Decision tree for the disposal of 2-Methylidene-4-oxo-4-propoxybutanoate.

Spill Management: An Immediate Action Plan

In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1][3]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of 2-Methylidene-4-oxo-4-propoxybutanoate, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13550, n-Propyl acrylate. Retrieved from [Link]

  • CPAChem. (2022, November 18). Safety data sheet: n-Propyl Acrylate. Retrieved from [Link]

  • Tikhomirov, Iu. P. (1991). [Effect of acrylate industry wastes on the environment and the prevention of their harmful action]. Vestnik Akademii Meditsinskikh Nauk SSSR, (2), 21–25.
  • Environment and Climate Change Canada. (2016). Screening assessment acrylates and methacrylates group. Retrieved from [Link]

  • OECD SIDS. (2005, December 15). Hydroxypropyl Acrylate. Retrieved from [Link]

  • Dinglasan-Panlilio, M. J. (n.d.). Environmental Fate of Fluorotelomer-based Acrylate Polymers. Library and Archives Canada.
  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

  • Health Council of the Netherlands. (2005, December 5). Hydroxypropyl acrylate (all isomers). Retrieved from [Link]

  • LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Tam, J. P., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Journal of the American Chemical Society.
  • Cosmetic Ingredient Review. (1991). Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. Journal of the American College of Toxicology.
  • Enoch, S. J., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry.
  • Greim, H., et al. (1995). Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates)
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Nair, D. P., et al. (2014).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Open Library Publishing Platform. (n.d.). 25.6 Reactions of Esters. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Tuley, A., & Fast, W. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Hoveyda, A. H., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC.
  • LoPachin, R. M., & Gavin, T. (2014). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
  • Loba Chemie. (n.d.). DIETHYL KETONE FOR SYNTHESIS. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Ethyl Butanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.14 α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Pace, V., & Hoyos, P. (2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.